Product packaging for Clothianidin(Cat. No.:CAS No. 210880-92-5)

Clothianidin

Cat. No.: B1669248
CAS No.: 210880-92-5
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
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Description

(E)-clothianidin is a clothiadin that has E configuration at the C=N bond of the nitroguanidine moiety. It has a role as a neonicotinoid insectide.
Clothianidin is a neonicotinoid insecticide, which is a class of neuro-active insecticides modeled after nicotine. Nicotine was identified and used as an insecticide and rat poison as early as the 1600’s. Its effectiveness as an insecticide spurred a search for insecticidal compounds that have selectively less effect on mammals, which led to the discovery of neonicotinoids. Neonicotinoids, like nicotine, bind to nicotinic acetylcholine receptors of a cell. In mammals, nicotinic acetylcholine receptors are located in cells of both the central and peripheral nervous systems. In insects these receptors are limited to the CNS. While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death. Nicotinic acetylcholine receptors are activated by the neurotransmitter acetylcholine. Acetylcholine is broken down by acetylcholinesterase to terminate signals from these receptors. However, acetylcholinesterase cannot break down neonicotinoids and the binding is irreversible. Because most neonicotinoids bind much more strongly to insect neuron receptors than to mammal neuron receptors, these insecticides are selectively more toxic to insects than mammals. The low mammalian toxicity of neonicotinoids can be explained in large part by their lack of a charged nitrogen atom at physiological pH. The uncharged molecule can penetrate the insect blood–brain barrier, while the mammalian blood–brain barrier filters it. However, Some neonicotinoid breakdown products are toxic to humans, especially if they have become charged. Because of their low toxicity and other favorable features, neonicotinoids are among the most widely used insecticides in the world. Most neonicotinoids are water-soluble and break down slowly in the environment, so they can be taken up by the plant and provide protection from insects as the plant grows. Neonicotinoids are currently used on corn, canola, cotton, sorghum, sugar beets and soybeans. They are also used on the vast majority of fruit and vegetable crops, including apples, cherries, peaches, oranges, berries, leafy greens, tomatoes, and potatoes. The use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations. This has led to moratoriums and bans on their use in Europe.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN5O2S B1669248 Clothianidin CAS No. 210880-92-5

Properties

Key on ui mechanism of action

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides.

CAS No.

210880-92-5

Molecular Formula

C6H8ClN5O2S

Molecular Weight

249.68 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)

InChI Key

PGOOBECODWQEAB-UHFFFAOYSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Appearance

Solid powder

Color/Form

Colorless powder

density

1.61 g/cu cm at 20 °C
Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/

melting_point

176.8 °C

physical_description

White solid;  [Merck Index] Colorless odorless solid;  [HSDB] Pale yellow crystalline powder;  [MSDSonline]

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C)
In water, 327 mg/L at 20 °C
In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TI 435;  TI435;  TI-435;  Celero;  Clothianidin

vapor_pressure

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clothianidin on Insect Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clothianidin, a second-generation neonicotinoid insecticide, exhibits potent and selective activity against a wide range of insect pests. Its primary molecular target is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with insect nAChRs. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and visualize the key pathways and experimental workflows.

Introduction

Neonicotinoid insecticides, including this compound, represent a significant class of agrochemicals due to their high efficacy and selectivity against insects over vertebrates.[1][2] Their mode of action involves agonistic binding to insect nAChRs, leading to overstimulation of the central nervous system, paralysis, and eventual death of the insect.[3] this compound, characterized by its chlorothiazolyl ring, often demonstrates unique properties compared to other neonicotinoids, including a phenomenon known as "super agonism."[4][5] Understanding the intricate details of this compound's interaction with insect nAChRs is crucial for the development of novel, more selective insecticides and for managing insecticide resistance.

Molecular Mechanism of Action

This compound acts as a potent agonist at insect nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. Upon binding to the nAChR, this compound mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not, leading to a persistent and uncontrolled activation of the receptor. This prolonged depolarization of the postsynaptic neuron results in hyperexcitation, followed by paralysis and death.

The "Super Agonist" Effect

A notable characteristic of this compound is its ability to act as a "super agonist" on certain insect nAChRs. This means that it can elicit a maximal response greater than that of the natural ligand, acetylcholine. Studies on Drosophila neurons have shown that this compound and its analogue, P-CH-clothianidin, can evoke maximal current amplitudes up to 56% greater than those induced by saturating concentrations of ACh. This super agonism is attributed to this compound's ability to stabilize the nAChR in a high-conductance state, leading to more frequent and prolonged channel openings. Specifically, cell-attached recordings have indicated that this effect results from more frequent openings at the largest conductance state of the channel (63.5 pS).

Quantitative Analysis of this compound-nAChR Interaction

The interaction of this compound with insect nAChRs has been quantified through various electrophysiological and biochemical assays. The key parameters measured are binding affinity (Ki or Kd) and agonist potency (EC50 or IC50).

Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand (e.g., [³H]-imidacloprid) is displaced by increasing concentrations of the test compound (this compound).

Insect Species Receptor Preparation Radioligand Ki (nM) Reference
Pea Aphid (Acyrthosiphon pisum)Adult membranes[³H]-imidacloprid1.05 ± 0.07
House Fly (Musca domestica)Head membranes[³H]-NMI18 (IC50)
Various HemipteraNative insect homogenates[³H]-imidaclopridlow nM
Agonist Potency

Whole-cell voltage-clamp electrophysiology is the primary method for determining the potency of an agonist in activating ion channels. The EC50 value represents the concentration of the agonist that elicits a half-maximal response.

Insect Species/Cell Type Receptor Type Parameter Value Reference
Drosophila melanogaster neuronsNative nAChRsEC50 (ACh)19 µM
Drosophila melanogaster neuronsNative nAChRsImax (this compound)~156% of ACh
Cockroach DUM neuronsNative nAChRsImax (this compound)~100% of ACh
Anopheles gambiae (expressed in oocytes)Agα1/Agα2/Agα8/Agβ1Moderate Affinity-

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with insect nAChRs.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane of a single neuron in response to the application of a compound.

Protocol for Cultured Insect Neurons:

  • Cell Preparation: Isolate and culture neurons from the central nervous system of the target insect (e.g., Drosophila larvae or cockroach dorsal unpaired median (DUM) neurons). Plate the neurons on coverslips a few days prior to recording.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 2 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with external solution.

    • Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ and fill with internal solution.

    • Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply this compound and other test compounds via a perfusion system and record the resulting inward currents.

  • Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data with a sigmoidal function to determine the EC50 and maximal current (Imax).

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Protocol for Insect Membrane Preparations:

  • Membrane Preparation:

    • Homogenize insect tissue (e.g., heads of house flies or whole aphids) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-imidacloprid, near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of an unlabeled competitor (e.g., 100 µM nicotine), the radioligand, and the membrane preparation.

    • Competition Binding: Add a range of concentrations of this compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Action

clothianidin_signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as Agonist Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Hyperexcitation Neuronal Hyperexcitation AP_Firing->Hyperexcitation Uncontrolled Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of this compound action on an insect postsynaptic neuron.

Experimental Workflow for Whole-Cell Patch-Clamp

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Isolate & Culture Insect Neurons D Form Giga-seal A->D B Prepare External & Internal Solutions C Pull & Fill Micropipette B->C C->D E Establish Whole-cell Configuration D->E F Apply Voltage Clamp E->F G Perfuse with This compound F->G H Record Inward Currents G->H I Generate Dose- Response Curve H->I J Calculate EC50 and Imax I->J

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Logical Relationship of nAChR Subunit Composition and this compound Sensitivity

subunit_sensitivity cluster_subunits nAChR Subunits cluster_receptors Receptor Combinations cluster_sensitivity This compound Sensitivity alpha1 α1 R1 α1/β1 alpha1->R1 alpha2 α2 R2 α2-containing alpha2->R2 alpha3 α3 R3 α3/β1 alpha3->R3 beta1 β1 beta1->R1 beta1->R3 Low Reduced Affinity R1->Low R2->Low High Enhanced Affinity R3->High

Caption: Influence of nAChR subunit composition on this compound sensitivity in Drosophila.

Conclusion

This compound's mechanism of action is centered on its potent and often super-agonistic activity at insect nicotinic acetylcholine receptors. This leads to a cascade of events culminating in the hyperexcitation and subsequent paralysis of the insect. The quantitative data from electrophysiological and radioligand binding studies provide a detailed understanding of its potency and affinity for various insect nAChRs. The experimental protocols outlined in this guide serve as a foundation for further research into the nuances of neonicotinoid-receptor interactions. A thorough understanding of the relationship between nAChR subunit composition and this compound sensitivity is critical for predicting its efficacy against different insect species and for the development of next-generation insecticides with improved selectivity and resistance management profiles.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Clothianidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin is a second-generation neonicotinoid insecticide, a class of neuro-active insecticides chemically related to nicotine.[1] Developed by Takeda Chemical Industries and Bayer AG, it is widely used in agriculture to control a broad spectrum of sucking and chewing insects.[1][2] this compound functions as a systemic insecticide, meaning it is absorbed by the plant and distributed throughout its tissues, providing protection from the inside out.[3][4] Its mode of action is as an agonist of the nicotinic acetylcholine receptor (nAChR), leading to the overstimulation of the insect's central nervous system, paralysis, and eventual death. This document provides a detailed overview of the molecular structure, chemical properties, synthesis, and analytical methodologies of this compound.

Molecular Structure

This compound is characterized by a 2-chloro-1,3-thiazol-5-ylmethyl group linked to a nitroguanidine moiety. The presence of a C=N double bond in the nitroguanidine group gives rise to (E/Z) geometrical isomerism, with the (E)-isomer being the more stable and predominant form under ambient conditions.

Table 1: Molecular Identifiers and Structural Data for this compound

IdentifierValue
IUPAC Name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine
CAS Number 210880-92-5
Chemical Formula C6H8ClN5O2S
Molar Mass 249.68 g/mol

Chemical Properties

This compound is a colorless or white crystalline powder. Its solubility in water and various organic solvents, along with its octanol-water partition coefficient, are critical parameters influencing its environmental fate and biological uptake.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless crystals
Melting Point 176.8 °C
Density 1.61 g/cm³
Water Solubility 327 mg/L (at 20 °C)
Solubility in Acetone 15.2 g/L (at 25 °C)
Solubility in Methanol 6.26 g/L (at 25 °C)
Solubility in Ethyl Acetate 2.03 g/L (at 25 °C)
Solubility in Xylene 0.013 g/L (at 25 °C)
Log P (Octanol-Water Partition Coefficient) 0.7 - 0.9

Synthesis of this compound

A common commercial synthesis of this compound involves a multi-step process. A key pathway includes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine. This is followed by hydrolysis to yield the final this compound product.

clothianidin_synthesis reactant1 2-chloro-5- chloromethylthiazole reagents1 + K2CO3, Tetraalkyl ammonium hydroxide reactant1->reagents1 reactant2 1,5-dimethyl-2-nitroimino- hexahydro-1,3,5-triazine reactant2->reagents1 intermediate Intermediate reagents2 + Alkylamine solution (Hydrolysis) intermediate->reagents2 product This compound reagents1->intermediate reagents2->product

Synthesis of this compound

Mode of Action: Nicotinic Acetylcholine Receptor Agonist

This compound's insecticidal activity stems from its interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. It mimics the action of the neurotransmitter acetylcholine (ACh) but is not degraded by acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. This leads to a continuous and uncontrolled stimulation of the nAChRs, resulting in nerve impulse disruption, paralysis, and ultimately, the death of the insect.

clothianidin_moa This compound Mode of Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and activates AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by This compound This compound This compound->nAChR Binds and continuously activates This compound->AChE Not degraded by NerveImpulse Continuous Nerve Impulse (Paralysis and Death) nAChR->NerveImpulse Causes AChE->ACh Terminates signal

Action on Nicotinic Acetylcholine Receptors

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This section details a common method for the determination of this compound content in various samples.

1. Sample Preparation (Example for Rice)

  • Extraction: Extract the sample with methanol.

  • Evaporation: Evaporate an aliquot of the methanol extract to dryness using a rotary evaporator.

  • Reconstitution: Dissolve the residue in 1 mL of 0.005 M 1-sodium octansulfonate (pH 8.3).

  • Solid Phase Extraction (SPE):

    • Condition an ENVI-CARB cartridge coupled with an HLB cartridge.

    • Load the sample onto the cartridges.

    • Wash the cartridges with 1% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 8.3).

    • Elute this compound with 3.5 mL of 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).

  • Final Preparation: Evaporate the eluent to approximately 2.5 mL under nitrogen and reconstitute to 5 mL with 0.1% acetic acid for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 (150 mm length x 4.6 mm i.d. x 5 µm particle size).

  • Mobile Phase: Acetonitrile: Water: Ortho Phosphoric acid (150:850:1).

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 5 µl.

  • Detector Wavelength: 269 nm.

3. Standard and Sample Solution Preparation

  • Standard Solution:

    • Accurately weigh approximately 100 mg of this compound analytical standard into a 100 ml volumetric flask.

    • Add 10 ml of acetonitrile and sonicate for about 10 minutes.

    • Dilute to the mark with acetonitrile.

    • Pipette 10 ml of this solution into a 50 ml volumetric flask and make up to the mark with acetonitrile.

  • Sample Solution:

    • Weigh a sample amount equivalent to 100 mg of this compound into a 100 ml volumetric flask.

    • Add 10 ml of acetonitrile and sonicate for about 10 minutes.

    • Dilute to the mark with acetonitrile.

    • Pipette 10 ml of this solution into a 50 ml volumetric flask and make up to the mark with acetonitrile.

4. Analysis Workflow

hplc_workflow start Start: Sample Collection extraction Extraction with Methanol start->extraction evaporation Rotary Evaporation extraction->evaporation spe Solid Phase Extraction (SPE) evaporation->spe hplc HPLC Analysis spe->hplc data Data Acquisition and Quantification hplc->data end End: Report Results data->end

HPLC Analysis Workflow

Conclusion

This compound remains a significant tool in modern agriculture for pest management. A thorough understanding of its molecular structure and chemical properties is fundamental for its effective and safe use, as well as for the development of new and improved insecticides. The detailed methodologies provided in this guide offer a foundation for researchers and scientists working with this compound.

References

Clothianidin: A Technical Guide to its Discovery, Development, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of the neonicotinoid insecticide, clothianidin. It details the key scientific milestones, experimental methodologies, and quantitative data that have defined its journey from laboratory synthesis to widespread agricultural use and subsequent regulatory scrutiny.

Discovery and Development Timeline

This compound was developed through a collaboration between Takeda Chemical Industries and Bayer AG as a second-generation neonicotinoid insecticide.[1][2] The development of neonicotinoids arose from the need for insecticides with greater persistence and lower mammalian toxicity compared to nicotine, which has been used as a pesticide since the late 1700s.[1] The timeline below outlines the key events in the history of this compound.

  • 1970s: Initial research into neonicotinoids begins, with Shell discovering nithiazine in 1978, a compound with potent insecticidal activity acting as an acetylcholine agonist.[3]

  • 1991: The first major neonicotinoid, imidacloprid, is commercialized by Bayer CropScience, setting the stage for the development of related compounds.[3]

  • Late 1990s: Takeda Chemical Industries and Bayer AG develop this compound, building upon the established neonicotinoid structure.

  • 1995: Full-scale development tests for this compound are initiated.

  • 2001: Japan is the first country to grant registration for the use of this compound as a pesticide.

  • 2003: The United States Environmental Protection Agency (EPA) grants a conditional registration for this compound.

  • 2010: The EPA grants unconditional registration for this compound for use as a seed treatment on corn and canola in April.

  • 2018: The European Union bans all outdoor uses of this compound, along with two other major neonicotinoids (imidacloprid and thiamethoxam), due to concerns about their impact on bee populations.

G Figure 1: this compound Discovery and Development Timeline cluster_0 Precursors & Early Neonicotinoids cluster_1 This compound Development cluster_2 Regulatory Milestones cluster_3 Regulatory Restrictions 1970s 1970s: Initial neonicotinoid research 1991 1991: Imidacloprid commercialized 1970s->1991 Late 1990s Late 1990s: Development by Takeda and Bayer 1991->Late 1990s 1995 1995: Full-scale development tests begin Late 1990s->1995 2001 2001: First registration (Japan) 1995->2001 2003 2003: Conditional US EPA registration 2001->2003 2010 2010: Unconditional US EPA registration for specific uses 2003->2010 2018 2018: EU outdoor use ban 2010->2018

Figure 1: this compound Discovery and Development Timeline

Chemical Synthesis and Properties

This compound, with the IUPAC name 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a colorless crystalline solid. Its synthesis involves a multi-step chemical process.

General Synthesis Protocol

The commercial production of this compound typically involves a condensation reaction followed by hydrolysis. A common method is the reaction of 2-chloro-5-chloromethylthiazole (CCT) with a substituted nitroguanidine derivative.

Step 1: Condensation Reaction

  • In a reaction vessel (e.g., a 250ml four-necked flask), a solvent such as dimethylformamide (DMF) is added.

  • Reactants, 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine and a base like potassium carbonate, are introduced into the vessel.

  • 2-chloro-5-chloromethylthiazole, dissolved in the same solvent, is added dropwise while maintaining the temperature at approximately 20-25°C.

  • The reaction temperature is then raised to 40-50°C and monitored by high-performance liquid chromatography (HPLC) until the starting material is consumed.

Step 2: Intermediate Purification and Hydrolysis

  • The reaction mixture is filtered while hot.

  • A saline solution and an organic solvent (e.g., ethyl acetate) are added to the filtrate for extraction and separation.

  • The organic phase is filtered and cooled to below 0°C to induce crystallization of the intermediate product.

  • The crystallized intermediate is isolated via suction filtration.

  • The purified intermediate is then decomposed in dilute hydrochloric acid to yield the final this compound product.

G Figure 2: Generalized this compound Synthesis Workflow start Start: Reactants (CCT & Nitroguanidine derivative) condensation Step 1: Condensation Reaction - Solvent (e.g., DMF) - Base (e.g., K2CO3) - Temperature: 20-50°C start->condensation monitoring Reaction Monitoring (HPLC) condensation->monitoring filtration Hot Filtration monitoring->filtration Reaction Complete extraction Step 2: Extraction & Separation - Saline Solution - Organic Solvent filtration->extraction crystallization Crystallization of Intermediate (Cooling < 0°C) extraction->crystallization isolation Intermediate Isolation (Suction Filtration) crystallization->isolation hydrolysis Step 3: Hydrolysis (Dilute HCl) isolation->hydrolysis end Final Product: This compound hydrolysis->end

Figure 2: Generalized this compound Synthesis Workflow

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist

This compound functions as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This mode of action is what classifies it as a neonicotinoid.

In a normal synaptic transmission, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to nAChRs on the postsynaptic neuron. This binding opens ion channels, leading to depolarization and the propagation of a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly degrades ACh to terminate the signal.

This compound mimics the action of ACh but binds to the nAChRs with high affinity and is not readily broken down by AChE. This leads to a continuous and over-stimulation of the receptors, resulting in the persistent depolarization of the postsynaptic neuron. The consequence for the insect is hyperexcitation, followed by paralysis and eventual death. While this compound can also bind to vertebrate nAChRs, its affinity for insect receptors is significantly higher, providing a degree of selective toxicity.

G Figure 3: this compound's Mechanism of Action at the nAChR cluster_0 Normal Synaptic Transmission cluster_1 Interference by this compound ACh Acetylcholine (ACh) [Neurotransmitter] nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Degraded by Postsynaptic Postsynaptic Neuron nAChR->Postsynaptic Located on Depolarization Depolarization (Nerve Impulse) nAChR->Depolarization Opens ion channels, causing Breakdown ACh Breakdown AChE->Breakdown Results in This compound This compound nAChR2 Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR2 Binds irreversibly to AChE2 Acetylcholinesterase (AChE) This compound->AChE2 Not degraded by Overstimulation Continuous Over-stimulation & Depolarization nAChR2->Overstimulation Causes Paralysis Paralysis & Death Overstimulation->Paralysis Leads to

Figure 3: this compound's Mechanism of Action at the nAChR

Toxicological Profile

The toxicological database for this compound is extensive, covering mammals, birds, aquatic organisms, and non-target terrestrial invertebrates. Toxicity varies significantly depending on the species and the duration of exposure (acute vs. chronic).

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound across various non-target organisms.

Table 1: Aquatic Invertebrate Acute Toxicity (48-hour LC₅₀)

Species Common Name LC₅₀ (µg/L) Reference
Chironomus dilutus Midge 7.64 - 8.82
Various species Aquatic Macroinvertebrates 2 - 1200

| Daphnia magna | Water Flea | >100,000 | |

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Table 2: Soil Invertebrate Toxicity

Species Common Name Endpoint (Duration) Value (mg/kg dry soil) Reference
Folsomia candida Springtail IC₅₀ (28-day) 0.069

| Eisenia andrei | Earthworm | IC₅₀ (56-day) | 0.26 | |

IC₅₀ (Inhibitory Concentration, 50%) is the concentration of a substance that causes a 50% inhibition of a given biological function, such as reproduction.

Table 3: Avian and Mammalian Acute Oral Toxicity

Species Common Name LD₅₀ (mg/kg body weight) Toxicity Category Reference
Colinus virginianus Bobwhite Quail >2000 Practically Non-toxic

| Rattus norvegicus | Rat | 389 - 465 | Moderately Toxic | |

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.

Experimental Protocol: Aquatic Invertebrate Acute Toxicity (LC₅₀)

The determination of the 48-hour lethal concentration (LC₅₀) for aquatic invertebrates is a standard ecotoxicological test. The following protocol is a generalized representation based on published studies.

  • Test Organism Acclimation: Healthy, laboratory-reared invertebrates (e.g., Chironomus dilutus) are acclimated to test conditions (temperature, light cycle, water quality) for a specified period before the test.

  • Preparation of Test Solutions: A stock solution of this compound is prepared using a commercial formulation or technical grade material dissolved in an appropriate solvent and then in dilution water (e.g., UV-sterilized, filtered well water). A series of nominal test concentrations are prepared by serial dilution of the stock solution. A control group with only dilution water is also prepared.

  • Test Procedure:

    • Test chambers (e.g., glass beakers) are filled with the prepared test solutions.

    • A specific number of test organisms are randomly assigned to each replicate of each concentration and the control.

    • The test is conducted for 48 hours under controlled conditions (e.g., 14:10-h light:dark cycle). Organisms are typically not fed during the test.

  • Data Collection and Analysis:

    • Mortality is assessed at regular intervals (e.g., 24 and 48 hours). Lack of movement upon gentle prodding is the typical endpoint for mortality.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

    • The LC₅₀ value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

G Figure 4: Experimental Workflow for Aquatic Invertebrate LC50 Test start Start: Select Test Organism acclimation 1. Acclimation to Test Conditions start->acclimation prep 2. Prepare Test Solutions - Stock Solution - Serial Dilutions - Control acclimation->prep exposure 3. Exposure Phase (48h) - Randomly assign organisms - Controlled environment prep->exposure data 4. Data Collection - Assess mortality (24h, 48h) - Monitor water quality exposure->data analysis 5. Statistical Analysis (e.g., Probit Analysis) data->analysis end Result: LC50 Value & 95% Confidence Interval analysis->end

Figure 4: Experimental Workflow for Aquatic Invertebrate LC50 Test

Environmental Fate and Persistence

This compound is characterized by its persistence and mobility in the environment. These properties are crucial for its efficacy as a systemic insecticide but also raise environmental concerns.

Environmental Fate Parameters

Table 4: Key Environmental Fate Properties of this compound

Property Value Implication Reference
Soil Half-life (t₁/₂) 15 - 95 days Moderate to High Persistence
Water Solubility (20°C) 327 mg/L Mobile in soil, potential for runoff

| Hydrolysis | Stable | Not readily degraded by water | |

Experimental Protocol: Soil Dissipation Field Study

Field studies are conducted to determine the dissipation rate of a pesticide under realistic environmental conditions, often following OECD Test Guideline 307.

  • Site Selection and Plot Design: A suitable agricultural field site is selected. Test plots are established with appropriate dimensions and buffer zones.

  • Application: this compound is applied to the soil at a known rate, mimicking agricultural practice (e.g., soil drenching at 125 and 250 g a.i. ha⁻¹).

  • Soil Sampling: Soil cores are collected from each plot at predetermined intervals after application (e.g., 0, 1, 3, 7, 15, 30, 60, 90 days). Samples are typically taken from the top 15 cm of soil.

  • Residue Analysis:

    • This compound residues are extracted from the soil samples using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • The concentration of this compound in the extracts is quantified using analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The dissipation of this compound over time is plotted, and the time for 50% of the initial concentration to dissipate (DT₅₀ or half-life) is calculated using appropriate kinetic models.

Conclusion

The development of this compound represents a significant step in the evolution of insecticides, offering high efficacy against a broad spectrum of pests through its systemic action and specific mode of action on the insect nervous system. However, its environmental persistence and high toxicity to non-target organisms, particularly pollinators and certain aquatic invertebrates, have led to increased regulatory restrictions and a continuing debate on its risk-benefit profile in modern agriculture. The data and methodologies presented in this guide provide a technical foundation for understanding the key scientific aspects that have shaped the history and current status of this compound.

References

A Technical Guide to the Systemic Action of Clothianidin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of clothianidin, a prominent neonicotinoid insecticide, focusing on its function as a systemic agent in plants. This compound offers broad-spectrum control of sucking and chewing insects by acting as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR). Its systemic nature, characterized by efficient uptake by roots and translocation throughout the plant, ensures protection of both existing and new growth. This guide details its molecular mechanism of action, the dynamics of its uptake and distribution, its metabolic fate within plant tissues, and key experimental protocols for its study. Quantitative data are summarized in tabular form, and critical pathways and workflows are visualized using diagrams to provide a thorough resource for researchers and professionals in crop protection and related fields.

Introduction

This compound, with the IUPAC name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a second-generation neonicotinoid insecticide.[1][2] Neonicotinoids are a class of insecticides chemically similar to nicotine that target the central nervous system of insects.[2] Developed by Takeda Chemical Industries and Bayer AG, this compound is distinguished by its high efficacy, systemic properties, and long residual activity.[1][2] It is applied to plants via seed treatments, soil drenches, or foliar sprays to control a wide range of agricultural pests. Its systemic action allows the active ingredient to be absorbed and distributed throughout the plant's vascular system, providing comprehensive and lasting protection from insect predation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₆H₈ClN₅O₂S
Molar Mass 249.67 g·mol⁻¹
Appearance Colorless crystals
Water Solubility 327 mg/L (at 20 °C)
log P (Octanol-water partition coefficient) 0.732
Soil Adsorption Coefficient (Koc) ~60 (Estimated)

| Vapor Pressure | 1.3 × 10⁻¹⁰ Pa (at 25°C) | |

Mechanism of Action at the Molecular Level

This compound's insecticidal activity stems from its role as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located in the insect's central nervous system.

  • Binding to nAChR: Unlike the natural neurotransmitter acetylcholine (ACh), which binds reversibly to nAChRs to open ion channels and propagate a nerve impulse, this compound binds with high affinity and is not easily removed.

  • Receptor Overstimulation: This persistent binding locks the ion channel in an open state, leading to an uncontrolled influx of sodium ions and continuous nerve stimulation.

  • Paralysis and Death: The resulting hyperexcitation of the nervous system leads to involuntary muscle contractions, tremors, paralysis, and ultimately the death of the insect.

Studies have demonstrated that this compound can act as a "super agonist," evoking a maximal response from insect nAChRs that is significantly greater than that induced by acetylcholine itself. This potent activity contributes to its high efficacy at low application rates. Neonicotinoids like this compound exhibit selective toxicity, binding much more strongly to insect nAChRs than to their mammalian counterparts.

Mechanism_of_Action Figure 1: Agonistic Action of this compound at the Insect nAChR cluster_pre Presynaptic Neuron pre Nerve Impulse Arrives ach_vesicle ACh Vesicles pre->ach_vesicle Triggers Release receptor nACh Receptor ach_vesicle->receptor ACh Binds Reversibly channel Na+ Ion Channel (Closed) receptor->channel Opens Channel response Normal Nerve Impulse channel->response Na+ Influx This compound This compound receptor_bound nACh Receptor (Bound) This compound->receptor_bound Binds Irreversibly channel_open Na+ Ion Channel (Permanently Open) receptor_bound->channel_open Forces Open overstimulation Continuous Stimulation -> Paralysis & Death channel_open->overstimulation Uncontrolled Na+ Influx

Caption: Figure 1: Agonistic Action of this compound at the Insect nAChR.

Systemic Properties: Uptake, Translocation, and Distribution

A key feature of this compound is its systemic nature, which allows it to be transported from the point of application to other parts of the plant. This is crucial for protecting new growth and parts of the plant that are difficult to reach with foliar sprays.

  • Uptake: When applied as a seed treatment or soil drench, this compound is readily absorbed by the plant's root system. Its moderate water solubility facilitates its movement from the soil into the roots.

  • Translocation: Following uptake, this compound is transported acropetally (upwards) throughout the plant, primarily via the xylem, the water-conducting tissue. This process distributes the insecticide to the stem, leaves, and new growth.

  • Distribution: The systemic distribution ensures that insects feeding on various plant parts, including sap-sucking insects, will ingest a lethal dose of the insecticide.

Studies have quantified the translocation efficiency, showing that a relatively small percentage of the initial amount applied to a seed is taken up by the plant, and its concentration within the plant tissues decreases over time.

Table 2: this compound Residues in Soil and Plant Tissues After Seed Treatment

Crop Matrix Finding Key Observation Reference
Maize Plant Tissues Max. 1.34% of initial seed treatment recovered Concentration follows an exponential decay, decreasing rapidly in the first 20 days.
Maize Root Tissue Max. 0.26% of initial seed treatment recovered Neonicotinoids were present in root tissues up to 34 days post-planting.
Corn (2-11 years of use) Soil Average concentration: 7.0 ng/g Residues reached a plateau after 4+ years, indicating no significant accumulation.
Corn Soil ~10% of total residues were water-extractable Limited bioavailability of soil residues for plant uptake.
Canola (2-4 years of use) Soil Average concentration: 5.7 ng/g Soil concentrations were not correlated with the number of years of use.
Canola Soil ~6% of total residues were water-extractable Low bioavailability of soil residues.

| Canola | Nectar | Average concentration: 0.6 ng/g | Nectar concentrations were not correlated to use history or soil concentrations. | |

Systemic_Translocation Figure 2: Systemic Uptake and Translocation Pathway cluster_soil Soil Zone cluster_plant Plant Vascular System app Application (Seed Treatment or Soil Drench) root Root System app->root Absorption xylem Xylem Transport root->xylem Enters Vascular System stem Stem xylem->stem leaves Leaves stem->leaves new_growth New Growth (Meristems, Young Leaves) stem->new_growth pest Target Pest (e.g., Aphid) leaves->pest Ingestion by Pest new_growth->pest Ingestion by Pest

Caption: Figure 2: Systemic Uptake and Translocation Pathway.

Metabolism of this compound in Planta

Once inside the plant, this compound is subject to metabolic processes. However, studies show that the unaltered parent compound is often the major residue component found in crops at harvest. The metabolic pathways are generally consistent across different plant species and are similar to those observed in mammals. The primary metabolic transformations involve:

  • N-demethylation: The removal of a methyl group from the this compound molecule to produce N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG).

  • Hydrolysis: The breakdown of the nitroimino moiety to form N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU).

  • Other Pathways: Further degradation can lead to the formation of N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG) and the subsequent cleavage of a C-N bond.

It is also important to note that the insecticide thiamethoxam is rapidly metabolized into this compound within plants, meaning that the application of thiamethoxam also results in the presence of this compound and its metabolites.

Table 3: Major Metabolites of this compound in Plants

Metabolite Abbreviation Chemical Name Metabolic Pathway Reference
TZNG N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidine N-demethylation
TZMU N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea Hydrolysis
TMG N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine Denitrification

| MNG | N-methyl-N'-nitroguanidine | Cleavage of C-N bond | |

Metabolic_Pathway Figure 3: Primary Metabolic Pathways of this compound in Plants CLO This compound (Parent Compound) TZNG TZNG CLO->TZNG N-demethylation TZMU TZMU CLO->TZMU Hydrolysis of nitroimino moiety TMG TMG CLO->TMG Denitrification Other Further Degradation Products TMG->Other

Caption: Figure 3: Primary Metabolic Pathways of this compound in Plants.

Key Experimental Protocols

The study of this compound's systemic action relies on precise analytical and biological methodologies. Below are summaries of key protocols cited in the literature.

Protocol for Quantification of this compound Residues in Plant Tissues

This protocol is essential for determining the concentration of this compound and its metabolites in various plant matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and highly sensitive method.

  • Sample Preparation: Plant tissue (e.g., leaves, stems, roots) is collected, weighed, and homogenized, often after being frozen in liquid nitrogen.

  • Extraction: The homogenized sample is extracted using an organic solvent, typically methanol or an acetonitrile-based solution as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Cleanup: The crude extract is purified to remove interfering matrix components. Solid-Phase Extraction (SPE) with a suitable sorbent is a frequently used cleanup technique.

  • Analysis: The cleaned extract is concentrated and injected into an HPLC-MS/MS system. The compounds are separated by the HPLC column and then detected and quantified by the mass spectrometer, which provides high selectivity and sensitivity.

  • Quantification: Concentrations are determined by comparing the response of the analyte in the sample to that of a standard curve, often prepared in a blank matrix to account for matrix effects.

Table 4: Example Analytical Parameters for this compound Quantification in Sugarcane via UHPLC

Parameter Value Reference
Technique Ultra-High-Performance Liquid Chromatography (UHPLC)
Detector Photodiode Array (PDA) Detector
Limit of Detection (LOD) 0.003 µg/g (ppm)
Limit of Quantitation (LOQ) 0.01 µg/g (ppm)
Linearity (R²) 0.991

| Recovery Range | 80% to 120% | |

Residue_Analysis_Workflow Figure 4: Experimental Workflow for Residue Analysis A 1. Plant Tissue Sampling (Leaves, Stems, Roots) B 2. Homogenization (e.g., with Mixer Grinder) A->B C 3. Extraction (e.g., Methanol or QuEChERS) B->C D 4. Cleanup/Purification (Solid-Phase Extraction - SPE) C->D E 5. Concentration (Evaporation under Nitrogen) D->E F 6. Instrumental Analysis (HPLC-MS/MS or UHPLC) E->F G 7. Data Processing & Quantification F->G

Caption: Figure 4: Experimental Workflow for Residue Analysis.

Protocol for Assessing Systemic Translocation using Radiolabeling

Tracer studies using radiolabeled insecticides are the gold standard for accurately determining uptake and translocation dynamics.

  • Synthesis: this compound is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), at a specific position in the molecule.

  • Application: Seeds are treated with a known quantity and specific activity of the [¹⁴C]this compound.

  • Cultivation: Plants are grown under controlled conditions (greenhouse or field) in soil or hydroponics.

  • Harvesting: At various growth stages (e.g., V1, V2), whole plants are harvested and dissected into different parts (roots, stem, cotyledons, leaves).

  • Analysis: The amount of radioactivity in each plant part is quantified using techniques like liquid scintillation counting or quantitative autoradiography. This allows for the precise determination of the percentage of the applied dose that has been translocated to each tissue.

Protocol for nAChR Binding and Activation Assay

To study the molecular mechanism of action, electrophysiology techniques are employed to measure the response of nAChRs to this compound.

  • Receptor Expression: Insect nAChR subunits are expressed in a model system, such as Xenopus laevis oocytes.

  • Electrophysiology: A two-electrode voltage-clamp technique is used to hold the oocyte membrane at a specific potential.

  • Compound Application: Solutions containing varying concentrations of this compound, acetylcholine, or other agonists/antagonists are perfused over the oocyte.

  • Data Recording: The electrical current flowing across the oocyte membrane is recorded. The magnitude of this current is directly proportional to the number of nAChR channels opened by the applied compound.

  • Analysis: Dose-response curves are generated to determine key parameters like the EC₅₀ (half-maximal effective concentration) and the maximum current response, allowing for a quantitative comparison of the potency and efficacy of different compounds.

Conclusion

This compound's role as a systemic insecticide is defined by its potent agonistic action on insect nAChRs and its efficient absorption and translocation within plants. This combination provides comprehensive, long-lasting protection against a broad spectrum of economically important pests. A thorough understanding of its uptake dynamics, metabolic pathways, and the precise analytical methods required for its detection is critical for its effective and responsible use in modern agriculture. The methodologies and data presented in this guide offer a technical foundation for researchers and professionals working to optimize pest management strategies and develop next-generation crop protection solutions.

References

Transgenerational Effects of Clothianidin Exposure in Mice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clothianidin, a widely used neonicotinoid insecticide, has been shown to elicit transgenerational effects in mice following developmental exposure. This technical guide synthesizes key findings from peer-reviewed studies, focusing on the heritable changes observed in behavior, reproductive health, and underlying molecular pathways across multiple generations. F0 maternal exposure to this compound during gestation and lactation at doses considered to have no adverse effects (NOAEL) can induce significant alterations in the F1, F2, and even F3 generations. These changes include altered locomotor activity, increased anxiety-like behaviors, and impacts on reproductive parameters. The evidence points towards epigenetic modifications as a potential mechanism for the transgenerational inheritance of these phenotypes. This document provides a comprehensive overview of the experimental data, detailed methodologies, and visual representations of the implicated biological pathways to support further research and risk assessment.

Introduction

Neonicotinoid pesticides are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity in insects.[1] While designed to be more selective for insect nAChRs, concerns are growing about their potential adverse effects on non-target species, including mammals.[1] this compound can be transferred from mother to offspring during gestation and lactation.[2] Studies have demonstrated that developmental exposure to this compound can have lasting consequences, with some effects being passed down to subsequent generations that were not directly exposed.[2][3] This phenomenon of transgenerational inheritance, likely mediated by epigenetic mechanisms, carries significant implications for developmental toxicology and environmental health. This whitepaper will provide an in-depth examination of the scientific evidence for the transgenerational effects of this compound exposure in murine models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the transgenerational effects of this compound exposure in mice.

Table 1: Transgenerational Effects on Body Weight and Neurobehavior

GenerationParameterObservationDosageExposure Period (F0)Reference
F1 Birth WeightLower birth weight.NOAELGestation and Lactation
Locomotor ActivityDecreased locomotor activity.NOAELGestation and Lactation
Anxiety-Like BehaviorIncreased anxiety-like behavior.NOAELGestation and Lactation
F2 Body WeightAffected body weight.NOAELGestation and Lactation
Locomotor ActivityDecreasing trend in locomotor activity.NOAELGestation and Lactation
Anxiety-Like BehaviorIncreasing trend in anxiety-like behavior.NOAELGestation and Lactation
F3 Locomotor ActivityIncreasing trend in locomotor activity.NOAELGestation and Lactation

Table 2: Reproductive and Developmental Effects in F1 Generation

ParameterObservationDosageExposure Period (F0)Reference
Germ Cells (Male)Reduction in the number of germ cells in juvenile males.~NOAEL (50 mg/kg/day)Gestation and early postnatal
Ovarian Morphology (Female)Morphological changes in the ovaries of 3-week-old offspring.NOAELGestation and Lactation
Steroidogenesis (Female)Activation of genes in the steroid hormone biosynthesis pathway in 3-week-old offspring.NOAELGestation and Lactation
Hormone Levels (Female)Decreased 17OH-progesterone and corticosterone levels in 10-week-old offspring.NOAELGestation and Lactation
Maternal BehaviorIncreased rates of infanticide and severe neglect.NOAELGestation and Lactation

Experimental Protocols

This section details the methodologies employed in key studies to assess the transgenerational effects of this compound.

Animal Model and this compound Administration
  • Animal Model: C57BL/6 mice are commonly used.

  • Exposure Groups: Typically, a control group receiving a vehicle and one or more experimental groups receiving this compound are established.

  • Dosage: A key dosage used in transgenerational studies is the No-Observed-Adverse-Effect Level (NOAEL), which for mice is approximately 47.2 mg/kg/day to 65 mg/kg/day depending on the strain and study.

  • Route and Period of Exposure: F0 female mice are exposed to this compound, often mixed in their diet or drinking water, throughout the gestation and lactation periods. The offspring (F1 generation) are then raised, and subsequent generations (F2, F3) are produced without any further direct exposure to this compound.

Behavioral Assessments

The OFT is used to assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 60 x 60 x 30 cm) with the floor divided into a central and a peripheral zone.

  • Procedure: A mouse is placed in a corner of the arena and allowed to explore freely for a set duration (e.g., 10 minutes).

  • Parameters Measured:

    • Total distance traveled: An indicator of locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

The EPM is another widely used test for anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: A mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a set time (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms: More time in the open arms is indicative of lower anxiety.

    • Number of entries into the open and closed arms: Provides additional data on activity and anxiety levels.

Reproductive Toxicity Assessment
  • Germ Cell Counting: Testes of male offspring are collected at a specific age (e.g., postnatal day 14), fixed, and sectioned. Germ cells within the seminiferous tubules are then counted using microscopy and appropriate staining techniques.

  • Ovarian Histology: Ovaries of female offspring are collected, weighed, and processed for histological examination to assess follicular development and identify any morphological abnormalities.

  • Hormone Level Analysis: Blood samples are collected to measure the concentrations of reproductive hormones such as progesterone and corticosterone using techniques like enzyme-linked immunosorbent assay (ELISA).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for studying transgenerational effects and the putative signaling pathways involved in this compound-induced toxicity.

G cluster_0 F0 Generation cluster_1 F1 Generation cluster_2 F2 Generation cluster_3 F3 Generation F0_males Male Mice F0_mating Mating F0_males->F0_mating F0_females Female Mice F0_females->F0_mating F0_exposure This compound Exposure (Gestation & Lactation) F0_mating->F0_exposure F1_offspring F1 Offspring F0_exposure->F1_offspring F1_assessment Behavioral & Reproductive Assessment F1_offspring->F1_assessment F1_mating Mating (Unexposed) F1_offspring->F1_mating F2_offspring F2 Offspring F1_mating->F2_offspring F2_assessment Behavioral & Reproductive Assessment F2_offspring->F2_assessment F2_mating Mating (Unexposed) F2_offspring->F2_mating F3_offspring F3 Offspring F2_mating->F3_offspring F3_assessment Behavioral & Reproductive Assessment

Experimental workflow for transgenerational studies.

G cluster_0 Molecular & Cellular Effects cluster_1 Physiological Consequences (F1, F2, F3 Generations) This compound This compound Exposure (F0 Generation) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonism This compound->nAChR OxidativeStress Oxidative Stress This compound->OxidativeStress Epigenetic Epigenetic Modifications (e.g., DNA Methylation) This compound->Epigenetic Neurodevelopment Altered Neurodevelopment nAChR->Neurodevelopment Reproductive Reproductive System Dysfunction OxidativeStress->Reproductive Germline Germline Transmission Epigenetic->Germline Behavior Behavioral Changes (Anxiety, Locomotion) Neurodevelopment->Behavior Reproductive->Behavior Germline->Neurodevelopment Germline->Reproductive

Putative signaling pathways in transgenerational effects.

Discussion and Future Directions

The available evidence strongly suggests that developmental exposure to this compound can lead to transgenerational effects in mice, primarily manifesting as neurobehavioral and reproductive alterations. The persistence of these effects across multiple generations points towards epigenetic mechanisms, such as DNA methylation or histone modifications, in the germline being a key driver of this inheritance.

Future research should focus on elucidating the precise molecular pathways that are disrupted by this compound and how these changes are maintained and transmitted across generations. Advanced techniques such as whole-genome bisulfite sequencing and chromatin immunoprecipitation sequencing (ChIP-seq) could be employed to identify specific epigenetic marks that are altered in the germ cells of exposed animals and their descendants. Furthermore, a deeper understanding of the signaling cascades downstream of nAChR activation and oxidative stress is needed to fully map the adverse outcome pathway of this compound's transgenerational toxicity.

Conclusion

References

Foundational Research on Clothianidin Neurotoxicity in Vertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin, a second-generation neonicotinoid insecticide, is widely utilized in agriculture to control a broad spectrum of sucking and chewing insects.[1][2] Its mode of action involves agonizing nicotinic acetylcholine receptors (nAChRs), leading to sustained neuronal excitation and, ultimately, insect paralysis and death.[1][2][3] While designed for selective toxicity towards insects due to a higher binding affinity for their nAChRs, a growing body of evidence indicates that this compound is not without neurotoxic effects in vertebrates. Concerns are particularly focused on its impact during critical developmental periods, where exposure has been linked to lasting neurobehavioral and cellular alterations. This technical guide provides a comprehensive overview of the foundational research into this compound's neurotoxicity in vertebrate models, detailing its mechanisms of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The primary mechanism of this compound's neurotoxicity is its action as an agonist on nAChRs, the receptors for the endogenous neurotransmitter acetylcholine. Neonicotinoids interfere with neural transmission in the central nervous system by binding to these receptors on the postsynaptic neuron, acting as "false neurotransmitters." This leads to continuous receptor activation and symptoms of neurotoxicity.

While this compound has a significantly higher affinity for insect nAChRs compared to their mammalian counterparts, it is not entirely selective. Research has demonstrated that this compound can interact with and activate several vertebrate nAChR subtypes, leading to a cascade of neurotoxic events.

Key Vertebrate Receptor Interactions:

  • α4β2 and α7 nAChRs: this compound acts as a weak agonist on human neuronal α4β2 nAChRs. Studies in rats have shown that its stimulatory effect on dopamine release in the striatum is dependent on the activation of both α4β2 nAChRs on dopaminergic terminals and α7 nAChRs on glutamatergic terminals. In some contexts, this compound has been described as a "super agonist," inducing a greater maximum response at nAChRs than acetylcholine itself.

  • Muscarinic Acetylcholine Receptors (mAChRs): Beyond its effects on nAChRs, this compound-induced dopamine release in the rat striatum also appears to involve the activation of muscarinic receptors.

  • Neuronal Hyperactivation: Exposure to this compound at a no-observed-adverse-effect-level (NOAEL) in mice has been shown to cause a sustained influx of Ca2+ in neurons of the primary somatosensory cortex, indicating neuronal hyperactivation. This overactivation of pyramidal cells may be a key mechanism inducing anxiety-like behaviors.

clothianidin_mechanism cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR Vertebrate nAChR (e.g., α4β2, α7) ACh->nAChR Binds & Activates IonChannel Cation Channel (Na+, Ca2+) nAChR->IonChannel Opens Depolarization Sustained Depolarization & Neuronal Hyperactivation IonChannel->Depolarization Cation Influx Neurotoxicity Neurotoxic Outcomes: - Altered Neurotransmission - Oxidative Stress - Apoptosis Depolarization->Neurotoxicity Leads to This compound This compound This compound->nAChR Binds & Agonizes (Persistent) zebrafish_workflow cluster_testing Neurobehavioral Testing start Zebrafish Embryo Collection (0 hpf) exposure Embryonic Exposure This compound (1-100 µM) (5-120 hpf) start->exposure rearing Transfer to Clean Water & Rearing exposure->rearing larval Larval Stage (6 dpf) - Motility Assay rearing->larval adolescent Adolescent Stage (10 wks) - Novel Tank - Tap Startle rearing->adolescent adult Adult Stage (8 mos) - Novel Tank - Predator Avoidance rearing->adult analysis Data Analysis (ANOVA) larval->analysis adolescent->analysis adult->analysis logical_flow cluster_cellular Cellular/Molecular Mechanisms cluster_systemic System-Level Effects cluster_outcomes Functional Neurotoxic Outcomes exposure This compound Exposure (Especially Developmental) receptor nAChR Agonism exposure->receptor neurodev Impaired Neurodevelopment (↓ Neurogenesis) exposure->neurodev hyperactivation Neuronal Hyperactivation (Ca2+ Influx) receptor->hyperactivation ox_stress Oxidative Stress (ROS↑) hyperactivation->ox_stress neurotrans Altered Neurotransmitter Systems (e.g., Dopamine) hyperactivation->neurotrans apoptosis Apoptosis (Caspase Activation) ox_stress->apoptosis morphology Altered Brain Morphology apoptosis->morphology behavior Behavioral Abnormalities (Anxiety, Altered Locomotion) neurodev->behavior cognitive Cognitive Deficits (Impaired Memory/Learning) neurodev->cognitive neurodev->morphology neurotrans->behavior neurotrans->cognitive morphology->behavior morphology->cognitive

References

Persistence of Clothianidin in Soil and Water: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of initial studies on the persistence of the neonicotinoid insecticide clothianidin in soil and water environments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the experimental methodologies and key findings in this area. This document summarizes quantitative data from various studies, outlines common experimental protocols, and visualizes the workflows and degradation pathways involved.

Introduction to this compound and its Environmental Fate

This compound is a systemic insecticide widely used for controlling sucking and chewing insects on a variety of crops.[1] Its mode of action involves acting as an agonist at the nicotinic acetylcholine receptor, leading to the overstimulation of the insect's central nervous system.[1] Due to its widespread use, understanding its environmental persistence is crucial for assessing its potential long-term impacts. This compound is known for its relatively high persistence in soil and its potential for leaching into groundwater, making its behavior in these environmental compartments a significant area of study.[2] It is a systemic insecticide that can be applied to soil, foliage, or as a seed treatment.[3]

Quantitative Data on this compound Persistence

The persistence of this compound in soil and water is typically quantified by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions.

Persistence in Soil

This compound's persistence in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.[4]

Soil ConditionHalf-Life (DT50) in DaysReference
Aerobic Soil (Laboratory)148 - 1155
Field Conditions (General)148 - 6931
Sugarcane Field Soil (Soil Drench)15.18
Tomato Field Soil (Beijing)12.7
Tomato Field Soil (Shandong)12.6
Cabbage Field Soil (Single Dose)17.2
Cabbage Field Soil (Double Dose)17.4
Submerged Conditions103.7 - 107.5
Field-Capacity Conditions158.4 - 215.0
Dry Conditions250.8 - 334.4
Soil with Farmyard Manure130.8 - 150.5
Sterilized Soil342.0 - 376.2
Persistence in Water

In aquatic environments, the persistence of this compound is primarily affected by photolysis (degradation by sunlight), pH, and microbial activity. It is generally stable to hydrolysis at typical environmental pH levels.

Water ConditionHalf-Life (DT50)Reference
Aqueous Photolysis (Laboratory, <1 day)< 24 hours
Anaerobic Aquatic Conditions27 days
River Water (with sunlight)25.1 - 27.7 hours
Aqueous Solution (pH 4.0)430 days
Aqueous Solution (pH 9.2)273.6 days
Bi-distilled Water (Photolysis)173.3 minutes

Experimental Protocols

The following sections outline generalized experimental protocols for studying this compound persistence in soil and water, based on methodologies reported in the scientific literature.

Soil Persistence Study Protocol (Field)

This protocol describes a typical field study to evaluate the dissipation of this compound in an agricultural setting.

  • Site Selection and Plot Design:

    • Select a field with a known history of crop cultivation and no recent neonicotinoid application.

    • Establish replicate plots for each treatment and a control group. A common plot size is 5 x 10 meters.

    • Isolate plots to prevent cross-contamination from surface runoff.

  • Application of this compound:

    • Apply this compound at a known rate, for example, as a soil drench at dosages of 125 and 250 g a.i. ha-1.

    • Ensure uniform application across the treated plots.

  • Soil Sampling:

    • Collect initial soil samples immediately after application (Day 0).

    • Subsequent samples are typically collected at intervals such as 1, 3, 7, 15, 30, 60, and 90 days post-application.

    • From each plot, collect multiple soil cores (e.g., 0-15 cm depth) and composite them to form a single representative sample per plot.

  • Sample Preparation and Extraction (QuEChERS Method):

    • Air-dry the soil samples, remove debris, and sieve through a 2 mm mesh.

    • Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a specific volume of water and an extraction solvent (e.g., acetonitrile).

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and then centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Cleanup is typically performed using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) and C18 to remove interfering substances.

    • Centrifuge again and filter the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the final extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • The instrument parameters, such as the mobile phase composition, column type, and mass spectrometer settings, are optimized for this compound detection.

Water Persistence Study Protocol (Laboratory)

This protocol outlines a laboratory-based study to assess the degradation of this compound in water under controlled conditions.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare aqueous solutions of this compound at a specific concentration (e.g., 10 mg/L) in different water matrices such as bi-distilled water, or buffered solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubation Conditions:

    • For photolysis studies, expose the solutions to a light source that simulates sunlight (e.g., a xenon lamp) with a defined intensity (e.g., 750 W/m²). Maintain a constant temperature.

    • For hydrolysis and biodegradation studies, incubate the solutions in the dark at a constant temperature (e.g., 25°C) to exclude light-induced degradation.

    • For biodegradation, natural water sources (e.g., river water) can be used, or specific microorganisms can be introduced.

  • Sampling:

    • Collect aliquots of the test solutions at predetermined time intervals. The frequency of sampling will depend on the expected degradation rate.

  • Sample Preparation and Analysis:

    • Samples may require minimal preparation, such as filtration, before analysis.

    • Quantify the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector, or HPLC-MS/MS for higher sensitivity and selectivity.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for this compound persistence studies and a simplified degradation pathway.

Soil_Persistence_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Site_Selection Site Selection & Plot Design Application This compound Application Site_Selection->Application Soil_Sampling Soil Sampling (Time Intervals) Application->Soil_Sampling Sample_Prep Sample Preparation (Drying, Sieving) Soil_Sampling->Sample_Prep Transport to Lab Extraction Extraction (e.g., QuEChERS) Sample_Prep->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-MS/MS) Cleanup->Analysis Data_Processing Data Processing & Half-life Calculation Analysis->Data_Processing Quantification Water_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment & Analysis Prepare_Solutions Prepare this compound Aqueous Solutions Setup_Conditions Set Incubation Conditions (Light/Dark, Temp, pH) Prepare_Solutions->Setup_Conditions Incubation Incubation & Sampling (Time Intervals) Setup_Conditions->Incubation Sample_Analysis Sample Analysis (HPLC) Incubation->Sample_Analysis Data_Analysis Data Analysis & Degradation Kinetics Sample_Analysis->Data_Analysis Degradation_Pathway cluster_degradation Degradation Processes cluster_products Major Degradation Products This compound This compound Photolysis Photolysis This compound->Photolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation TZNG TZNG (N-(2-chlorothiazol-5-ylmethyl) -N'-nitroguanidine) Photolysis->TZNG MNG MNG (N-methyl-N'-nitroguanidine) Microbial_Degradation->MNG TZMU TZMU (N-(2-chlorothiazol-5-ylmethyl) -N'-methylurea) Microbial_Degradation->TZMU

References

exploratory research on clothianidin's effect on non-target aquatic invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the ecotoxicological effects, experimental evaluation, and molecular mechanisms of the neonicotinoid insecticide clothianidin on vulnerable aquatic invertebrate populations.

Executive Summary

This compound, a systemic neonicotinoid insecticide, is widely used in agriculture to protect crops from piercing-sucking insects.[1] Its high water solubility and persistence in soil contribute to its transport into aquatic ecosystems through runoff and leaching, posing a significant threat to non-target aquatic organisms.[2][3][4] This technical guide provides a comprehensive overview of the current research on the effects of this compound on non-target aquatic invertebrates. It synthesizes quantitative toxicity data, details common experimental protocols for assessing its impact, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug and pesticide development to inform future studies and risk assessments.

Quantitative Ecotoxicity Data

The toxicity of this compound to aquatic invertebrates varies significantly across different species. Generally, aquatic insects are more sensitive to neonicotinoids than other aquatic organisms like mollusks and crustaceans.[5] The following tables summarize the lethal (LC50) and sublethal (EC50) concentrations of this compound for various non-target aquatic invertebrates as reported in the scientific literature.

Table 2.1: Acute Lethal Concentration (LC50) of this compound for Aquatic Invertebrates

SpeciesOrderFamilyExposure Duration (hours)LC50 (µg/L)Reference
Graphoderus fascicollisColeopteraDytiscidae482
Chironomus dilutusDipteraChironomidae967.64 - 8.82
Chironomus dilutusDipteraChironomidae240 (10-day)3.46 - 3.54
Deleatidium spp.EphemeropteraLeptophlebiidae672 (28-day)1.36
Various Species--482 - 1200

Table 2.2: Sublethal and Other Effect Concentrations of this compound

SpeciesEndpointExposure DurationEffect Concentration (µg/L)Reference
Chironomus dilutus10-day IC25 (Inhibition Concentration for 25% of the population)240 hours1.86 - 1.93
Belostoma flumineumReduced feeding rate-100
Orconectes propinquusReduced responsiveness to stimulus-50

Experimental Protocols

Standardized experimental protocols are crucial for accurately assessing the ecotoxicological effects of this compound on aquatic invertebrates. The following sections detail the methodologies for acute toxicity testing, chronic toxicity testing, and sublethal behavioral assays.

Acute Toxicity Testing (LC50 Determination)

This protocol is designed to determine the concentration of this compound that is lethal to 50% of a test population over a short period.

  • Test Organisms: Select a representative aquatic invertebrate species (e.g., Chironomus dilutus, Daphnia magna). Acclimate the organisms to laboratory conditions for a specified period.

  • Test Substance: Prepare a stock solution of technical-grade this compound in a suitable solvent. A commercial formulation may also be used, but it is important to note that inert ingredients could influence the results.

  • Test Concentrations: Conduct a range-finding test to determine the approximate lethal concentration. Based on these results, prepare a series of definitive test concentrations (e.g., 1, 2, 5, 10, 25, and 50 µg/L) and a negative control (no this compound).

  • Experimental Setup: Use replicate glass beakers (e.g., four per concentration) containing a known volume of test solution and a substrate for the organisms (e.g., clean sand for Chironomus). Randomly arrange the beakers.

  • Exposure: Introduce a set number of organisms (e.g., 12) into each beaker. Maintain the test under controlled conditions of temperature (e.g., 23°C) and photoperiod (e.g., 16h light: 8h dark).

  • Observation and Data Collection: Monitor the test organisms for mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

Chronic Toxicity Testing (Sublethal Effects)

Chronic toxicity tests evaluate the long-term effects of this compound on survival, growth, and reproduction.

  • Test System: Utilize a flow-through or static-renewal system to maintain constant exposure concentrations over an extended period (e.g., 10 to 28 days).

  • Test Concentrations: Select a range of sublethal concentrations based on acute toxicity data and environmentally relevant concentrations.

  • Endpoints: Measure multiple endpoints throughout the experiment, including:

    • Survival: Daily or weekly mortality counts.

    • Growth: Measure changes in length and weight.

    • Reproduction: For species like Daphnia, count the number of offspring produced.

    • Development: Observe molting frequency and emergence success.

  • Data Analysis: Employ statistical tests (e.g., ANOVA) to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC). Calculate the Inhibition Concentration (e.g., IC25) for relevant endpoints.

Sublethal Behavioral Assays

Behavioral changes can occur at concentrations well below the LC50 and can have significant ecological consequences.

  • Feeding Rate: Expose predatory invertebrates (e.g., Belostoma flumineum) to various sublethal concentrations of this compound. After a set exposure period, introduce a known number of prey organisms and quantify the consumption rate over time.

  • Locomotor Activity: Use automated tracking systems or manual observation to measure changes in movement patterns, such as swimming speed, distance traveled, and time spent active, for organisms exposed to different this compound concentrations.

  • Stimulus Response: For crustaceans like crayfish (Orconectes propinquus), assess their responsiveness to a standardized stimulus (e.g., a gentle prod) after exposure to this compound.

Visualizing Experimental and Logical Frameworks

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for aquatic invertebrate toxicity testing and the trophic cascade effect of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis cluster_outcome Outcome A Test Organism Acclimation D Introduction of Organisms to Test Chambers A->D B This compound Stock Solution Preparation C Test Concentration Dilution Series B->C C->D E Controlled Environment (Temp, Light) F Endpoint Measurement (Mortality, Growth, Behavior) E->F Observation Period G Statistical Analysis (LC50, NOEC, etc.) F->G H Toxicity Assessment G->H

Caption: A generalized workflow for aquatic invertebrate toxicity testing.

Trophic_Cascade This compound This compound Contamination Predators Invertebrate Predators (e.g., Water Bugs, Dragonfly Larvae) This compound->Predators Direct Lethal & Sublethal Effects Predator_Mortality Increased Predator Mortality & Reduced Predation This compound->Predator_Mortality Prey Prey Species (e.g., Snails, Amphibian Larvae) Predators->Prey Predation (Top-Down Control) Predators->Predator_Mortality Prey_Survival Increased Prey Survival Predator_Mortality->Prey_Survival Reduced Predation Pressure

Caption: Trophic cascade resulting from this compound exposure in an aquatic community.

Mode of Action and Signaling Pathway

This compound, like other neonicotinoids, acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by the enzyme acetylcholinesterase (AChE). This leads to a continuous and irreversible stimulation of the nAChRs, causing over-excitation of the nerve cells, which results in paralysis and ultimately death of the insect. The selective toxicity of this compound to insects over vertebrates is largely due to differences in the structure and binding affinity of the nAChR subtypes.

Neonicotinoid_Signaling_Pathway cluster_synapse Insect Synaptic Cleft cluster_effect Cellular & Organismal Effect Presynaptic Presynaptic Neuron Acetylcholine (ACh) release Postsynaptic Postsynaptic Neuron nAChR Na+/Ca2+ influx Presynaptic->Postsynaptic:nAChR ACh binding AChE AChE (Acetylcholinesterase) Presynaptic->AChE ACh degradation Overstimulation Continuous Nerve Stimulation Postsynaptic->Overstimulation Uncontrolled ion flow This compound This compound This compound->Postsynaptic:nAChR Binds irreversibly Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

Caption: Simplified signaling pathway of this compound at the insect nicotinic acetylcholine receptor.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound is highly toxic to a wide range of non-target aquatic invertebrates, with lethal and sublethal effects observed at environmentally relevant concentrations. The disruption of invertebrate populations can lead to cascading effects throughout the aquatic food web. Future research should focus on long-term, community-level studies in natural settings to better understand the ecosystem-wide impacts of chronic this compound exposure. Additionally, further investigation into the synergistic effects of this compound with other environmental stressors, such as rising temperatures and other pollutants, is critical for a comprehensive risk assessment. The development of more selective and less persistent pesticides remains a key priority for mitigating the unintended consequences of agricultural practices on aquatic ecosystems.

References

Methodological & Application

Application Note: Quantification of Clothianidin in Agricultural Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Clothianidin is a systemic neonicotinoid insecticide widely used to control a variety of pests in agriculture on crops such as fruits, vegetables, cereals, and sugar cane.[1] As a member of the neonicotinoid class, it acts as an agonist on the nicotinic acetylcholine receptors in the central nervous system of insects.[1] Due to its persistence and potential impact on non-target organisms, it is crucial to monitor its residue levels in agricultural and environmental samples. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound in diverse agricultural matrices, including soil, plant tissues, and water.

Principle The method is based on the separation and quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). Samples are first subjected to an extraction and clean-up procedure to isolate the analyte from matrix interferences. The prepared sample extract is then injected into the HPLC system. This compound is separated from other components on a C18 analytical column using an isocratic or gradient mobile phase, typically composed of acetonitrile and water.[2][3] The separated analyte is detected by a UV detector at a specific wavelength, commonly between 254 nm and 270 nm.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a calibration curve generated using external standards.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photo Diode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

    • Analytical balance (0.1 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • Rotary evaporator or nitrogen evaporator.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB, ENVI-CARB).

    • Homogenizer/blender.

    • Volumetric flasks, pipettes, and syringes.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound analytical standard (certified purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Type 1).

    • Phosphoric acid (analytical grade).

    • Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄) (analytical grade, activated).

    • Formic acid.

    • 1-sodium octansulfonate.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Use an ultrasonic bath to ensure complete dissolution. This solution should be stored at -20°C.

  • Intermediate Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the intermediate standard solution with the mobile phase or acetonitrile. Store working standards at 4°C.

3. Sample Preparation Protocols

3.1 Plant Tissues (e.g., Rice, Sugarcane)

  • Weigh 5-10 g of the homogenized sample (e.g., chopped sugarcane, rice grains) into a centrifuge tube.

  • Add 20 mL of methanol or acetonitrile and homogenize for 2-3 minutes.

  • For QuEChERS-based cleanup, add appropriate salts like NaCl and MgSO₄, shake vigorously, and centrifuge.

  • Alternatively, for SPE cleanup, sonicate the mixture for 15 minutes and centrifuge.

  • Collect the supernatant. For exhaustive extraction, repeat the process and combine the supernatants.

  • Evaporate the solvent using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of 0.005 M 1-sodium octansulfonate at pH 8.3).

  • SPE Cleanup: Condition an SPE cartridge (e.g., coupled ENVI-CARB and HLB) and load the reconstituted sample. Elute the this compound with a solvent like 70% acetonitrile.

  • Evaporate the eluate and reconstitute in a known volume of mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC injection.

3.2 Soil Samples

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 20 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., methanol/water (40:60, v/v) with 0.05% formic acid).

  • Shake the mixture on an orbital shaker for 1 hour and then centrifuge.

  • Collect the supernatant. Repeat the extraction with a fresh portion of the solvent.

  • Combine the supernatants and proceed with cleanup if necessary (e.g., SPE) or directly evaporate and reconstitute in the mobile phase.

  • Filter the extract through a 0.45 µm syringe filter prior to analysis.

3.3 Water Samples

  • Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Enrichment: Condition an SPE cartridge (e.g., Oasis HLB, 500 mg) with methanol followed by HPLC-grade water.

  • Load the water sample onto the cartridge at a slow, consistent flow rate.

  • Wash the cartridge to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the this compound with a small volume of an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute with a precise volume of mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Generate a calibration curve by plotting the peak area against the concentration. Check for linearity (R² > 0.99).

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Agilent Aq Column
Mobile Phase Acetonitrile:Water:Phosphoric Acid (150:850:1 v/v/v)Acetonitrile:Water (70:30 v/v)20% Acetonitrile + 80% 0.005 M 1-sodium octansulfonate (pH 7)
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection Wavelength 269 nm270 nm254 nm
Injection Volume 5 µL20 µL50 µL
Column Temperature 40°C40°CNot Specified
Retention Time ~8 min~5.93 minVaries

Table 2: Summary of Method Validation Parameters for this compound Quantification

MatrixLinearity (R²)LODLOQRecovery (%)RSD (%)Reference
Sugarcane 0.9910.003 µg/g0.01 µg/g86.4 - 94.22.7 - 4.5
Rice Not SpecifiedNot Specified0.05 ppm~110< 10
Soil Not SpecifiedNot Specified0.01 mg/kg87.4 - 104.3< 5
Water Not SpecifiedNot Specified0.001 mg/L87.4 - 104.3< 5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Agricultural Sample (Soil, Plant, Water) homogenize Homogenization (for solid samples) sample->homogenize 1 extract Solvent Extraction (e.g., Acetonitrile, Methanol) homogenize->extract 2 cleanup Cleanup & Concentration (SPE / QuEChERS) extract->cleanup 3 reconstitute Reconstitution in Mobile Phase cleanup->reconstitute 4 hplc HPLC-UV Injection reconstitute->hplc 5 separation Chromatographic Separation (C18 Column) hplc->separation 6 detection UV Detection (254-270 nm) separation->detection 7 integrate Peak Identification & Integration detection->integrate 8 quantify Quantification via Calibration Curve integrate->quantify 9 result Final Result (this compound Concentration) quantify->result 10

Workflow for this compound quantification by HPLC-UV.

References

Application Notes: Rapid Screening of Clothianidin using a Gold Immunochromatographic Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clothianidin is a neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2][3] Its extensive use, however, raises concerns about potential residues in food products and the environment.[4][5] Traditional analytical methods for detecting this compound, such as high-performance liquid chromatography (HPLC) and gas chromatography, are accurate but can be time-consuming, expensive, and require sophisticated equipment and skilled personnel. The gold immunochromatographic assay (GICA), also known as a lateral flow assay, offers a rapid, simple, and cost-effective alternative for on-site screening of this compound residues. This application note provides a detailed protocol for a competitive GICA for the semi-quantitative detection of this compound.

Principle of the Assay

The GICA for this compound is based on a competitive immunoassay format. The test strip contains a conjugate pad, a nitrocellulose membrane, and an absorbent pad. The conjugate pad holds a specific monoclonal antibody against this compound that is labeled with colloidal gold nanoparticles (AuNP-mAb). The nitrocellulose membrane is striped with a test line (T-line) and a control line (C-line). The T-line is coated with a this compound-protein conjugate (e.g., this compound-OVA), and the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG).

When a sample extract is applied to the sample pad, it migrates along the strip by capillary action. If this compound is present in the sample, it will compete with the this compound-protein conjugate on the T-line for binding to the AuNP-mAb in the conjugate pad.

  • Negative Result: In the absence or at very low concentrations of this compound, the AuNP-mAb will bind to the this compound-protein conjugate on the T-line, resulting in the appearance of a visible red line.

  • Positive Result: If this compound is present at a concentration above the detection limit, it will bind to the AuNP-mAb, preventing it from binding to the T-line. This results in a weaker or absent T-line.

The C-line should always appear, indicating that the strip is working correctly. The intensity of the T-line is inversely proportional to the concentration of this compound in the sample.

Experimental Protocols

Materials and Reagents
  • Gold Immunochromatographic Test Strips for this compound

  • Sample Extraction Buffer (e.g., 0.01 M PBS, pH 7.4, with 0.5% Tween-20)

  • This compound Standard Solutions (for determining sensitivity and for spiking samples)

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge and centrifuge tubes

  • Timer

Sample Preparation

Accurate sample preparation is crucial for reliable results. The following are general guidelines for different matrices.

A. Liquid Samples (e.g., Water, Fruit Juice)

  • For clear liquid samples like water, no pretreatment may be necessary.

  • For fruit juices, such as apple or cucumber juice, a simple dilution is often sufficient. For example, dilute apple juice five-fold and cucumber juice four-fold with the extraction buffer.

  • Centrifuge the diluted sample at 4000 g for 10 minutes to pellet any solid debris.

  • Use the supernatant for the assay.

B. Solid Samples (e.g., Cucumber, Rice, Soil)

  • Homogenize a representative portion of the solid sample.

  • Weigh a specific amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

  • Add a measured volume of an appropriate extraction solvent (e.g., methanol or acetonitrile).

  • Vortex vigorously for 2-3 minutes to ensure thorough extraction of this compound.

  • Centrifuge the mixture at 4000 g for 10 minutes.

  • Carefully collect the supernatant.

  • The supernatant may require further dilution with the sample extraction buffer to minimize matrix effects. The optimal dilution factor should be determined experimentally.

Assay Procedure
  • Bring the test strips and samples to room temperature before use.

  • Open the sealed pouch and remove the required number of test strips.

  • Mix 50 µL of the gold-labeled monoclonal antibody with 150 µL of the prepared sample solution in a microcentrifuge tube.

  • Allow the mixture to react for approximately 5 minutes.

  • Apply the entire mixture to the sample pad of the test strip.

  • Start a timer and allow the strip to develop for 5-10 minutes.

  • Observe the results by comparing the color intensity of the T-line to the C-line.

Interpretation of Results
  • Negative (-): Both the T-line and C-line appear with strong color intensity. The T-line intensity is similar to or stronger than the C-line. This indicates that the this compound concentration is below the visual detection limit.

  • Weakly Positive (±): Both lines are visible, but the T-line is noticeably weaker than the C-line. This suggests the presence of this compound at a concentration near the detection limit.

  • Strongly Positive (+): The C-line is visible, but the T-line is very faint or completely absent. This indicates a this compound concentration above the detection limit.

  • Invalid: If the C-line does not appear, the test is invalid, and the assay should be repeated with a new strip.

Data Presentation

The performance of the gold immunochromatographic assay for this compound can be summarized by its detection limits in various matrices.

ParameterBuffer (0.01 M PBS)Cucumber JuiceApple JuiceSoilReference(s)
Visual Detection Limit 2.5 µg/L---
Cut-off Limit 1 ng/mL4 ng/mL5 ng/mL-
Visual Detection Limit 8 ng/mL---
LOD (ELISA for comparison) 3.8 ng/mL--3.8 ng/mL

Note: Detection limits can vary depending on the specific antibody used and the composition of the test strip.

Cross-Reactivity

The specificity of the antibody is critical for an accurate assay. The cross-reactivity with other structurally related neonicotinoid insecticides is typically evaluated.

CompoundCross-Reactivity (%)Reference(s)
This compound 100
Dinotefuran Can show some cross-reactivity
Other neonicotinoids Negligible

Note: The degree of cross-reactivity can vary between different monoclonal antibodies.

Mandatory Visualization

GICA_Workflow cluster_preparation 1. Sample & Reagent Preparation cluster_assay 2. Assay Procedure cluster_results 3. Result Interpretation Sample Sample Collection (e.g., Cucumber Juice) Extraction Extraction & Dilution Sample->Extraction Mix Mix Sample Extract with AuNP-Antibody Conjugate Extraction->Mix Application Apply Mixture to Sample Pad Mix->Application Migration Capillary Migration Application->Migration Reaction Competitive Binding at T-line & C-line Migration->Reaction Observation Observe T-line and C-line after 5-10 min Reaction->Observation Interpretation T-line Visible? Observation->Interpretation Negative Negative Interpretation->Negative Yes Positive Positive Interpretation->Positive No

References

Methodology for Assessing Clothianidin's Impact on Pollinator Foraging Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin, a neonicotinoid insecticide, is utilized globally in agriculture. Its systemic nature leads to its presence in the nectar and pollen of treated plants, raising concerns about its sublethal effects on non-target organisms, particularly vital pollinators like bees. Understanding the impact of this compound on pollinator foraging behavior is crucial for assessing its environmental risk and for developing safer alternatives. These application notes provide detailed methodologies and protocols for researchers to investigate the effects of this compound on pollinator foraging behavior, from laboratory-based assays to semi-field and field studies.

Signaling Pathway of this compound in Pollinators

This compound primarily targets the central nervous system of insects. It acts as a potent agonist of the nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound is not, leading to a continuous and excessive stimulation of the postsynaptic neurons.[3] This overstimulation can result in neuronal depolarization, disruption of normal nerve impulse transmission, and ultimately, a range of sublethal behavioral effects, including impaired learning, memory, and foraging efficiency.[1][4] In some cases, this compound has been described as a "super-agonist," evoking a greater maximal response at nAChRs than acetylcholine itself. The constant activation of nAChRs, particularly in brain regions critical for learning and memory such as the mushroom bodies, is thought to be a key mechanism underlying the observed impairments in foraging behavior. Downstream effects can include altered gene expression related to stress responses, detoxification, and metabolism, as well as potential disruption of immune signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (e.g., Kenyon Cell) ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Persistently Activates (Agonist) IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Depolarization Continuous Depolarization IonChannel->Depolarization AlteredGene Altered Gene Expression Depolarization->AlteredGene Metabolic Metabolic & Immune Disruption Depolarization->Metabolic Behavioral Impaired Foraging Behavior AlteredGene->Behavioral Metabolic->Behavioral cluster_0 Preparation cluster_1 Exposure cluster_2 Behavioral Assay cluster_3 Analysis Acclimation Acclimate Pollinators PrepareSolutions Prepare this compound Sucrose Solutions Acclimation->PrepareSolutions Exposure Oral Exposure to Treated Sucrose PrepareSolutions->Exposure ForagingAssay Introduce to Foraging Arena Exposure->ForagingAssay RecordBehavior Record Foraging Behavior ForagingAssay->RecordBehavior DataAnalysis Analyze Behavioral Parameters RecordBehavior->DataAnalysis Setup Set up Flight Cages with Treated & Control Plants Introduce Introduce Pollinator Colonies Setup->Introduce Observe Observe Foraging Behavior Introduce->Observe AssessColony Assess Colony Health Introduce->AssessColony AssessPollination Assess Pollination Success Observe->AssessPollination AnalyzeResidues Analyze this compound Residues Observe->AnalyzeResidues AnalyzeData Analyze & Compare Data AssessPollination->AnalyzeData AnalyzeResidues->AnalyzeData AssessColony->AnalyzeData

References

Application Notes and Protocols for Studying Clothianidin Degradation Pathways in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for investigating the degradation pathways of the neonicotinoid insecticide clothianidin in soil environments. Understanding these pathways is crucial for assessing its environmental fate, persistence, and potential for remediation.

Introduction to this compound Degradation in Soil

This compound, a widely used insecticide, can undergo both biotic and abiotic degradation in soil. The rate and pathway of degradation are influenced by various environmental factors, including soil type, microbial population, temperature, pH, and sunlight exposure.[1][2] Its persistence in soil is a significant concern, with reported half-lives ranging from 148 to as long as 6931 days under certain conditions.[1][3]

Key Degradation Pathways:

  • Biotic Degradation (Microbial): This is a primary route for this compound breakdown. Soil microorganisms, such as bacteria from the Pseudomonas and Bacillus genera, can utilize this compound as a source of carbon and nitrogen.[1] The main microbial degradation pathways include N-demethylation and cleavage of the nitroguanidine moiety.

  • Abiotic Degradation: This primarily involves photodegradation, especially for this compound present on the soil surface. Ultraviolet B (UVB) radiation plays a key role in this process. Hydrolysis is generally not a significant degradation pathway for this compound in soil under typical environmental pH levels.

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data related to this compound degradation in soil, providing a basis for comparison across different studies and conditions.

Table 1: Half-life of this compound in Soil under Various Conditions

ConditionSoil TypeHalf-life (t½)Reference
AerobicNot Specified148 - 1155 days
AerobicNot Specifiedup to 6931 days
AnoxicWetland Soils27.2 days (average)
OxicWetland Soils149.1 days (average)
Sunlight ExposureVarious Agricultural Soils97 - 112 hours
Direct Sunlight (No Soil)-13 hours
Field Application (Soil Drench)Not Specified15.18 days

Table 2: Microbial Degradation of this compound

MicroorganismInitial ConcentrationIncubation PeriodDegradation (%)Optimal ConditionsReference
Pseudomonas stutzeri smk10 mg/L14 days62%30°C, pH 7
Pseudomonas stutzeri smk50 mg/L14 days32%30°C, pH 7
Pseudomonas stutzeri smk80 mg/L14 days17%30°C, pH 7
Pseudomonas stutzeri smk100 mg/L14 days4%30°C, pH 7

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound degradation in soil.

Protocol for Isolation of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil capable of degrading this compound.

Materials:

  • This compound-contaminated soil sample

  • Mineral Salt Medium (MSM)

  • This compound (analytical standard)

  • Sterile distilled water

  • Nutrient Agar (NA) plates

  • Incubator shaker

  • Centrifuge

  • Petri plates

Procedure:

  • Enrichment Culture:

    • Prepare Mineral Salt Medium (MSM). A typical composition includes (per liter): Na₂HPO₄ (0.5g), KH₂PO₄ (1.5g), MgSO₄·7H₂O (0.2g), CaCl₂·2H₂O (0.01g), FeCl₃ (0.05g), and yeast extract (0.01g).

    • Add 10g of the soil sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Add this compound as the sole carbon and nitrogen source to a final concentration of 25 ppm.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.

    • After 7 days, transfer 10 mL of the culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-4 times to enrich for this compound-degrading microorganisms.

  • Isolation of Bacterial Strains:

    • After the final enrichment step, perform serial dilutions of the culture in sterile distilled water (10⁻¹ to 10⁻⁶).

    • Spread 100 µL of each dilution onto Nutrient Agar (NA) plates.

    • Incubate the plates at 30°C for 24-48 hours until distinct colonies appear.

    • Isolate individual colonies and re-streak them onto fresh NA plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate the pure isolates into liquid MSM containing this compound (e.g., 25 ppm) as the sole carbon and nitrogen source.

    • Incubate the cultures at 30°C.

    • Monitor the degradation of this compound over time by taking samples periodically and analyzing the remaining this compound concentration using HPLC-UV (see Protocol 3.3).

Protocol for this compound Extraction from Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient procedure for extracting pesticide residues from complex matrices like soil.

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented soils)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of water and vortex for 30 seconds to hydrate the sample.

  • Extraction:

    • Add 15 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant (upper layer) and transfer it to a 2 mL or 15 mL d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. For soils with high organic matter, GCB may be included.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean vial.

    • The extract is now ready for analysis by HPLC-UV or LC-MS/MS. If necessary, the extract can be evaporated and reconstituted in a suitable solvent for analysis.

Protocol for HPLC-UV Analysis of this compound

This protocol provides a general method for the quantification of this compound in soil extracts using High-Performance Liquid Chromatography with a UV detector.

Materials and Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or orthophosphoric acid (for mobile phase modification)

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • From the stock solution, prepare a series of working standards by serial dilution in the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • HPLC Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 269 nm.

  • Analysis:

    • Filter the prepared soil extracts (from Protocol 3.2) through a 0.22 µm syringe filter before injection.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the soil extract samples.

    • Identify and quantify this compound in the samples by comparing the retention time and peak area to those of the standards.

Protocol for LC-MS/MS Analysis of this compound and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of this compound and its degradation products.

Materials and Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Analytical standards of this compound and its potential metabolites (e.g., TZNG, TMG, TZMU, MNG).

Procedure:

  • Preparation of Standards and Samples:

    • Prepare standard solutions of this compound and its metabolites in a suitable solvent.

    • Prepare soil extracts as described in Protocol 3.2.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Mobile Phase: A gradient elution is typically used, for example, starting with a higher percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid) over the run time.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

      • Column Temperature: 30-40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for neonicotinoids.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for one or more specific product ions after fragmentation. The precursor -> product ion transitions for this compound and its metabolites need to be optimized.

  • Data Analysis:

    • Identify this compound and its metabolites in the samples based on their retention times and specific MRM transitions.

    • Quantify the analytes using a calibration curve generated from the analytical standards.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in studying this compound degradation.

Clothianidin_Degradation_Pathways cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation (Photodegradation) Clothianidin_B This compound N_demethylation N-demethylation Clothianidin_B->N_demethylation Cleavage Nitroguanidine Cleavage Clothianidin_B->Cleavage Metabolite_B3 Thiazolylmethylurea (TZMU) Clothianidin_B->Metabolite_B3 Metabolite_B1 N-(2-chlorothiazol-5-ylmethyl)- N'-nitroguanidine N_demethylation->Metabolite_B1 Metabolite_B2 Methyl-nitroguanidine (MNG) Cleavage->Metabolite_B2 Clothianidin_A This compound Photolysis Photolysis (UVB) Clothianidin_A->Photolysis Metabolite_A1 Various Photoproducts Photolysis->Metabolite_A1

Caption: Major biotic and abiotic degradation pathways of this compound in soil.

Experimental_Workflow_Soil_Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Determination Soil_Sample 1. Soil Sampling and Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Soil_Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract 4. Final Extract Cleanup->Final_Extract HPLC HPLC-UV Analysis Final_Extract->HPLC LCMS LC-MS/MS Analysis Final_Extract->LCMS Quantification Quantification of This compound HPLC->Quantification Metabolite_ID Identification of Metabolites LCMS->Metabolite_ID

Caption: General experimental workflow for the analysis of this compound in soil samples.

References

Evaluating the Sublethal Impact of Clothianidin on Bee Colonies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the sublethal effects of the neonicotinoid insecticide clothianidin on honey bee (Apis mellifera) colonies. The following protocols are based on established scientific literature and are intended to guide researchers in assessing key aspects of bee health and colony vitality.

Introduction to this compound and its Sublethal Effects

This compound is a systemic neonicotinoid insecticide widely used in agriculture.[1][2] While effective against pest insects, there is growing concern about its sublethal effects on non-target pollinators like honey bees.[1][3][4] Sublethal exposure, which does not cause immediate mortality, can lead to a range of adverse outcomes at the individual and colony level. These include impaired foraging behavior, reduced immune function, and diminished reproductive success, all of which can contribute to colony decline.

This compound acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and eventual paralysis. Beyond its neurotoxic effects, studies have shown that this compound can also negatively modulate the NF-κB immune signaling pathway, making bees more susceptible to pathogens.

Experimental Design Considerations

A robust experimental design is crucial for obtaining reliable and reproducible data. Key considerations include:

  • Exposure Route and Duration: Chronic oral exposure via contaminated sugar syrup or pollen patties is a common method to simulate field-realistic conditions. Exposure duration can range from several weeks to entire brood cycles to assess both short-term and long-term impacts.

  • Dosage: Sublethal concentrations should be based on environmentally relevant levels found in nectar and pollen of treated crops. Studies have frequently used concentrations ranging from 0.1 to 20 parts per billion (ppb).

  • Colony Management: Standardized beekeeping practices should be employed across all experimental and control colonies to minimize variability. This includes regular inspections for disease, uniform hive configurations, and equalized colony strength at the start of the experiment.

  • Replication: A sufficient number of colonies per treatment group is essential to ensure statistical power.

  • Endpoints: A variety of endpoints should be measured to provide a comprehensive assessment of sublethal effects. These can be categorized into colony-level, individual bee-level, and physiological parameters.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from published studies on the sublethal effects of this compound on bee colonies.

Table 1: Effects of this compound on Colony Level Parameters

ParameterThis compound ConcentrationObserved EffectReference
Adult Bee Mass20 ppb~21% reduction compared to control
Brood Production5 and 20 ppbNo significant effect observed
Honey ProductionEnvironmentally relevant-29% reduction
Pollen CollectionEnvironmentally relevant-19% reduction
Winter SurvivalField-realistic concentrationsNo consistent negative effects reported in some studies
Queen SupersedureEnvironmentally relevant60% of exposed colonies within one year, compared to 0% in control

Table 2: Effects of this compound on Individual Bee Behavior

ParameterThis compound ConcentrationObserved EffectReference
Foraging Trips4.5 ppb and 9 ppb1.2 to 1.7 times fewer foraging trips per day
Foraging Activity4.5 ppb and 9 ppbSignificantly reduced at the contaminated feeder
Waggle Dance Communication4.5 ppb and 9 ppbSignificant reduction in the number of waggle runs
Olfactory Conditioning300 pg and 3000 pg per beeInhibition of aversive conditioning behavior
Hygienic BehaviorMedium and high sublethal doses in larvaeSignificantly reduced in adults

Table 3: Physiological Effects of Sublethal this compound Exposure

ParameterThis compound ConcentrationObserved EffectReference
Adult Bee Weight20 ppb~21% lower than control
Newly-Emerged Bee Weight5 ppb6-7% lower dry weight
Drone Sperm ViabilityField-realistic doses~39% reduction in living sperm
Hemocyte Counts200 µg/lSignificant reduction in queens
Immune Gene (Apidaecin) TranscriptionStandard LD50 doseSignificantly reduced
Gut Microbiota0.1, 1, and 10 ppbSignificant variation in taxonomic distribution and dysbiosis

Experimental Protocols

The following are detailed methodologies for key experiments to assess the sublethal effects of this compound.

Protocol for Colony Feeding and Exposure

Objective: To chronically expose bee colonies to sublethal doses of this compound through a controlled feeding regimen.

Materials:

  • Standard Langstroth hives with established honey bee colonies of similar strength.

  • Internal hive feeders (e.g., frame feeders, top feeders).

  • 50% (w/v) sucrose solution.

  • This compound stock solution of known concentration.

  • Personal protective equipment (PPE).

Procedure:

  • Colony Equalization: Prior to the experiment, equalize all colonies for adult bee population, brood area, and food stores.

  • Treatment Preparation: Prepare the treated sucrose solution by diluting the this compound stock solution to the desired sublethal concentrations (e.g., 5 ppb and 20 ppb). Prepare a control solution with no this compound.

  • Feeder Installation: Place an internal feeder in each hive.

  • Feeding Regimen:

    • Provide each colony with a fixed amount of the respective treatment or control solution at regular intervals (e.g., weekly) for a predetermined duration (e.g., 6 weeks).

    • Ensure that the feeders are never empty to allow for ad libitum feeding.

    • Monitor and record the consumption of the sugar solution for each colony.

  • Monitoring: Throughout the exposure period, conduct regular hive inspections to monitor colony health and collect data for various endpoints.

Protocol for Assessing Foraging Behavior

Objective: To quantify the impact of this compound on the foraging activity and efficiency of individual bees.

Materials:

  • Observation hive or hives fitted with RFID readers.

  • Artificial feeders with sucrose solution.

  • Video recording equipment or automated bee tracking system.

  • Stopwatch.

  • Bee marking paint or tags.

Procedure:

  • Bee Training: Train a cohort of forager bees from each colony to a specific artificial feeder.

  • Exposure: Provide the trained bees with either a control or this compound-laced sucrose solution at the feeder.

  • Data Collection:

    • Foraging Rate: Record the number of visits to the feeder per bee per unit of time.

    • Foraging Duration: Measure the time each bee spends at the feeder and the duration of the entire foraging trip (from hive exit to return).

    • Homing Success: Release marked bees at a known distance from the hive and record the proportion that successfully returns.

  • Analysis: Compare the foraging parameters between the control and treated groups to determine any significant differences.

Protocol for Evaluating Brood Development

Objective: To assess the effect of this compound on the queen's egg-laying rate and the survival of brood.

Materials:

  • Digital camera.

  • Image analysis software (e.g., ImageJ).

  • Transparent grid overlay.

Procedure:

  • Frame Selection: Select a frame with newly laid eggs from the center of the brood nest in each colony.

  • Image Acquisition: Photograph the selected frame at regular intervals (e.g., every 3-4 days) to track the development of the brood.

  • Brood Area Measurement:

    • Use the transparent grid overlay or image analysis software to quantify the area of capped brood cells.

    • Count the number of eggs, larvae, and pupae within a defined area of the comb.

  • Analysis: Compare the brood area and the survival rate of brood from egg to capped cell stage between control and treated colonies.

Protocol for Assessing Immune Response

Objective: To determine if this compound exposure compromises the immune system of bees.

Materials:

  • Hemocytometer.

  • Microscope.

  • Reagents for antimicrobial peptide assays (e.g., zone of inhibition assay).

  • qPCR equipment and reagents for gene expression analysis.

Procedure:

  • Hemolymph Collection: Collect hemolymph from individual bees from both control and treated colonies.

  • Hemocyte Counting:

    • Dilute the hemolymph and load it onto a hemocytometer.

    • Count the number of hemocytes under a microscope to determine the total hemocyte count.

  • Antimicrobial Activity:

    • Perform a zone of inhibition assay by plating bacteria (e.g., E. coli) on an agar plate and adding a small volume of bee hemolymph.

    • Measure the diameter of the clear zone around the hemolymph sample to quantify antimicrobial activity.

  • Immune Gene Expression:

    • Extract RNA from bee tissues (e.g., fat bodies).

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of key immune-related genes (e.g., apidaecin, defensin).

  • Analysis: Compare the immune parameters between the control and treated groups.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Neurotoxic and Immunosuppressive Effects

clothianidin_pathway cluster_neuro Neurotoxic Effect cluster_immune Immunosuppressive Effect This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist neuron Postsynaptic Neuron nAChR->neuron Activates overstimulation Continuous Stimulation neuron->overstimulation paralysis Paralysis overstimulation->paralysis clothianidin_immune This compound lrr_gene Leucine-Rich Repeat (LRR) Gene clothianidin_immune->lrr_gene Enhances Transcription nf_kb_inhibitor NF-κB Inhibitor lrr_gene->nf_kb_inhibitor Encodes nf_kb NF-κB Signaling Pathway nf_kb_inhibitor->nf_kb Inhibits immune_response Immune Gene Expression (e.g., Apidaecin) nf_kb->immune_response Activates pathogen_replication Increased Pathogen Replication nf_kb->pathogen_replication Suppresses

Caption: this compound's dual impact on bee neurotoxicity and immunosuppression.

Experimental Workflow for Evaluating Sublethal Effects

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_data Phase 2: Data Collection (Concurrent) cluster_analysis Phase 3: Analysis and Conclusion start Start: Equalize Bee Colonies treatment_prep Prepare this compound-Laced and Control Feed start->treatment_prep exposure Chronic Oral Exposure (e.g., 6 weeks) treatment_prep->exposure colony_assessment Colony Level Assessment (Adult Mass, Brood Area) exposure->colony_assessment behavior_assessment Individual Behavior Assessment (Foraging, Hygienic Behavior) exposure->behavior_assessment physiological_assessment Physiological Assessment (Immune Response, Weight) exposure->physiological_assessment data_analysis Statistical Analysis of Collected Data colony_assessment->data_analysis behavior_assessment->data_analysis physiological_assessment->data_analysis conclusion Conclusion on Sublethal Effects of this compound data_analysis->conclusion

Caption: Workflow for assessing this compound's sublethal effects on bee colonies.

References

Application Notes and Protocols for the Analysis of Clothianidin and its Metabolites in Honey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the neonicotinoid insecticide clothianidin and its principal metabolites in honey. The methodologies outlined are primarily based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2][3] Sample preparation is predominantly achieved using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction and cleanup of the analytes from the complex honey matrix.[1][4]

Introduction

This compound is a systemic neonicotinoid insecticide that is extensively used in agriculture to protect crops from various pests. Due to its systemic nature, residues of this compound can be found in nectar and pollen, which are collected by honeybees. Consequently, this can lead to the contamination of honey, posing potential risks to both honeybee health and human consumers. The analysis of this compound and its metabolites in honey is crucial for monitoring programs, risk assessment, and ensuring food safety.

The primary metabolites of this compound that are often considered in residue analysis include N-desmethyl-clothianidin (TZNG), Thiazolylmethylguanidine (TMG), Thiazolylmethylurea (TZMU), and Methylnitroguanidine (MNG).

Analytical Methodologies

The most common and reliable method for the determination of this compound and its metabolites in honey is UHPLC-MS/MS. This technique offers excellent sensitivity and selectivity, allowing for the detection and quantification of trace levels of these compounds. Enzyme-Linked Immunosorbent Assay (ELISA) can also be used as a screening method due to its high throughput and cost-effectiveness, though it may have limitations in terms of specificity and the ability to analyze multiple analytes simultaneously.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a popular choice for the extraction of pesticide residues from food matrices due to its simplicity, speed, and minimal solvent usage. A typical modified QuEChERS protocol for honey is as follows:

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Homogenized honey sample

  • Ultrapure water

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 5 minutes until the honey is completely dissolved.

  • Add 10 mL of acetonitrile to the tube and vortex for another 5 minutes.

  • Add the QuEChERS extraction salts, typically a mixture of 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing a mixture of PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18) for cleanup.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 x g for 2-5 minutes.

  • Collect the purified supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical UHPLC Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its metabolites need to be optimized for the instrument being used.

Quantitative Data Summary

The following tables summarize the validation data for the analysis of this compound in honey from various studies. Data for metabolites are less commonly reported but should be validated with similar rigor when included in the analytical method.

Table 1: Method Validation Parameters for this compound in Honey

Analytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
UHPLC-MS/MS< 2.5< 4.075 - 114< 20
UHPLC-MS/MS-1082 - 113< 10
UHPLC-MS/MS0.2 ng/g-70 - 120< 20
UHPLC/UV60.80 - 80.98 ng/g184.26 - 245.40 ng/g-< 10
UHPLC0.003 µg/g0.01 µg/g86.44 - 94.152.70 - 4.53

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Honey Sample (10g) dissolution Dissolve in Water (10mL) sample->dissolution extraction Add Acetonitrile (10mL) & Vortex dissolution->extraction salts Add QuEChERS Salts extraction->salts centrifuge1 Centrifuge salts->centrifuge1 cleanup Dispersive SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filtration Filter (0.22 µm) centrifuge2->filtration uhplc UHPLC Separation filtration->uhplc msms MS/MS Detection (MRM) uhplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound in honey.

Chemical Structures of this compound and its Metabolites

chemical_structures cluster_this compound This compound cluster_metabolites Metabolites cluster_tzng TZNG (N-desmethyl-clothianidin) cluster_tmg TMG cluster_tzmu TZMU This compound This compound tzng tzng tmg Structure not readily available in standard databases tzmu Structure not readily available in standard databases

Caption: Chemical structures of this compound and its metabolite TZNG.

Disclaimer: These protocols and application notes are intended for informational purposes for qualified scientific professionals. It is essential to validate any analytical method in your laboratory to ensure it meets the specific requirements of your application. Always adhere to laboratory safety guidelines and regulations.

References

Protocol for Assessing Clothianidin Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin is a neonicotinoid insecticide widely used in agriculture and public health for the control of various insect pests. It acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death. However, the extensive use of this compound has led to the development of resistance in several insect populations, compromising its efficacy. Monitoring the susceptibility of target insect populations to this compound is crucial for effective pest management and the development of sustainable resistance management strategies.

This document provides detailed protocols for assessing this compound resistance in insect populations using established bioassay methods and molecular diagnostic tools. These protocols are intended to guide researchers, scientists, and drug development professionals in the accurate and reliable evaluation of this compound resistance.

Mechanisms of this compound Resistance

Understanding the mechanisms of resistance is fundamental to selecting the appropriate assessment methods. The two primary mechanisms of resistance to this compound are:

  • Target-site resistance: This involves mutations in the gene encoding the nAChR, which reduce the binding affinity of this compound to its target. A well-documented mutation is the R81T substitution in the β1 subunit of the nAChR, particularly in aphids.

  • Metabolic resistance: This is conferred by the enhanced detoxification of this compound by metabolic enzymes, primarily cytochrome P450 monooxygenases (P450s). Overexpression of specific P450 genes can lead to the rapid breakdown of the insecticide before it reaches its target site.

Data Presentation: Quantitative Assessment of this compound Resistance

A critical component of resistance monitoring is the quantitative determination of the level of resistance, typically expressed as the lethal concentration (LC50) and the resistance ratio (RR). The LC50 is the concentration of an insecticide that is lethal to 50% of a test population. The resistance ratio is calculated by dividing the LC50 of a field-collected or resistant population by the LC50 of a known susceptible laboratory strain.

Table 1: LC50 Values and Resistance Ratios of this compound against Various Insect Pests

Insect SpeciesStrain/PopulationBioassay MethodLC50Resistance Ratio (RR)Reference
Myzus persicae (Green Peach Aphid)SusceptibleLeaf Dip0.03-0.05 ppm-[1][2]
Myzus persicae (Green Peach Aphid)Field Population (Amravati)Leaf Dip-Low[1]
Aphis gossypii (Cotton Aphid)SusceptibleLeaf Dip0.38 mg/L-[3]
Aphis gossypii (Cotton Aphid)Resistant (Lab-selected)Leaf Dip-23.17[4]
Bemisia tabaci (Whitefly)SusceptibleLeaf Dip58.19 mg/L (Imidacloprid)-
Bemisia tabaci (Whitefly)Field Population (Sriganganagar)Leaf Dip845.8 mg/L (Imidacloprid)14.53
Plutella xylostella (Diamondback Moth)SusceptibleLeaf Disc--
Anopheles gambiaeSusceptible (Kisumu)CDC Bottle BioassayFully susceptible at 150 µg/ml-
Anopheles gambiaeField Population (Nkolondom)CDC Bottle BioassayResistant to 150 µg/ml-
Apis mellifera (Honey Bee)-Oral25.4 ng/bee-

Note: Data for different neonicotinoids are included for comparative purposes where direct this compound data was limited.

Experimental Protocols: Bioassays for Phenotypic Resistance

Phenotypic bioassays are essential for determining the level of resistance in an insect population by measuring the mortality in response to a range of insecticide concentrations.

CDC Bottle Bioassay (Adapted for various insects)

This method, originally developed for mosquitoes, can be adapted for other small insects that are active and will readily contact treated surfaces.

Materials:

  • 250 ml glass bottles (Wheaton or similar)

  • Technical grade this compound (≥98% purity)

  • Acetone (analytical grade)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

  • Aspirator

  • Holding cages/cups with a food source (e.g., sugar solution)

Protocol:

  • Preparation of Insecticide Stock Solution:

    • In a fume hood, prepare a stock solution of this compound in acetone (e.g., 1 mg/ml). Ensure complete dissolution by vortexing.

    • From the stock solution, prepare a series of dilutions to determine the appropriate diagnostic concentration or a range for LC50 determination.

  • Bottle Coating:

    • Add 1 ml of the desired this compound dilution to a 250 ml glass bottle.

    • Cap the bottle and roll and swirl it to ensure the entire inner surface is coated with the solution.

    • Remove the cap and place the bottle in the fume hood to dry completely, typically for at least 3-4 hours, or until no acetone odor remains.

    • Prepare control bottles using 1 ml of acetone only.

  • Insect Exposure:

    • Introduce 15-25 adult insects into each treated and control bottle using an aspirator.

    • Lay the bottles on their side.

    • Record the number of knocked-down or dead insects at regular intervals (e.g., every 15 minutes) for a predetermined exposure period (e.g., 2 hours).

  • Post-Exposure and Data Analysis:

    • After the exposure period, transfer the insects to clean holding cages with a food source.

    • Record mortality at 24, 48, and 72 hours post-exposure. This compound can have a delayed effect.

    • If mortality in the control group is between 5% and 20%, correct the mortality in the treated groups using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Data can be analyzed using probit analysis to determine LC50 values.

Topical Application Bioassay

This method is precise as it delivers a known dose of insecticide directly to each insect.

Materials:

  • Technical grade this compound

  • Acetone

  • Micro-applicator or micropipette capable of delivering small volumes (e.g., 0.1-1 µl)

  • CO2 or chilling plate for insect immobilization

  • Petri dishes

  • Holding cages/cups with a food source

Protocol:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions to be applied to the insects.

  • Insect Treatment:

    • Immobilize the insects using CO2 or by placing them on a chilling plate.

    • Using a micro-applicator, apply a small, precise volume (e.g., 0.2 µl) of the this compound solution to the dorsal thorax of each insect.

    • Treat a control group with acetone only.

  • Post-Treatment and Data Analysis:

    • Place the treated insects in clean holding cages with a food source.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Analyze the data using probit analysis to calculate LD50 (lethal dose for 50% of the population) values.

Diet Incorporation/Overlay Bioassay (for chewing and sucking insects)

This method is suitable for larval stages of chewing insects or for sucking insects that can be reared on an artificial diet.

Materials:

  • Technical grade this compound

  • Artificial diet appropriate for the insect species

  • Multi-well bioassay trays or petri dishes

  • Solvent for this compound (e.g., acetone, water with a surfactant)

Protocol (Diet Incorporation):

  • Preparation of Treated Diet:

    • Prepare the artificial diet according to the standard procedure.

    • While the diet is still liquid and has cooled to a point where the insecticide will not degrade, add the desired concentrations of this compound (dissolved in a small amount of solvent).

    • Mix thoroughly to ensure even distribution.

    • Pour the treated diet into the wells of the bioassay trays or into petri dishes.

    • Prepare a control diet with the solvent only.

Protocol (Diet Overlay):

  • Diet Preparation and Insecticide Application:

    • Prepare and dispense the artificial diet into the bioassay containers.

    • Once the diet has solidified, apply a known volume of the this compound solution evenly over the surface of the diet.

    • Allow the solvent to evaporate completely.

Insect Exposure and Data Analysis (for both methods):

  • Place one insect larva in each well or a group of insects in each petri dish.

  • Seal the containers to prevent escape.

  • Incubate under controlled conditions (temperature, humidity, photoperiod).

  • Record mortality after a set period (e.g., 7 days).

  • Analyze the data using probit analysis to determine LC50 values.

Experimental Protocols: Molecular Diagnostics for Resistance Mechanisms

Molecular assays can provide rapid and sensitive detection of resistance mechanisms, often before resistance becomes widespread.

Detection of Target-Site Mutations (e.g., R81T in nAChR)

Method: PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism)

This method is used to detect the presence of the R81T mutation in the nAChR β1 subunit gene.

Protocol:

  • DNA Extraction:

    • Extract genomic DNA from individual insects using a standard DNA extraction kit or protocol.

  • PCR Amplification:

    • Design primers to amplify a fragment of the nAChR β1 subunit gene that includes the codon for arginine at position 81.

    • Perform PCR using the extracted DNA as a template. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • PCR cycling conditions will need to be optimized but a general profile is: initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 45s, with a final extension at 72°C for 5 min.

  • Restriction Enzyme Digestion:

    • The R81T mutation (from CGA or CGT for Arginine to ACA or ACT for Threonine) may create or abolish a restriction site for a specific enzyme.

    • Digest the PCR product with the appropriate restriction enzyme. For example, if the mutation creates a new restriction site, the PCR product from resistant individuals will be cut into smaller fragments.

  • Gel Electrophoresis:

    • Visualize the digested PCR products on an agarose gel.

    • The banding pattern will indicate the genotype of the individual:

      • Susceptible (RR): One larger, uncut band.

      • Resistant (TT): Two smaller, cut bands.

      • Heterozygous (RT): Three bands (one large uncut and two smaller cut).

Assessment of Metabolic Resistance (P450 Gene Expression)

Method: Quantitative PCR (qPCR)

This method measures the expression levels of specific P450 genes known to be involved in this compound metabolism.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from individual insects or pools of insects using a suitable RNA extraction kit. It is crucial to use high-quality RNA.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design and qPCR:

    • Design qPCR primers for the target P450 gene(s) and one or more stable reference (housekeeping) genes (e.g., actin, GAPDH, ribosomal protein genes).

    • Perform qPCR using the synthesized cDNA, primers, and a qPCR master mix (containing SYBR Green or a fluorescent probe).

    • qPCR cycling conditions will need to be optimized but a general profile is: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the resistant and a susceptible population.

    • Calculate the relative expression of the target P450 gene in the resistant population compared to the susceptible population using the 2-ΔΔCt method. An upregulation of the P450 gene in the resistant population is indicative of metabolic resistance.

Visualizations

Experimental Workflow

G cluster_collection Insect Collection cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays cluster_analysis Data Interpretation field_pop Field Population bioassay Bioassays (CDC Bottle, Topical, Diet) field_pop->bioassay dna_rna DNA/RNA Extraction field_pop->dna_rna lab_strain Susceptible Lab Strain lab_strain->bioassay lab_strain->dna_rna lc50 Determine LC50 bioassay->lc50 rr Calculate Resistance Ratio lc50->rr interpretation Resistance Assessment & Management Strategy rr->interpretation target_site Target-Site Analysis (PCR-RFLP/Sequencing) dna_rna->target_site metabolic Metabolic Analysis (qPCR) dna_rna->metabolic target_site->interpretation metabolic->interpretation

Caption: Workflow for assessing this compound resistance.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

G cluster_membrane Postsynaptic Membrane cluster_resistance Target-Site Resistance nAChR nAChR Ion_flow Na+/Ca2+ Influx nAChR->Ion_flow Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Persistently Activates Depolarization Membrane Depolarization Ion_flow->Depolarization Overstimulation Continuous Nerve Stimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis R81T R81T Mutation in nAChR label_res Reduces Binding of this compound

Caption: Simplified nAChR signaling and target-site resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Clothianidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of clothianidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] In complex matrices like food or environmental samples, these effects are a significant challenge.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a post-extraction spiked sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value greater than 0% indicates ion enhancement, while a value less than 0% indicates ion suppression.

Q3: What are the most common strategies to overcome matrix effects for this compound analysis?

A3: The most effective strategies to mitigate matrix effects include:

  • Sample Preparation: Employing robust sample cleanup techniques to remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS, such as this compound-d3, which co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction.

  • Sample Dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.

  • Chromatographic Optimization: Modifying the LC method to improve the separation of this compound from matrix interferents.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This is often a primary indicator of uncompensated matrix effects.

Troubleshooting Workflow

start Inaccurate Quantification & Poor Reproducibility q1 Are you using an internal standard? start->q1 no_is Incorporate a Stable Isotope-Labeled Internal Standard (e.g., this compound-d3) q1->no_is No yes_is Proceed to Sample Preparation Review q1->yes_is Yes q2 How are you preparing your samples? no_is->q2 yes_is->q2 dilution Simple Dilution/ Protein Precipitation q2->dilution spe Solid-Phase Extraction (SPE) q2->spe quechers QuEChERS q2->quechers recommend_cleanup Implement a more rigorous cleanup (SPE or QuEChERS) dilution->recommend_cleanup optimize_spe Optimize SPE sorbent and elution solvent spe->optimize_spe optimize_quechers Optimize d-SPE sorbent mixture quechers->optimize_quechers q3 Are you using matrix-matched calibration? recommend_cleanup->q3 optimize_spe->q3 optimize_quechers->q3 no_mmc Prepare calibration standards in a blank matrix extract q3->no_mmc No yes_mmc Evaluate chromatographic separation and consider sample dilution q3->yes_mmc Yes end Improved Accuracy & Reproducibility no_mmc->end yes_mmc->end start Homogenize Garlic Sample step1 Weigh 10g into 50mL tube start->step1 step2 Add 10mL Acetonitrile step1->step2 step3 Homogenize for 1 min step2->step3 step4 Add QuEChERS salts (e.g., MgSO4, NaCl) step3->step4 step5 Vortex and Centrifuge step4->step5 step6 Take aliquot of supernatant for d-SPE cleanup step5->step6 step7 Add d-SPE sorbents (e.g., PSA, C18, MgSO4) step6->step7 step8 Vortex and Centrifuge step7->step8 step9 Filter supernatant for LC-MS/MS analysis step8->step9

References

Technical Support Center: Enhancing Clothianidin Detection Sensitivity in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of clothianidin detection in aqueous samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on various detection methods, and step-by-step experimental protocols.

Troubleshooting Guides

Effectively troubleshooting experimental issues is critical for obtaining sensitive and reliable results. The following tables outline common problems encountered during this compound analysis using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), along with their potential causes and solutions.

HPLC/UHPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting this compound's ionization.Adjust the mobile phase pH. A slightly acidic mobile phase can often improve peak shape for neonicotinoids.
Column contamination or degradation.Flush the column with a strong solvent, or replace the column if necessary.
Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.
Low Analyte Recovery Inefficient Solid-Phase Extraction (SPE).Optimize the SPE method: ensure proper conditioning of the cartridge, adjust sample pH, and test different elution solvents.[1]
Degradation of this compound during sample preparation or storage.Store samples at low temperatures and protect from light. Analyze samples as quickly as possible after collection and extraction.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Use HPLC-grade solvents and filter the mobile phase. Clean the detector flow cell according to the manufacturer's instructions.
Air bubbles in the system.Degas the mobile phase before use.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting interfering compounds from the water matrix.Improve sample cleanup using different SPE sorbents. Matrix-matched calibration can also be used to compensate for these effects.[2]
ELISA Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Omission or incorrect order of reagent addition.Carefully follow the protocol, ensuring all reagents are added in the correct sequence.
Inactive antibody or enzyme conjugate.Use fresh reagents and ensure proper storage conditions have been maintained.
Insufficient incubation times or incorrect temperature.Adhere to the recommended incubation times and temperatures in the protocol.
High Background Non-specific binding of antibodies.Ensure adequate blocking of the microplate wells. Optimize the concentration of the primary and secondary antibodies.
Insufficient washing.Increase the number of washing steps and ensure complete aspiration of wash buffer between steps.
Poor Precision (High Coefficient of Variation) Inconsistent pipetting technique.Use calibrated pipettes and ensure consistent dispensing of reagents and samples.
Temperature variation across the plate.Ensure the plate is incubated in a stable temperature environment.
Cross-Reactivity The antibody may recognize other structurally similar neonicotinoids.If specificity is a concern, confirm positive results with a chromatographic method like HPLC-MS/MS. Some ELISA kits are specifically designed to have low cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water?

A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) generally offers the highest sensitivity and selectivity for this compound detection, with Limits of Detection (LOD) in the low ng/L range. However, immunoassays like ELISA can also provide very low detection limits and are often more rapid and field-portable.[3][4]

Q2: How can I minimize matrix effects when analyzing complex water samples?

A2: To minimize matrix effects, it is crucial to have an effective sample preparation procedure. This can include using Solid-Phase Extraction (SPE) with appropriate sorbents to clean up the sample. Additionally, using matrix-matched standards for calibration can help to compensate for any remaining matrix-induced signal suppression or enhancement.[2]

Q3: What are the advantages of using immunoassays like ELISA or GICA over chromatographic methods?

A3: Immunoassays are typically faster, require less expensive equipment, and are more amenable to high-throughput screening and on-site analysis compared to chromatographic methods. Gold Immunochromatographic Assays (GICA), in particular, are very rapid, often providing a qualitative or semi-quantitative result within minutes.

Q4: Can I use ELISA for quantitative analysis of this compound?

A4: Yes, competitive ELISA can be used for the quantitative determination of this compound. By generating a standard curve with known concentrations of this compound, the concentration in an unknown sample can be accurately determined.

Q5: What is the importance of the sample pH during the extraction of this compound?

A5: The pH of the water sample can influence the chemical form of this compound and its interaction with the SPE sorbent. Adjusting the pH as per the validated protocol is important for ensuring consistent and high recovery rates during the extraction process.

Data on Detection Methods

The following table summarizes the performance of various analytical methods for the detection of this compound in water samples.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
UHPLC-PDA Sugarcane (indicative for water with organic matter)0.003 µg/g0.01 µg/g80-120
HPLC-UV Water-0.001 mg/L87.4-104.3
ELISA Water3.8 ng/mL-78.0-114.5
GICA Water8 ng/mL (visual)-Semi-quantitative
Fiber-Optic Biochip Surface Water1.0 µg/L--

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) for HPLC/UHPLC Analysis

This protocol describes a general procedure for the extraction and concentration of this compound from water samples prior to chromatographic analysis.

Materials:

  • Water sample

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge by passing a small volume (e.g., 2 x 3 mL) of an appropriate solvent, such as acetonitrile or methanol, through it.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC/UHPLC analysis.

Direct Competitive ELISA Protocol

This protocol outlines the steps for a typical direct competitive ELISA for this compound quantification.

Materials:

  • Microtiter plate pre-coated with anti-clothianidin antibody

  • This compound standards

  • Water samples

  • This compound-enzyme (e.g., HRP) conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add a defined volume of this compound standards and water samples to the respective wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding between the free this compound (in the sample/standard) and the enzyme-labeled this compound for the antibody binding sites.

  • Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) in the dark for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the workflows of the key experimental methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Water Sample Collection C Sample Loading A->C B SPE Cartridge Conditioning B->C D Washing C->D E Elution D->E F Concentration & Reconstitution E->F G HPLC/UHPLC Injection F->G H Chromatographic Separation G->H I UV or MS/MS Detection H->I J Data Analysis I->J

Figure 1. Experimental workflow for this compound detection by HPLC/UHPLC.

ELISA_Workflow A Add Standards & Samples to Coated Plate B Add this compound-Enzyme Conjugate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance G->H

Figure 2. Workflow for Direct Competitive ELISA.

GICA_Workflow A Apply Water Sample to Sample Pad B This compound binds to Gold-labeled Antibody A->B C Analyte-Antibody Complex migrates up the strip B->C D Complex captured at Test Line (if analyte is absent/low) C->D Analyte Absent E Unbound Antibody captured at Control Line C->E F Visual Interpretation of Results D->F E->F

Figure 3. Principle of Gold Immunochromatographic Assay (GICA).

References

addressing variability in clothianidin bioefficacy on different surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in clothianidin bioefficacy observed on different surfaces. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing lower than expected mortality rates with this compound in my surface bioassays?

A1: Several factors can contribute to lower than expected mortality. This compound can exhibit delayed mortality, meaning its full effect may not be apparent within the standard 24-hour observation period.[1][2] It is recommended to extend the observation period up to 120 hours or even 7 days post-exposure.[1][3][4] Additionally, the type of surface can significantly impact the bioavailability and residual efficacy of the insecticide.

Q2: How does the surface type affect the performance of this compound?

A2: The porosity and pH of the surface material can influence the absorption and stability of this compound. Porous surfaces like unbaked clay, mud, and wood may absorb the active ingredient, reducing its availability for contact by the target insects. Conversely, non-porous surfaces like cement and painted surfaces often exhibit higher residual efficacy. Studies have shown variable efficacy on different surfaces, with cement often showing the highest mortality.

Q3: What is "delayed mortality" and how should I account for it in my experiments?

A3: Delayed mortality is a phenomenon where the lethal effects of an insecticide are not observed until several days after exposure. For neonicotinoids like this compound, which act on the insect's central nervous system, this is a known characteristic. To accurately assess bioefficacy, it is crucial to record mortality at 24-hour intervals for at least 72 to 120 hours post-exposure. Some studies have even extended this to 7 days.

Q4: Are there standard protocols for testing this compound bioefficacy on different surfaces?

A4: Yes, the World Health Organization (WHO) cone bioassay is a standard method used in many studies to assess the residual efficacy of insecticides on various surfaces. This involves exposing insects to a treated surface for a set period (e.g., 30 minutes) and then transferring them to a clean environment for observation. The CDC bottle bioassay is another method, though it is less suitable for assessing surface-specific effects.

Troubleshooting Guides

Issue 1: High Variability in Replicate Bioassays on the Same Surface
Possible Cause Troubleshooting Step
Uneven application of insecticideEnsure the spraying equipment is properly calibrated and provides a uniform spray pattern. Follow standardized guidelines, such as those from WHO, for insecticide application.
Inconsistent contact timeUse a stopwatch to ensure precise and consistent exposure times for all replicates.
Variation in insect age or conditionUse insects of a standardized age and physiological state for all bioassays.
Environmental fluctuationsConduct experiments under controlled temperature and humidity conditions, as these can affect both the insecticide and the insects' activity.
Issue 2: Rapid Decline in Efficacy on Porous Surfaces (e.g., Mud, Unbaked Clay)
Possible Cause Troubleshooting Step
Absorption of the active ingredientConsider that porous surfaces can absorb the insecticide, reducing its surface availability. Longer residual efficacy might be observed on less porous surfaces.
Chemical properties of the surfaceThe pH and composition of the surface material can affect the stability of this compound. Analyze the surface properties if possible.
Formulation of the productDifferent formulations (e.g., wettable granules) may have different residual properties on various surfaces. Consult the product specifications.

Data Presentation

Table 1: Residual Efficacy of this compound on Different Surfaces (Mortality %)

SurfaceDose (mg a.i./m²)24h Mortality72h MortalityResidual Efficacy (>80% Mortality)Source
Cement300Low (<50%)>80%Up to 10 months
Mud200Low (<50%)>80%8-9 months
Wood100-600Low (<50%)<50%Lower than cement and cloth
Cloth100-600Low (<50%)VariableLower than cement
Baked Clay300->80%Up to 9.5 months
Painted Cement300->80%Up to 9.5 months
Unbaked Clay200/300->90%Up to 48 weeks

Table 2: Comparison of this compound Doses and Residual Activity

Dose (mg a.i./m²)SurfaceResidual Efficacy (>80% Mortality)Source
100Experimental HousesUp to 5 months
200Cement & Mud8-9 months
300Experimental HousesUp to 7 months
300Baked Clay & Painted CementUp to 9.5 months

Experimental Protocols

WHO Cone Bioassay for Surface Efficacy

This protocol is adapted from WHO guidelines and published studies.

  • Surface Preparation: Treat the selected surfaces (e.g., cement blocks, wooden panels, mud-plastered plates) with the desired concentration of this compound solution. Allow the surfaces to dry for 24 hours in a controlled environment.

  • Insect Exposure:

    • Secure a WHO cone to the treated surface.

    • Introduce 10-15 non-blood-fed female insects (e.g., mosquitoes) of a susceptible strain into the cone.

    • Expose the insects for a standardized period, typically 30 minutes.

  • Post-Exposure Observation:

    • Transfer the exposed insects to clean holding cups with access to a sugar solution.

    • Record knockdown at the end of the exposure period.

    • Record mortality at 24-hour intervals for up to 7 days.

  • Controls: Use an untreated surface of the same material as a negative control. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation Phase start Select Surface Materials (e.g., Cement, Mud, Wood) prep_surf Prepare & Treat Surfaces with this compound Solution start->prep_surf Standardized Application dry Dry Treated Surfaces (24 hours) prep_surf->dry attach_cone Attach WHO Cone to Surface dry->attach_cone intro_insects Introduce Test Insects (e.g., Mosquitoes) attach_cone->intro_insects expose Expose for 30 Minutes intro_insects->expose transfer Transfer to Holding Cups expose->transfer observe Record Mortality Daily (up to 7 days) transfer->observe Provide Sugar Source analyze Analyze Data (Correct for Control Mortality) observe->analyze

Caption: Workflow for WHO Cone Bioassay.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Observed Outcomes surface_type Surface Type (Porosity, pH) bioavailability Bioavailability of Active Ingredient surface_type->bioavailability Impacts dose This compound Dose dose->bioavailability formulation Product Formulation formulation->bioavailability env Environmental Conditions (Temp, Humidity) env->bioavailability residual Residual Efficacy (Duration of effect) bioavailability->residual mortality Insect Mortality Rate (Including Delayed Mortality) residual->mortality

Caption: Factors Influencing this compound Bioefficacy.

Signaling_Pathway This compound This compound binding Binds to nAChR This compound->binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS nAChR->binding overstimulation Continuous Receptor Stimulation binding->overstimulation Agonistic Action paralysis Paralysis overstimulation->paralysis death Death paralysis->death

Caption: Mode of Action of this compound.

References

Technical Support Center: Enhancing the Stability of Clothianidin Nanoformulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of clothianidin nanoformulations in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound nanosuspensions?

A1: Instability in nanosuspensions primarily arises from the high surface energy of nanoparticles, which makes them prone to aggregation to minimize this energy.[1][2][3] The two main physical instability phenomena are:

  • Aggregation/Agglomeration: Nanoparticles clump together due to attractive forces (van der Waals), forming larger clusters. This can be irreversible and lead to sedimentation.[2][3]

  • Ostwald Ripening: This process involves the growth of larger particles at the expense of smaller ones. Smaller particles have higher solubility, causing them to dissolve and redeposit onto the surface of larger crystals, leading to an overall increase in particle size over time.

Q2: How do stabilizers work to prevent nanoparticle aggregation?

A2: Stabilizers adsorb onto the surface of nanoparticles and prevent aggregation through two primary mechanisms:

  • Electrostatic Stabilization: Ionic surfactants or charged polymers adsorb onto the nanoparticle surface, creating an electrical double layer. This results in mutual electrostatic repulsion between particles when they approach each other, preventing them from aggregating. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.

  • Steric Stabilization: Non-ionic polymers (e.g., PEG, PVA, HPMC) form a protective layer around the nanoparticles. When particles get close, the repulsion between these polymer chains creates a steric barrier that prevents direct contact and aggregation. A combination of both mechanisms, known as electrosteric stabilization, can also be employed.

Q3: What is Zeta Potential and why is it critical for stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal dispersion. A higher absolute zeta potential (e.g., > |30| mV) indicates strong repulsion between particles, leading to a more stable suspension that resists aggregation. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to instability and flocculation. For combined electrostatic and steric stabilization, a minimum zeta potential of ±20 mV is often desirable.

Q4: Can the choice of carrier or encapsulation method affect stability?

A4: Absolutely. Encapsulating this compound within a matrix or carrier can significantly enhance its stability and control its release. For example, loading this compound into zeolitic imidazolate framework-8 (ZIF-8) nanoparticles provides a protective shell that can also be designed for pH-responsive release. Similarly, creating solid dispersions by incorporating this compound into carriers like polyethylene glycol (PEG) and carnauba wax can maintain the active ingredient in an amorphous state, preventing crystallization and improving stability.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Troubleshooting Steps
Rapid aggregation and sedimentation observed shortly after formulation. 1. Insufficient stabilizer concentration.2. Inappropriate stabilizer type.3. Low surface charge (low Zeta Potential).1. Increase Stabilizer Concentration: Incrementally increase the concentration of your chosen stabilizer. Create several small batches with varying drug-to-stabilizer ratios to find the optimal concentration.2. Screen Different Stabilizers: Test a range of stabilizers, including both ionic (e.g., SLS) and non-ionic polymers (e.g., PVP, PVA, HPMC). Sometimes a combination of two stabilizers (one for electrostatic, one for steric) provides the best results.3. Adjust pH: The pH of the aqueous solution can significantly affect the surface charge of the nanoparticles. Measure the zeta potential at different pH values to find the point of maximum stability (highest absolute value).
Particle size gradually increases over several days (Ostwald Ripening). 1. High polydispersity in the initial formulation (wide range of particle sizes).2. Insufficient stabilizer coverage.3. Polymorphic transformation of the drug.1. Optimize Formulation Process: Refine your preparation method (e.g., wet milling, homogenization) to achieve a more uniform and narrow particle size distribution (Polydispersity Index, PDI < 0.3).2. Use a Combination of Stabilizers: Employ a polymeric stabilizer that can inhibit crystal growth (e.g., HPMC, PVA) in combination with a surfactant.3. Solidify the Nanosuspension: To ensure long-term stability, consider freeze-drying (lyophilization) or spray-drying the nanosuspension into a solid powder. This requires adding cryoprotectants (e.g., trehalose, mannitol) to prevent aggregation during the drying process.
Inconsistent results between batches (poor reproducibility). 1. Variations in energy input during dispersion (e.g., sonication).2. Inconsistent order of addition of components.3. Temperature fluctuations during preparation.1. Standardize Sonication/Homogenization: Use a consistent power setting, time, and sample volume. Monitor for and prevent foaming, which can interfere with energy delivery. Use a cooling bath to prevent overheating.2. Develop a Strict Protocol: Document and adhere to a precise, step-by-step protocol, including the order in which the drug, stabilizer, and aqueous phase are mixed.3. Control Temperature: Perform the formulation process in a temperature-controlled environment to ensure consistency.
Low drug loading or encapsulation efficiency. 1. Poor solubility of this compound in the chosen carrier or solvent.2. Premature precipitation of the drug during formulation.1. Carrier Selection: When using a carrier-based system (e.g., solid dispersion), ensure the this compound is fully miscible with the molten carrier (e.g., PEG 8000).2. Optimize Antisolvent Addition: In precipitation methods, control the rate of addition of the antisolvent and ensure vigorous stirring to promote the formation of small, stable nanoparticles rather than large precipitates.

Key Stability Data & Characterization

Effective formulation requires rigorous characterization. The following table summarizes key parameters used to assess the stability of nanoformulations. Researchers should aim to collect similar data for their specific formulations.

Parameter Technique Purpose Typical Values for a Stable Formulation
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the average hydrodynamic diameter and the width of the size distribution.Particle Size: < 500 nm (application dependent)PDI: < 0.3 (indicates a narrow, uniform size distribution)
Zeta Potential (ζ) Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, predicting electrostatic stability.ζ > |30| mV for electrostatic stabilization.ζ > |20| mV for electrosteric stabilization.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape, size, and surface characteristics of the nanoparticles and confirms the absence of aggregation.Spherical or regular-shaped particles, individually dispersed.
Crystalline State X-Ray Diffraction (XRD)Determines if the drug is in a crystalline or amorphous state within the nanoparticle.Broad, diffuse peaks indicate an amorphous state, which is often desirable for stability and solubility.
Long-Term Stability DLS / Zeta Potential MonitoringTracks changes in particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C).Minimal change (<10-15%) in particle size and PDI over the desired shelf-life (e.g., 30 days).

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Wet Media Milling

This protocol describes a common top-down method for producing nanosuspensions.

Materials:

  • This compound powder

  • Stabilizer(s) (e.g., Polyvinylpyrrolidone K30, Tween 80)

  • Purified water

  • Zirconium oxide milling beads (e.g., 0.5 mm diameter)

  • Planetary ball mill or similar milling equipment

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water to create the dispersion medium. For example, prepare a 2% (w/v) PVP solution.

  • Premixing: Add the this compound powder to the stabilizer solution to create a pre-suspension. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.

  • Milling: Transfer the pre-suspension to the milling chamber. Add the zirconium oxide beads. The volume of beads should be approximately 50-60% of the chamber volume.

  • Parameter Setting: Set the milling parameters. These must be optimized but can start at a rotation speed of 400 rpm for a milling time of 4-6 hours. The process should be conducted in cycles (e.g., 15 min milling, 15 min pause) to prevent overheating.

  • Separation: After milling, separate the nanosuspension from the milling beads by pouring the mixture through a sieve or by decantation.

  • Characterization: Immediately analyze the resulting nanosuspension for particle size, PDI, and zeta potential as described in Protocol 2.

Protocol 2: Stability Assessment Using DLS and Zeta Potential

This protocol outlines the steps for characterizing the physical stability of the prepared nanoformulation.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).

Methodology:

  • Sample Preparation: Dilute a small aliquot of the nanosuspension with purified water or a suitable buffer (e.g., PBS) to achieve a concentration appropriate for the instrument (typically a faint, opalescent appearance). Ensure the sample is well-mixed but avoid vigorous shaking that could introduce air bubbles.

  • DLS Measurement (Size and PDI):

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform at least three replicate measurements to ensure consistency.

    • Record the average Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specialized zeta potential cell (e.g., folded capillary cell).

    • Ensure there are no air bubbles trapped in the cell.

    • Place the cell in the instrument.

    • Perform at least three replicate measurements.

    • Record the average zeta potential value.

  • Long-Term Stability Study:

    • Store the bulk nanosuspension in sealed vials under different temperature conditions (e.g., 4°C and 25°C).

    • At predetermined time points (e.g., Day 0, 1, 7, 14, 30), withdraw an aliquot, prepare it as in Step 1, and repeat the DLS and zeta potential measurements.

    • Plot the particle size, PDI, and zeta potential as a function of time to evaluate the stability profile.

Visual Guides: Workflows and Mechanisms

cluster_prep Preparation cluster_char Characterization cluster_stab Stability Assessment cluster_opt Optimization p1 Select this compound & Stabilizer(s) p2 Prepare Pre-suspension p1->p2 p3 High-Energy Dispersion (e.g., Wet Milling, Sonication) p2->p3 c1 Measure Particle Size & PDI (DLS) p3->c1 c2 Measure Zeta Potential c1->c2 c3 Assess Morphology (TEM/SEM) c2->c3 s1 Store at Different Conditions (e.g., 4°C, 25°C) c3->s1 s2 Monitor Size & Zeta Potential over Time (e.g., 30 days) s1->s2 o1 Analyze Stability Data s2->o1 o2 Is Formulation Stable? o1->o2 o2->p1 No (Reformulate) o3 Final Formulation o2->o3 Yes

Caption: Workflow for nanoformulation preparation, characterization, and stability testing.

Mechanisms Preventing Nanoparticle Aggregation cluster_steric Steric Stabilization cluster_electro Electrostatic Stabilization s_np1 NP s_np1:n->s_np1:n s_np1:ne->s_np1:ne s_np1:e->s_np1:e s_np1:se->s_np1:se s_np1:s->s_np1:s s_np1:sw->s_np1:sw s_np1:w->s_np1:w s_np1:nw->s_np1:nw s_np2 NP s_np1:e->s_np2:w Repulsion s_np2:n->s_np2:n s_np2:ne->s_np2:ne s_np2:e->s_np2:e s_np2:se->s_np2:se s_np2:s->s_np2:s s_np2:sw->s_np2:sw s_np2:w->s_np2:w s_np2:nw->s_np2:nw s_l1 Polymer Chains (e.g., PEG, PVA) e_np1 NP e_np1:n->e_np1:n e_np1:e->e_np1:e e_np1:s->e_np1:s e_np1:w->e_np1:w e_np2 NP e_np1:e->e_np2:w Repulsion e_np2:n->e_np2:n e_np2:e->e_np2:e e_np2:s->e_np2:s e_np2:w->e_np2:w e_l1 Repulsive Surface Charges (High Zeta Potential)

References

troubleshooting low recovery of clothianidin metabolites in rice analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of clothianidin and its metabolites in a rice matrix.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery for some this compound metabolites, particularly MNG, during my analysis of rice samples. What are the potential causes and solutions?

Low recovery of specific metabolites can be attributed to several factors throughout the analytical workflow, from extraction to final detection. Here's a breakdown of potential issues and corresponding troubleshooting steps:

  • Extraction Inefficiency: The polarity of this compound metabolites varies, which can affect their extraction efficiency with a single solvent system.

    • Troubleshooting:

      • Solvent Polarity: Ensure the extraction solvent is appropriate for the polarity of the target metabolites. While methanol or acetonitrile are commonly used, for more polar metabolites, the addition of a small percentage of water to the extraction solvent might improve recovery.

      • pH Adjustment: The charge state of some metabolites can be pH-dependent. Adjusting the pH of the extraction solvent can enhance the extraction of certain compounds.

      • Homogenization: Ensure thorough homogenization of the rice sample to facilitate solvent access to the analytes.

  • Suboptimal Solid-Phase Extraction (SPE) Cleanup: The choice of SPE sorbent and the elution protocol are critical for retaining and subsequently eluting all metabolites.

    • Troubleshooting:

      • Sorbent Selection: A combination of SPE cartridges, such as an ENVI-CARB cartridge coupled with an HLB cartridge, has been shown to be effective for this compound and its metabolites.[1][2] The graphitized carbon in ENVI-CARB helps in removing pigments and sterols from the rice extract, while the HLB provides retention for a broad range of analytes.

      • Elution Solvent: The elution solvent must be strong enough to desorb all metabolites from the SPE sorbent. A study reported successful elution using 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).[1][2] If low recovery persists for certain metabolites, consider increasing the percentage of the organic solvent or trying a different elution solvent altogether.

      • Drying Step: Ensure the SPE cartridge is not excessively dried before elution, as this can lead to irreversible adsorption of some analytes.

  • Analyte Degradation: this compound and its metabolites can be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Temperature: Avoid high temperatures during sample preparation, such as during solvent evaporation. Use a gentle stream of nitrogen for evaporation.

      • pH: Extreme pH conditions can cause degradation. Maintain a neutral or slightly acidic pH during extraction and cleanup where possible.

      • Light Exposure: Protect samples and standards from direct light, as some compounds may be photolabile.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting matrix components from the rice sample can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification and the appearance of low recovery.

    • Troubleshooting:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank rice matrix extract that has undergone the same sample preparation procedure as the samples.[3] This helps to compensate for matrix effects.

      • Isotope-Labeled Internal Standards: The use of deuterated internal standards is a highly effective way to correct for matrix effects and variations in recovery.

      • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentrations remain above the limit of quantification.

Q2: What is a suitable alternative to traditional SPE cleanup for this compound analysis in rice?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient alternative for sample preparation in pesticide residue analysis, including for this compound in rice.

  • Advantages of QuEChERS:

    • Faster Sample Throughput: It significantly reduces sample preparation time compared to traditional methods.

    • Reduced Solvent Consumption: It is a more environmentally friendly technique.

    • Good Recoveries: It has been demonstrated to provide good recoveries for a wide range of pesticides.

  • General QuEChERS Procedure:

    • Extraction: A hydrated sample is extracted with acetonitrile.

    • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to partition the acetonitrile from the aqueous phase.

    • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is cleaned up by adding a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

Q3: My recovery percentages are inconsistent between samples. What could be the cause?

Inconsistent recoveries often point to a lack of reproducibility in the sample preparation process.

  • Troubleshooting:

    • Precise Measurements: Ensure accurate and consistent volumes of solvents and reagents are used for each sample.

    • Uniform Homogenization: Inconsistent homogenization can lead to variations in the amount of analyte extracted.

    • SPE Cartridge Variability: If using SPE, ensure the cartridges are from the same lot and are conditioned and eluted consistently.

    • Evaporation Step: Be careful to not evaporate the sample extracts to complete dryness, as this can make reconstitution difficult and lead to loss of volatile analytes. Reconstitute in a solvent that ensures complete dissolution.

Quantitative Data Summary

The following table summarizes recovery data for this compound and its metabolites in rice from a published HPLC-UV method.

CompoundAbbreviationAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-110< 10
(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-nitroguanidineTZNG87< 10
N-(2-chloro-1,3-thiazol-5-ylmethyl)-N'-methylguanidineTMG113< 10
N-(2-chloro-1,3-thiazol-5-ylmethyl)-N'-methylureaTZMU108< 10
N-methyl-N'-nitroguanidineMNG61< 10

Data from a study where rice was spiked at 2 ppm.

Experimental Protocols

1. HPLC-UV Method for this compound and its Metabolites in Rice

  • Extraction:

    • Homogenize 5 g of the rice sample.

    • Add 25 mL of methanol and shake vigorously.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with another 25 mL of methanol.

    • Combine the supernatants and evaporate to near dryness using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the residue in 1 mL of 0.005 M 1-sodium octansulfonate (pH 8.3).

    • Condition a tandem SPE setup of an ENVI-CARB cartridge connected to an HLB cartridge with methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analytes with 3.5 mL of 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).

    • Evaporate the eluent under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: Agilent Zorbax SB-Aq column

    • Mobile Phase: A gradient of acetonitrile and 0.005 M 1-sodium octansulfonate (pH 7).

    • Detection: UV detector set at 269 nm for MNG and 254 nm for this compound and other metabolites.

2. QuEChERS Method for this compound in Rice

  • Extraction:

    • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to mix.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_start cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_analysis Analytical Issues cluster_end Start Low Metabolite Recovery Observed Extraction Check Extraction Efficiency Start->Extraction Initial Check Solvent Optimize Solvent Polarity (e.g., add water) Extraction->Solvent pH Adjust Extraction pH Extraction->pH Homogenization Ensure Thorough Homogenization Extraction->Homogenization Cleanup Evaluate SPE/d-SPE Cleanup Solvent->Cleanup pH->Cleanup Homogenization->Cleanup Sorbent Verify Sorbent Choice (e.g., ENVI-CARB/HLB or PSA/C18) Cleanup->Sorbent Elution Optimize Elution Solvent Cleanup->Elution Analysis Investigate Analytical Method Sorbent->Analysis Elution->Analysis MatrixEffects Address Matrix Effects (Matrix-Matched Calibration) Analysis->MatrixEffects Degradation Check for Analyte Degradation (Temperature, pH, Light) Analysis->Degradation End Recovery Improved MatrixEffects->End Degradation->End

Caption: Troubleshooting workflow for low recovery of this compound metabolites.

SamplePrepWorkflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_final Final Steps cluster_analysis Sample Homogenized Rice Sample Extraction Solvent Extraction (e.g., Acetonitrile or Methanol) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) or QuEChERS (d-SPE) Centrifugation1->SPE Supernatant Evaporation Solvent Evaporation (under Nitrogen) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Component Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: General sample preparation workflow for this compound analysis in rice.

References

refining analytical methods to reduce clothianidin detection limits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining analytical methods to reduce clothianidin detection limits.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound in various matrices.

Q1: I am observing poor recovery of this compound from my samples. What are the potential causes and solutions?

A1: Poor recovery can stem from several factors related to sample preparation and extraction. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For complex matrices, a robust method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often recommended.[1][2][3][4][5] Ensure proper homogenization of the sample with the extraction solvent (typically acetonitrile).

  • Matrix Effects: Complex sample matrices can interfere with the analytical signal, leading to suppression or enhancement. Using matrix-matched calibration standards can help compensate for these effects. Additionally, optimizing the clean-up step in your sample preparation is crucial.

  • pH-Dependent Recovery: The stability and extraction efficiency of this compound can be pH-dependent. The use of buffered QuEChERS methods (e.g., with citrate or acetate buffers) can improve the recovery of pH-dependent analytes.

  • Inadequate Clean-up: Co-extractive interferences from lipids, pigments, and sugars can affect recovery. Dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments are common clean-up strategies.

Q2: My LC-MS/MS results for this compound are showing high variability and poor reproducibility. What should I investigate?

A2: High variability in LC-MS/MS results can be attributed to several factors, from sample preparation to instrument parameters.

  • Inconsistent Sample Preparation: Ensure that your sample preparation, particularly the QuEChERS extraction and dSPE clean-up steps, is performed consistently across all samples. Inconsistent vortexing times, centrifugation speeds, or volumes of solvents and sorbents can introduce variability.

  • Matrix Effects: As mentioned previously, matrix effects are a significant source of variability. Employing matrix-matched standards or using an internal standard (like this compound-d3) can help to correct for variations in signal intensity.

  • LC Column Performance: Poor peak shape and shifting retention times can indicate a problem with the analytical column. Ensure the column is properly conditioned and has not exceeded its lifetime. A gradient mobile phase may be necessary to achieve good peak separation and resolution.

  • MS/MS Parameter Optimization: The selection of precursor and product ions, as well as collision energies, should be optimized for this compound to ensure sensitivity and specificity. Multiple reaction monitoring (MRM) is the preferred mode for quantification.

Q3: I am developing an ELISA for this compound detection and experiencing high background or weak signal. What are the common troubleshooting steps?

A3: ELISA troubleshooting often involves optimizing incubation times, reagent concentrations, and washing steps.

  • High Background:

    • Insufficient Washing: Inadequate washing between steps can leave unbound reagents, leading to high background. Ensure a sufficient number of washes and that the wells are completely emptied between each wash.

    • Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.

    • Non-specific Binding: Increase the blocking efficiency by using a suitable blocking buffer and ensuring adequate incubation time.

  • Weak or No Signal:

    • Reagent Issues: Check the expiration dates and storage conditions of all reagents, including the antibody, enzyme conjugate, and substrate. Prepare substrate solutions immediately before use.

    • Incorrect Dilutions: Verify the dilutions of your standards, samples, and antibodies.

    • Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for the specific ELISA kit being used.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods and in different matrices, as reported in the cited literature.

Table 1: this compound Detection Limits by LC-MS/MS and UHPLC

MatrixMethodLODLOQReference
SugarcaneUHPLC0.003 µg/g0.01 µg/g
GarlicLC-MS/MS0.47 µg/kg1.55 µg/kg
Various CropsLC-MS/MS0.01–0.04 mg/kg0.04–0.16 mg/kg
Green Bean, Pepper, WatermelonLC-MS/MS0.64–0.74 µg/kg2.13–2.47 µg/kg
Brown Rice, Straw, Hull, Paddy Water, SedimentLC-MS/MS-0.01 mg/kg
SoilHPLC-0.005 mg/kg
Surface WaterHPLC-0.001 mg/L

Table 2: this compound Detection Limits by Immunoassay

MatrixMethodVisual LODQuantitative LODReference
Soil, Cabbage, Tomato, WaterELISA-3.8 ng/mL
Agricultural & Environmental SamplesGold Immunochromatographic Assay (GICA)2.5 µg/L-
WaterELISA-0.06 ng/mL (for Imidacloprid)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the troubleshooting and data summary sections.

Protocol 1: QuEChERS Sample Preparation for this compound Analysis

This protocol is a generalized procedure based on the widely used QuEChERS method for pesticide residue analysis in food and environmental matrices.

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile. For high-moisture samples, the addition of water may not be necessary. For dry samples, add a specific volume of water to rehydrate the matrix before adding acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN method salts, typically containing MgSO₄, NaCl, and buffering salts like sodium citrate or sodium acetate).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer a 1-8 mL aliquot of the acetonitrile supernatant to a 2 mL or 15 mL dSPE tube.

    • The dSPE tube should contain a mixture of sorbents tailored to the sample matrix. Common sorbents include:

      • MgSO₄: To remove residual water.

      • Primary Secondary Amine (PSA): To remove sugars, fatty acids, and organic acids.

      • C18: To remove nonpolar interferences like lipids.

      • Graphitized Carbon Black (GCB): To remove pigments like chlorophyll. Use with caution as it can also remove planar analytes.

    • Vortex the dSPE tube for 30-60 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube for 5 minutes.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. It may be filtered through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for confirmation.

      • Example Transitions: Precursor ion (m/z) → Product ion 1 (m/z), Precursor ion (m/z) → Product ion 2 (m/z).

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for each transition.

  • Quantification:

    • Generate a calibration curve using matrix-matched standards to account for matrix effects.

    • Alternatively, use an isotopically labeled internal standard (e.g., this compound-d3) to correct for matrix effects and variations in sample preparation and instrument response.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound analysis.

Clothianidin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Acetonitrile + Salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. dSPE Clean-up Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis using QuEChERS and LC-MS/MS.

Troubleshooting_Matrix_Effects cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification (Signal Suppression/Enhancement) Matrix_Components Co-eluting Matrix Components (Lipids, Pigments, Sugars) Problem->Matrix_Components Matrix_Matched Use Matrix-Matched Calibration Standards Problem->Matrix_Matched Internal_Standard Use Isotope-Labeled Internal Standard Problem->Internal_Standard Dilution Dilute Sample Extract Problem->Dilution Cleanup Optimize dSPE Clean-up Step Problem->Cleanup Ionization_Competition Competition for Ionization in ESI Source Matrix_Components->Ionization_Competition

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

strategies for mitigating clothianidin degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for mitigating clothianidin degradation during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental samples.

Troubleshooting Guide

Problem: Significant degradation of this compound is observed in my stored samples.

This guide will help you identify and address potential causes of this compound degradation in your laboratory samples.

1. Inappropriate Storage Temperature

  • Question: My samples were stored in a standard refrigerator (+4°C) or freezer (-20°C), but I'm still seeing degradation. What is the optimal storage temperature?

  • Answer: While refrigeration and standard freezing can slow degradation, for long-term stability, colder temperatures are recommended. Storing stock solutions at -80°C can preserve them for up to 6 months, whereas storage at -20°C is recommended for up to 1 month[1]. For biological samples like rice, storage at -20°C has been shown to be effective for at least 40 days[2]. It is crucial to minimize freeze-thaw cycles as they can accelerate degradation[3].

2. Exposure to Light

  • Question: I've been collecting and processing my samples on an open lab bench. Could light be a factor in this compound degradation?

  • Answer: Yes, this compound is susceptible to photodegradation, especially under UV light[4][5]. It is crucial to protect samples from light during collection, handling, and storage.

    • Mitigation Strategy: Always use amber vials or wrap sample containers in aluminum foil. Conduct sample preparation under low-light conditions whenever possible.

3. Unsuitable pH of the Sample Matrix

  • Question: My aqueous samples have varying pH values. Can this affect this compound stability?

  • Answer: this compound is generally stable to hydrolysis at neutral environmental pHs. However, degradation can be influenced by pH, with some studies indicating that biodegradation rates can be optimal at a neutral pH of 7. Extreme pH values should be avoided if possible.

    • Mitigation Strategy: If your experimental design allows, consider buffering aqueous samples to a neutral pH (around 7.0) before storage.

4. Microbial Degradation

  • Question: I am working with soil and water samples. Could microorganisms be degrading the this compound?

  • Answer: Yes, microbial activity is a significant pathway for this compound degradation in environmental samples.

    • Mitigation Strategy: For non-biological analyses, samples can be filtered (e.g., using a 0.22 µm filter for water samples) to remove microorganisms. For soil samples, freezing is the most common method to halt microbial activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound that I should be aware of?

A1: The main degradation pathways for this compound include photolysis, microbial degradation, and to a lesser extent, hydrolysis under specific pH conditions. Photolysis involves the breakdown of the molecule by light energy. Microbial degradation in soil and water is carried out by various microorganisms. Key degradation routes can involve the cleavage of the nitroguanidine moiety and modifications to the thiazole ring.

Q2: How should I prepare and store my this compound stock solutions?

A2: this compound stock solutions are typically prepared in organic solvents like DMSO or acetonitrile. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.

Q3: What type of containers should I use for storing my samples?

A3: To prevent photodegradation, always use amber glass vials or tubes. If amber containers are not available, wrap clear containers securely in aluminum foil. For organic solvents, ensure the container material is chemically resistant. For all samples, use containers with tight-fitting seals to prevent evaporation and contamination.

Q4: Are there any recommended preservatives for water samples containing this compound?

A4: While specific preservatives for this compound are not extensively documented in the literature for routine analytical storage, the primary goal is to inhibit microbial growth. For short-term storage, refrigeration at 4°C is often sufficient. For longer-term storage, freezing at -20°C or below is the most effective method of preservation. If freezing is not possible, acidification to a pH below 2 with an acid that does not interfere with your analysis can inhibit most microbial activity; however, the stability of this compound at low pH should be verified for your specific sample matrix and storage duration.

Q5: How long can I store my soil and water samples before analysis?

A5: For soil samples, freezing at -20°C is the standard practice and can preserve this compound for extended periods. One study on rice samples (a solid matrix) showed stability for at least 40 days at -20°C. For water samples, storage at 4°C in the dark is suitable for short-term storage (a few days). For long-term storage, freezing at -20°C is recommended. It is always best practice to analyze samples as soon as possible after collection.

Quantitative Data Summary

The following tables summarize the stability of this compound under various storage conditions based on available literature.

Table 1: Stability of this compound in Different Matrices and Temperatures

Sample MatrixStorage TemperatureDurationStability/DegradationReference
Rice (fortified)-20°C40 daysStable
Stock Solution-80°C6 monthsStable
Stock Solution-20°C1 monthStable
Aqueous Solution (in dark)Not specifiedNot specifiedStable to hydrolysis at environmental pHs
Soil (aerobic)Not specifiedHalf-life: 148 - 1155 daysSlow degradation

Table 2: Factors Influencing this compound Degradation

FactorConditionEffect on DegradationReference
Light (Photolysis)Exposure to sunlight/UVBRapid degradation
pH (Biodegradation)pH 7Optimal for microbial degradation
pH (Biodegradation)pH 5 and 9Decreased microbial degradation compared to pH 7
Temperature (Biodegradation)30°COptimal for microbial degradation by Pseudomonas stutzeri
Microbial ActivityPresent in soil and waterSignificant degradation pathway

Experimental Protocols

Protocol 1: Collection and Storage of Water Samples for this compound Analysis

  • Sample Collection:

    • Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps.

    • If amber bottles are unavailable, wrap clear glass bottles completely in aluminum foil.

    • Rinse the sample bottle three times with the sample water before filling.

    • Fill the bottle to the top to minimize headspace, which can reduce the chance of volatilization, although this is not a primary concern for this compound.

  • Initial Processing (Field):

    • If the analysis is for dissolved this compound, filter the sample through a 0.22 µm syringe filter immediately after collection to remove sediment and microorganisms.

    • Place the samples on ice in a cooler immediately after collection.

  • Storage:

    • For short-term storage (up to 72 hours), refrigerate the samples at 4°C.

    • For long-term storage, freeze the samples at -20°C or ideally at -80°C.

    • Ensure samples are properly labeled with a unique identifier, date, and time of collection.

Protocol 2: Collection and Storage of Soil/Sediment Samples for this compound Analysis

  • Sample Collection:

    • Use pre-cleaned stainless steel or glass sampling tools to collect soil or sediment samples.

    • Place the samples in wide-mouth amber glass jars with Teflon-lined lids.

    • Collect a sufficient amount of sample to allow for homogenization and replicate analyses.

  • Initial Processing (Field/Lab):

    • Homogenize the sample by thorough mixing.

    • If the sample is very wet, it may be necessary to freeze-dry it prior to extraction, depending on the analytical method.

  • Storage:

    • Freeze the samples at -20°C or below as soon as possible after collection to halt microbial activity and further degradation.

    • Store the samples in the dark until analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (Water/Soil) AmberVial Use Amber Vials or Wrap in Foil Collection->AmberVial Protect from light Filter Filter Water Sample (0.22 µm) Collection->Filter For water samples Homogenize Homogenize Soil Sample Collection->Homogenize For soil samples Refrigerate Short-term: Refrigerate at 4°C Filter->Refrigerate Freeze Long-term: Freeze at -20°C or -80°C Filter->Freeze Homogenize->Freeze Analysis Sample Analysis (e.g., HPLC, LC-MS/MS) Refrigerate->Analysis Freeze->Analysis

Caption: Recommended workflow for sample collection, processing, and storage.

degradation_pathways cluster_factors Degradation Factors This compound This compound DegradationProducts Degradation Products This compound->DegradationProducts Light Light (Photolysis) Light->this compound Microbes Microbial Activity Microbes->this compound pH pH pH->Microbes influences Temperature Temperature Temperature->Microbes influences

Caption: Key factors influencing this compound degradation.

References

Technical Support Center: Enhancing Microbial Degradation of Clothianidin in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of microbial degradation of clothianidin in soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experimental work.

Frequently Asked Questions (FAQs)

Q1: Which microbial genera are known to degrade this compound?

A1: Several bacterial and fungal genera have been identified with the potential to degrade this compound. Gram-negative bacteria such as Pseudomonas, Pedobacter, and Flavobacterium have shown degradation capabilities.[1] Specific species like Pseudomonas stutzeri have been studied for their aerobic degradation of this compound.[1][2][3] Other reported genera include Stenotrophomonas, Leifsonia, Rhodotorula, Pigmentiphaga, and Ochrobactrum.[1] Additionally, the white-rot fungus Phanerochaete sordida has been shown to degrade this compound.

Q2: What are the typical metabolites produced during the microbial degradation of this compound?

A2: The microbial degradation of this compound can proceed through different pathways, leading to various metabolites. A common pathway involves the cleavage of the C-N bond between the thiazolyl methyl and guanidine moieties. For example, Pseudomonas stutzeri smk has been shown to degrade this compound into metabolites such as 2-chloro-5-methyl thiazole (CMT), methyl nitroguanidine (MNG), methyl 3-[thiazole-yl], and methyl guanidine (TMG).

Q3: What are the optimal environmental conditions for enhancing this compound degradation?

A3: The efficiency of microbial degradation of this compound is significantly influenced by physicochemical parameters. Optimization of these factors is crucial for successful bioremediation.

  • pH: A neutral pH of 7 is generally optimal for this compound degradation by bacteria like Pseudomonas stutzeri. Degradation efficiency decreases significantly at acidic (pH 5) or alkaline (pH 9) conditions.

  • Temperature: The optimal temperature for degradation by many reported bacterial strains is around 30°C.

  • Oxygen: Both aerobic and anaerobic degradation of this compound have been reported. However, the degradation rate was found to be higher under anaerobic conditions in some studies. Pseudomonas stutzeri smk, for instance, degrades this compound aerobically.

  • Nutrients: The presence of nutrients can affect degradation rates. Experiments are often conducted in minimal salt medium (MSM) with this compound as the sole carbon or nitrogen source to isolate and characterize degrading microbes.

Q4: Does the initial concentration of this compound affect degradation efficiency?

A4: Yes, the initial concentration of this compound has a significant impact on its biodegradation. Higher concentrations of the pesticide can inhibit microbial growth and the activity of degradative enzymes, leading to a lower degradation rate. For instance, with Pseudomonas stutzeri smk, a 62% degradation was achieved at an initial concentration of 10 mg·l⁻¹, while only 4% degradation was observed at 100 mg·l⁻¹ over the same period.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or no degradation of this compound 1. Suboptimal environmental conditions (pH, temperature). 2. Inappropriate microbial strain. 3. High initial concentration of this compound causing toxicity. 4. Insufficient acclimation of the microbial culture to this compound. 5. Lack of essential nutrients or co-factors.1. Adjust the pH of the medium to 7 and the incubation temperature to 30°C. 2. Use a known this compound-degrading strain or isolate new potent strains from contaminated sites. 3. Start with a lower concentration of this compound (e.g., 10 mg·l⁻¹) and gradually increase it. 4. Acclimate the microbial culture by gradually exposing it to increasing concentrations of this compound. 5. Ensure the growth medium contains all essential mineral salts. Consider using a minimal salt medium (MSM).
Inconsistent degradation results 1. Variability in experimental setup. 2. Contamination of the microbial culture. 3. Inaccurate measurement of this compound concentration.1. Standardize all experimental parameters, including inoculum size, medium composition, and incubation conditions. 2. Use aseptic techniques to maintain pure cultures. Verify culture purity through microscopy and plating. 3. Calibrate analytical instruments (e.g., HPLC, UV-Vis spectrophotometer) and use appropriate controls and standards.
Formation of toxic metabolites 1. Incomplete degradation by the microbial strain. 2. The specific metabolic pathway of the chosen microorganism.1. Monitor the degradation process over a longer period to ensure complete mineralization. 2. Analyze for the presence of known toxic metabolites using techniques like LC-MS. 3. Consider using a microbial consortium with complementary degradation pathways.
Difficulty in isolating this compound-degrading microbes 1. Ineffective enrichment technique. 2. Low abundance of degrading microbes in the soil sample. 3. Inappropriate culture medium.1. Use an enrichment culture technique with this compound as the sole source of carbon and/or nitrogen. 2. Collect soil samples from sites with a history of pesticide contamination. 3. Use a minimal salt medium (MSM) supplemented with different concentrations of this compound for selection.

Quantitative Data Summary

Table 1: Effect of Physicochemical Parameters on this compound Degradation by Pseudomonas stutzeri smk (14-day incubation)

ParameterValueDegradation Efficiency (%)
pH 514
762
92
Temperature (°C) 2048
3062
4045
Initial Concentration (mg·l⁻¹) 1062
5032
8017
1004

Table 2: Comparison of this compound Degradation by Different Microorganisms

MicroorganismDegradation Efficiency (%)Incubation Period (days)Temperature (°C)Reference
Pseudomonas stutzeri smk621430
Phanerochaete sordida372030

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria using Enrichment Technique

This protocol is adapted from the methodology used for isolating Pseudomonas stutzeri smk.

1. Soil Sample Collection:

  • Collect soil samples from agricultural fields with a history of pesticide application.

2. Enrichment Culture:

  • Prepare a minimal salt medium (MSM). The composition can vary, but a typical formulation includes essential minerals.
  • Prepare 250 ml conical flasks containing 100 ml of MSM.
  • Supplement the medium with this compound at varying concentrations (e.g., 10 µg/ml, 25 µg/ml, 50 µg/ml) as the sole carbon and/or nitrogen source.
  • Inoculate each flask with 2 g of the collected soil sample.
  • Incubate the flasks on a rotary shaker at 30°C.

3. Isolation and Purification:

  • After a suitable incubation period (e.g., 7-14 days), transfer an aliquot of the enriched culture to fresh MSM with the same concentration of this compound and incubate again. Repeat this step several times to enrich for this compound-degrading bacteria.
  • Plate serial dilutions of the enriched culture onto MSM agar plates containing this compound (e.g., 25 µg/ml) as the sole carbon source.
  • Incubate the plates at 30°C until colonies appear.
  • Select distinct colonies and streak them onto fresh MSM agar plates with a higher concentration of this compound (e.g., 50 µg/ml) to confirm their degradation ability and to obtain pure cultures.

4. Identification:

  • Identify the purified isolates based on morphological, cultural, and biochemical characteristics as described in Bergey's Manual of Systematic Bacteriology.
  • For molecular identification, perform 16S rRNA gene sequencing and phylogenetic analysis.

Protocol 2: Biodegradation Assay of this compound

This protocol outlines the steps to assess the degradation of this compound by an isolated microbial strain.

1. Inoculum Preparation:

  • Grow the isolated bacterial strain in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) until it reaches the late exponential phase.
  • Harvest the cells by centrifugation, wash them with sterile saline or phosphate buffer, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

2. Biodegradation Experiment:

  • Set up flasks containing MSM supplemented with a known concentration of this compound (e.g., 10 mg·l⁻¹).
  • Inoculate the flasks with the prepared bacterial suspension.
  • Include control flasks:
  • A sterile control (medium with this compound, no inoculum) to check for abiotic degradation.
  • A biotic control (medium with inoculum, no this compound) to monitor microbial growth.
  • Incubate the flasks under optimal conditions (e.g., 30°C, pH 7, on a rotary shaker).

3. Sample Analysis:

  • At regular time intervals, withdraw samples from each flask.
  • Centrifuge the samples to remove bacterial cells.
  • Analyze the supernatant for the remaining concentration of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
  • The degradation efficiency can be calculated using the formula:
  • Percent Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

4. Metabolite Identification (Optional):

  • To identify the degradation products, analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

experimental_workflow soil_sample Soil Sample Collection (Pesticide-contaminated site) enrichment Enrichment Culture (MSM + this compound) soil_sample->enrichment isolation Isolation and Purification (MSM Agar Plates) enrichment->isolation identification Microbial Identification (Morphological, Biochemical, 16S rRNA) isolation->identification biodegradation_assay Biodegradation Assay (HPLC/UV-Vis Analysis) identification->biodegradation_assay metabolite_analysis Metabolite Analysis (LC-MS) biodegradation_assay->metabolite_analysis data_analysis Data Analysis & Troubleshooting biodegradation_assay->data_analysis optimization Optimization of Conditions (pH, Temp, Concentration) data_analysis->optimization optimization->biodegradation_assay Iterative Improvement

Caption: Experimental workflow for isolating and evaluating this compound-degrading microorganisms.

degradation_pathway This compound This compound cleavage C-N Bond Cleavage (Microbial Enzymes) This compound->cleavage tmg Methyl 3-[thiazole-yl] methyl guanidine (TMG) This compound->tmg Alternative Pathway (Denitrification/Dehalogenation) cmt 2-chloro-5-methyl thiazole (CMT) cleavage->cmt mng Methyl Nitroguanidine (MNG) cleavage->mng

Caption: Simplified microbial degradation pathway of this compound by Pseudomonas stutzeri.

References

Technical Support Center: Optimizing HPLC Separation of Clothianidin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of clothianidin and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.

Q1: Why are my peaks for this compound and its metabolites tailing?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors. For this compound and its metabolites, which contain basic functional groups, interactions with acidic silanol groups on the surface of the silica-based stationary phase are a frequent cause.[1]

  • Secondary Interactions: Free silanol groups on the column packing can interact with the basic analytes, leading to peak tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, resulting in tailing. Ideally, the mobile phase pH should be at least 2 units away from the analyte's pKa.[1]

  • Column Contamination: Buildup of sample matrix components on the column frit or packing material can cause peak distortion.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1][2]

Q2: I am observing split peaks for a single standard of this compound or one of its metabolites. What could be the cause?

A2: Split peaks can arise from both chromatographic and instrumental issues.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Blocked Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.

  • Column Void: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak. This is a sign of column degradation and the column should be replaced.

  • Co-elution: What appears to be a split peak might be two closely eluting compounds. To verify this, try altering the mobile phase composition or gradient to see if the peaks resolve.

Q3: My retention times for this compound and its metabolites are shifting between injections. What should I check?

A3: Retention time instability can compromise the reliability of your analytical method.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of retention time drift. Ensure accurate measurement and thorough mixing of solvents.

  • Column Equilibration: Insufficient column equilibration time before starting a new run can lead to shifting retention times, especially in gradient elution.

  • Pump Issues: Leaks in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading to variable retention times.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is recommended for stable results.

Q4: The backpressure of my HPLC system is unusually high. How can I troubleshoot this?

A4: High backpressure is a sign of a blockage in the system.

  • Column Contamination: The most common cause is a buildup of particulate matter from the sample or mobile phase on the column inlet frit.

  • Guard Column: If you are using a guard column, it may be clogged and need replacement.

  • System Blockage: Check for blockages in other parts of the system, such as the injector or tubing.

  • Mobile Phase Precipitation: If using buffered mobile phases, ensure the buffer is soluble in the organic modifier to prevent precipitation within the system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound and its metabolites?

A1: A common starting point for reversed-phase HPLC separation of this compound and its metabolites is a mobile phase consisting of acetonitrile and water, often with an acidic modifier to improve peak shape. A gradient elution is typically necessary to separate the parent compound from its more polar metabolites. One published method utilizes a gradient with 20% acetonitrile and 80% 0.005 M 1-sodium octansulfonate at pH 7. Another approach for this compound alone uses an isocratic mobile phase of 70:30 acetonitrile:water.

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A2: Both acetonitrile and methanol can be used for the separation of neonicotinoids like this compound.

  • Acetonitrile generally provides better peak shapes (narrower peaks) and lower backpressure. This can lead to higher resolution and better sensitivity.

  • Methanol can offer different selectivity and may result in longer retention times, which can be advantageous for resolving analytes from matrix interferences.

The choice between the two depends on the specific separation goals. It is often beneficial to screen both solvents during method development.

Q3: How does the pH of the mobile phase affect the separation of this compound and its metabolites?

A3: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like this compound and its metabolites.

  • Retention Time: this compound and its metabolites have basic properties. At a lower pH (acidic conditions), these compounds will be protonated (ionized) and will have less retention on a reversed-phase column, leading to earlier elution. At a higher pH (more neutral or basic), they will be less ionized and will have stronger retention.

  • Peak Shape: Operating at a pH that is at least 2 units away from the pKa of the analytes helps to ensure they are in a single ionic state, which typically results in sharper, more symmetrical peaks. Using a buffer is crucial to maintain a stable pH throughout the analysis. One study improved resolution by reconstituting the sample in 0.1% acetic acid.

Q4: What type of HPLC column is recommended for this compound analysis?

A4: C18 columns are the most commonly used stationary phases for the analysis of this compound and its metabolites due to their versatility and robustness in reversed-phase chromatography. Columns with high-purity silica and good end-capping are recommended to minimize peak tailing from interactions with silanol groups. An Agilent Aq column has also been successfully used for the simultaneous determination of this compound and four of its metabolites.

Q5: What are the major metabolites of this compound I should be looking for?

A5: The most commonly analyzed metabolites of this compound are:

  • N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG)

  • N-methyl-N'-nitroguanidine (MNG)

  • Thiazolylmethylurea (TZMU)

  • Thiazolylmethylguanidine (TMG)

Data Presentation

Table 1: Comparison of HPLC Methods for this compound and Metabolite Analysis

ParameterMethod 1: this compound & MetabolitesMethod 2: this compound Only
Analytes This compound, TZNG, TMG, TZMU, MNGThis compound
Column Agilent Aq (150 x 2.1 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile, C: 0.005 M 1-sodium octansulfonate (pH 7)Acetonitrile and Water (70:30, v/v)
Elution Mode GradientIsocratic
Flow Rate 0.10 - 0.40 mL/min (variable)0.8 mL/min
Detection UV at 254 nm (this compound, TZNG, TMG, TZMU) and 269 nm (MNG)UV at 270 nm
Retention Time This compound: ~15.8 min, Metabolites: ~8.7-16.7 minThis compound: 5.93 min

Experimental Protocols

Protocol for the Simultaneous Determination of this compound and its Metabolites (TZNG, TMG, TZMU, MNG)

  • Sample Preparation (for rice matrix):

    • Extract the sample with methanol.

    • Evaporate the methanol extract to dryness using a rotary evaporator.

    • Reconstitute the residue in 1 mL of 0.005 M 1-sodium octansulfonate (pH 8.3).

    • Perform solid-phase extraction (SPE) for cleanup.

    • Elute this compound and its metabolites from the SPE cartridge with 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).

    • Evaporate the eluent to approximately 2.5 mL under a stream of nitrogen.

    • Reconstitute the final volume to 5 mL with 0.1% acetic acid for HPLC analysis.

  • HPLC Conditions:

    • Column: Agilent Aq (150 x 2.1 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

      • C: 0.005 M 1-sodium octansulfonate (pH 7)

    • Gradient Program:

      Time (min) %A %B %C Flow Rate (mL/min)
      0 - 7 100 0 0 0.10
      7.1 - 27 0 20 80 0.37
      27.1 - 33 0 10 30 0.40

      | 33.1 - 40 | 0 | 100 | 0 | 0.35 |

    • Injection Volume: 50 µL.

    • Detector: UV detector set at 254 nm for this compound, TZNG, TMG, and TZMU, and 269 nm for MNG.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? peak_shape->retention_shift No peak_tailing Peak Tailing peak_shape->peak_tailing Yes, Tailing peak_splitting Peak Splitting peak_shape->peak_splitting Yes, Splitting pressure_issue Pressure Anomaly? retention_shift->pressure_issue No check_mobile_phase_prep Verify Mobile Phase Preparation & Degassing retention_shift->check_mobile_phase_prep Yes end Problem Resolved pressure_issue->end No high_pressure High Pressure pressure_issue->high_pressure Yes, High low_pressure Low Pressure / No Pressure pressure_issue->low_pressure Yes, Low check_ph Check Mobile Phase pH (adjust if near pKa) peak_tailing->check_ph check_sample_solvent Inject in Mobile Phase peak_splitting->check_sample_solvent check_column_overload Reduce Injection Volume/ Concentration check_ph->check_column_overload check_frit_void Inspect Column (frit, void). Backflush or Replace Column. check_column_overload->check_frit_void check_sample_solvent->check_frit_void check_frit_void->end check_frit_void->end check_equilibration Ensure Adequate Column Equilibration Time check_mobile_phase_prep->check_equilibration check_pump Inspect Pump for Leaks and Flow Consistency check_equilibration->check_pump check_temp Verify Column Temperature Stability check_pump->check_temp check_temp->end check_blockage Check for Blockages (frit, guard column, tubing) high_pressure->check_blockage check_leak Check for System Leaks (fittings, pump seals) low_pressure->check_leak check_blockage->end check_leak->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Start: Method Development for This compound & Metabolites lit_review 1. Literature Review (existing methods, analyte properties) start->lit_review initial_conditions 2. Select Initial Conditions lit_review->initial_conditions column_select Column: C18 or similar initial_conditions->column_select mobile_phase_select Mobile Phase: ACN/Water or MeOH/Water with modifier (e.g., Formic Acid) initial_conditions->mobile_phase_select detection_select Detection: UV (e.g., 254-270 nm) initial_conditions->detection_select optimization 3. Optimization initial_conditions->optimization optimize_gradient Optimize Gradient Profile (for resolution and run time) optimization->optimize_gradient Gradient optimize_ph Optimize Mobile Phase pH (for peak shape and selectivity) optimize_gradient->optimize_ph optimize_flow Optimize Flow Rate & Temperature (for efficiency) optimize_ph->optimize_flow validation 4. Method Validation optimize_flow->validation validation_params Linearity, Accuracy, Precision, LOD, LOQ, Robustness validation->validation_params final_method Final Validated Method validation->final_method

Caption: Workflow for HPLC method development.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Clothianidin, Imidacloprid, and Thiamethoxam to Bees

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of three key neonicotinoid insecticides to bee populations. This report synthesizes acute and chronic toxicity data, details sublethal effects, and outlines the experimental protocols for bee toxicity assessment.

The widespread agricultural use of neonicotinoid insecticides has raised significant concerns regarding their impact on non-target organisms, particularly vital pollinators like bees. Among the most scrutinized are clothianidin, imidacloprid, and thiamethoxam. Understanding the comparative toxicity of these compounds is crucial for environmental risk assessment and the development of safer alternatives. This guide provides an objective comparison of their effects on bees, supported by experimental data.

Quantitative Toxicity Comparison

The acute toxicity of these neonicotinoids to bees is typically measured by the median lethal dose (LD50), the dose required to kill 50% of a test population. The lower the LD50, the more toxic the substance. Data for both oral and contact exposure are presented below. It is important to note that thiamethoxam is metabolized to the more potent this compound within both plants and insects, which contributes to its in-vivo toxicity.[1]

NeonicotinoidOral LD50 (ng/bee)Contact LD50 (ng/bee)Key Findings & References
This compound 2.7 - 25.422Generally considered highly toxic to bees.[2] Oral toxicity has been reported as low as 2.69 ng/bee in some studies.[2]
Imidacloprid 3.7 - 8118 - 81One of the first commercially successful neonicotinoids, its toxicity can vary depending on bee age and subspecies.[1]
Thiamethoxam 1.65 - 3024 - 81While its direct toxicity is notable, its conversion to this compound is a significant factor in its overall impact.[1] The 48h oral LD50 has been estimated to vary between 1.65 ng/bee and 9.07 ng/bee depending on the European subspecies.

Sublethal Effects on Bee Health

Beyond acute mortality, sublethal exposure to these neonicotinoids can have profound impacts on bee physiology and behavior, ultimately affecting colony health and survival.

  • Impaired Foraging and Navigation: Studies have demonstrated that exposure to all three neonicotinoids can impair bees' ability to forage effectively and navigate back to the hive. This can lead to reduced colony food stores and increased forager loss.

  • Learning and Memory Deficits: Neonicotinoids can interfere with learning and memory formation in bees, affecting their ability to associate floral scents with nectar rewards.

  • Immune System Suppression: Evidence suggests that these insecticides can compromise the bee immune system, making them more susceptible to pathogens and parasites.

  • Reproductive Effects: Sublethal doses have been shown to reduce sperm viability in drones and can negatively impact queen health and reproductive output.

  • Gene Expression Alterations: Exposure to environmentally realistic concentrations of this compound, imidacloprid, and thiamethoxam can alter the expression of genes related to metabolism, detoxification, and immune responses in the bee brain.

Experimental Protocols for Bee Toxicity Assessment

Standardized laboratory methods are essential for accurately determining the toxicity of pesticides to bees. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established key guidelines for these assessments.

Acute Toxicity Testing
  • Oral Toxicity (OECD 213): This test determines the acute oral LD50.

    • Test Organism: Young adult worker honey bees (Apis mellifera).

    • Methodology: Bees are individually fed a single dose of the test substance dissolved in a sucrose solution.

    • Duration: Mortality is typically recorded at 24 and 48 hours, but can be extended to 96 hours if delayed mortality is observed.

    • Endpoints: The primary endpoint is the LD50 value. Sublethal effects are also noted.

  • Contact Toxicity (OECD 214): This test evaluates the acute contact LD50.

    • Test Organism: Young adult worker honey bees.

    • Methodology: A precise dose of the test substance, typically in a solvent like acetone, is applied directly to the dorsal thorax of the bee.

    • Duration: Observations for mortality and sublethal effects are made at 4, 24, and 48 hours.

    • Endpoints: The LD50 is calculated, and any behavioral abnormalities are recorded.

Chronic Toxicity Testing
  • Chronic Oral Toxicity (OECD 245): This 10-day feeding study assesses the effects of prolonged exposure.

    • Test Organism: Young adult worker honey bees.

    • Methodology: Bees are housed in cages and provided ad libitum access to a sucrose solution containing the test substance over a 10-day period.

    • Duration: The exposure period is 10 days, with daily observations for mortality and sublethal effects.

    • Endpoints: The median lethal concentration (LC50) and the No Observed Effect Concentration (NOEC) are determined.

G cluster_acute Acute Toxicity Testing cluster_chronic Chronic Toxicity Testing A_Oral Acute Oral Toxicity (OECD 213) A_Endpoint LD50 (48-96h) A_Oral->A_Endpoint Single Oral Dose A_Contact Acute Contact Toxicity (OECD 214) A_Contact->A_Endpoint Topical Application C_Oral Chronic Oral Toxicity (OECD 245) C_Endpoint LC50 / NOEC (10 days) C_Oral->C_Endpoint Continuous Feeding

Caption: Experimental workflow for bee toxicity assessment.

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids exert their toxic effects by targeting the central nervous system of insects. They act as agonists of the nicotinic acetylcholine receptors (nAChRs).

  • Binding to nAChRs: Neonicotinoids bind to the nAChRs on the postsynaptic membrane of neurons. This binding is much stronger and more persistent in insects than in mammals.

  • Receptor Activation: This binding mimics the action of the neurotransmitter acetylcholine (ACh), causing the ion channel of the receptor to open.

  • Continuous Stimulation: Unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, neonicotinoids are not easily degraded. This leads to continuous stimulation of the nAChRs.

  • Nerve Excitation and Paralysis: The constant influx of ions results in hyperexcitation of the nerve cells, leading to paralysis and ultimately the death of the insect.

G cluster_synapse Synaptic Cleft Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opens nAChR->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Hyperexcitation Continuous Nerve Stimulation / Hyperexcitation Ion_Channel->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Neonicotinoid signaling pathway in the bee nervous system.

Comparative Toxicity Overview

Based on the available data, all three neonicotinoids are highly toxic to bees. However, there are nuances in their relative toxicity.

G Thiamethoxam Thiamethoxam This compound This compound Thiamethoxam->this compound Metabolizes to High_Toxicity High Bee Toxicity Thiamethoxam->High_Toxicity Directly Toxic & through Metabolite This compound->High_Toxicity Directly Toxic Imidacloprid Imidacloprid Imidacloprid->High_Toxicity Directly Toxic

Caption: Logical relationship of neonicotinoid toxicity to bees.

References

validation of a new analytical method for clothianidin in brown rice

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of a Novel Analytical Method for Clothianidin in Brown Rice

This guide provides a detailed comparison of a newly developed analytical method for the quantification of this compound in brown rice against an established method. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a systemic neonicotinoid insecticide widely used in agriculture to protect crops, including rice, from various pests. Due to its potential risks to non-target organisms and human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. This guide details a new, optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares its performance to a previously published HPLC-UV method.

Experimental Protocols

Proposed Method: Optimized QuEChERS Extraction with LC-MS/MS Detection

This method is designed for enhanced sensitivity and selectivity for the determination of this compound in brown rice.

  • Sample Preparation: Brown rice samples are cryogenically milled to a fine, homogeneous powder.

  • Extraction:

    • A 5 g sample of the homogenized brown rice is weighed into a 50 mL polypropylene centrifuge tube.

    • 10 mL of deionized water is added to moisten the sample, and the tube is vortexed for 1 minute.

    • 10 mL of acetonitrile with 1% acetic acid is added as the extraction solvent.

    • A salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) is added.

    • The tube is immediately capped and vigorously shaken for 1 minute.

    • The sample is then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • A 6 mL aliquot of the upper acetonitrile layer is transferred to a 15 mL d-SPE tube.

    • The d-SPE tube contains 900 mg of anhydrous MgSO₄, 150 mg of Primary Secondary Amine (PSA) sorbent, and 150 mg of C18 sorbent.

    • The tube is vortexed for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is analyzed using an LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of (A) 5 mM ammonium formate in water with 0.1% formic acid and (B) 5 mM ammonium formate in methanol with 0.1% formic acid.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound (e.g., m/z 250 → 169).[2]

Reference Method: HPLC-UV Detection

This method, adapted from the work of Chen et al. (2005), represents a more traditional approach to pesticide analysis.[3][4]

  • Extraction:

    • A 5 g sample of unpolished rice is homogenized with 50 mL of methanol.[3]

    • The homogenate is filtered under reduced pressure.

    • The methanol extract is concentrated using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The residue is redissolved and loaded onto a coupled ENVI-Carb and HLB SPE cartridge.

    • The cartridges are washed, and this compound is eluted with 70% acetonitrile in a sodium octanesulfonate solution.

  • Analysis:

    • The eluent is concentrated and analyzed by HPLC with a UV detector.

    • Detection is performed at a wavelength of 254 nm.

Data Presentation: Method Performance Comparison

The following table summarizes the key validation parameters for the proposed LC-MS/MS method and the reference HPLC-UV method.

ParameterProposed QuEChERS LC-MS/MS MethodReference HPLC-UV Method
Limit of Detection (LOD) 0.003 mg/kgNot explicitly defined, but higher than LOQ
Limit of Quantification (LOQ) 0.01 mg/kg0.05 mg/kg
Recovery (%) 92.5 - 105.8%110% (at 2 ppm spike)
Precision (RSD %) < 7.0%< 10%
Analysis Time per Sample ~10 minutes> 30 minutes
Solvent Consumption Low (~20 mL per sample)High (> 50 mL per sample)
Selectivity Very High (based on mass)Moderate (based on retention time)

Data for the proposed method is based on typical performance for validated QuEChERS-LC-MS/MS methods for this compound in rice.

Mandatory Visualizations

Analytical Workflow for this compound in Brown Rice cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis s1 Homogenize Brown Rice Sample s2 Weigh 5g into Centrifuge Tube s1->s2 e1 Add Water & Acetonitrile (1% Acetic Acid) s2->e1 e2 Add MgSO4/NaCl Salts e1->e2 e3 Vortex & Centrifuge e2->e3 c1 Transfer Acetonitrile Layer e3->c1 c2 Add to d-SPE Tube (MgSO4, PSA, C18) c1->c2 c3 Vortex & Centrifuge c2->c3 a1 Filter Supernatant c3->a1 a2 Inject into LC-MS/MS a1->a2

Caption: Workflow of the proposed QuEChERS LC-MS/MS method.

Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_selectivity Selectivity & Specificity cluster_robustness Robustness & Linearity Recovery Recovery Studies Repeatability Repeatability (Intra-day) Reproducibility Reproducibility (Inter-day) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Specificity Specificity MatrixEffect Matrix Effects Specificity->MatrixEffect Linearity Linearity & Range Robustness Robustness Linearity->Robustness Validation Method Validation Validation->Recovery Validation->Repeatability Validation->LOD Validation->Specificity Validation->Linearity

Caption: Logical relationships of analytical method validation parameters.

Conclusion

The proposed QuEChERS-based LC-MS/MS method demonstrates significant advantages over the traditional HPLC-UV method for the analysis of this compound in brown rice. The key improvements include a lower limit of quantification (0.01 mg/kg vs. 0.05 mg/kg), which is crucial for enforcing stringent MRLs. Furthermore, the method offers superior selectivity due to the use of mass spectrometry, reducing the likelihood of interference from matrix components. The streamlined QuEChERS protocol also leads to a substantial reduction in sample preparation time and solvent consumption, making it a more efficient, cost-effective, and environmentally friendly approach for routine monitoring of pesticide residues in food.

References

A Comparative Guide: Cross-Validation of ELISA and HPLC for Clothianidin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount. This guide provides a detailed comparison of two common analytical methods for the detection of the neonicotinoid insecticide clothianidin: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). The following sections present a cross-validation of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

The determination of this compound residues in various environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination. While HPLC is a well-established and robust technique for pesticide analysis, ELISA offers a rapid and high-throughput alternative. This guide explores the performance of both methods, drawing on published validation data.

Quantitative Data Summary

The performance of ELISA and HPLC for this compound analysis is summarized below. It is important to note that these values can vary depending on the specific kit, instrument, and sample matrix.

ParameterELISAHPLC
Limit of Detection (LOD) 0.0028 - 3.8 ng/mL0.003 µg/g
Limit of Quantitation (LOQ) Not consistently reported0.01 - 0.05 ppm
Recovery Rate 76.4% - 116.4%80% - 120%
Analysis Time per Sample ~10 minutes (visual) to a few hours~10 minutes (run time)
Throughput High (multiple samples simultaneously)Lower (sequential analysis)
Cost per Sample Generally lowerHigher
Equipment Cost LowerHigher
Specificity Can have cross-reactivity (e.g., with dinotefuran)High

Performance Comparison

Studies have shown a good correlation between the results obtained from ELISA and HPLC for this compound residue analysis[1]. For instance, one study developing an ELISA for this compound reported a limit of detection (LOD) of 3.8 ng/mL, and the results from authentic samples correlated well with those from HPLC analysis[1]. Another study on a polyclonal antibody-based ELISA reported an even lower LOD of 0.0028 mg/L (2.8 ng/mL)[2].

HPLC methods, often coupled with UV or mass spectrometry detectors, are highly sensitive and specific. A study on this compound residues in sugarcane using UHPLC reported an LOD of 0.003 µg/g and a limit of quantitation (LOQ) of 0.01 µg/g[3][4]. Another HPLC method for analyzing this compound in rice reported an LOQ of 0.05 ppm.

Recovery rates for both methods are generally within acceptable ranges. ELISA recovery rates in spiked samples have been reported to be between 78.0% and 114.5%, and in another study, from 76.4% to 116.4%. HPLC recovery rates are typically in the range of 80% to 120%.

One notable difference is the potential for cross-reactivity with ELISA. Some anti-clothianidin antibodies have shown cross-reactivity with other neonicotinoids, such as dinotefuran. HPLC, with its chromatographic separation, offers higher specificity in distinguishing between different compounds in a mixture.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for ELISA and HPLC analysis of this compound residues.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a competitive direct ELISA format.

  • Sample Preparation:

    • Homogenize the sample (e.g., soil, water, agricultural product).

    • Extract this compound using an appropriate solvent (e.g., methanol/water).

    • Centrifuge and dilute the supernatant to fall within the assay's linear range.

  • ELISA Procedure:

    • Add standards, control, and prepared samples to the antibody-coated microtiter wells.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution, which will react with the enzyme to produce a color signal.

    • Stop the reaction after a specific time.

    • Read the absorbance using an ELISA reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of this compound residues.

  • Sample Preparation:

    • Homogenize the sample.

    • Perform a solvent extraction (e.g., with acetonitrile or methanol).

    • The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • The final extract is dissolved in the mobile phase for injection.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV or PDA detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio can be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: Usually 5-20 µL.

    • Detection: UV detection is often set at a wavelength of 269 nm for this compound.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from known standards.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both ELISA and HPLC analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Homogenize Homogenize Sample Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifuge & Dilute Extract->Centrifuge AddReagents Add Sample, Standards, & Conjugate to Plate Centrifuge->AddReagents Incubate Incubate (Competitive Binding) AddReagents->Incubate Wash1 Wash Plate Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction Read Read Absorbance StopReaction->Read HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenize Homogenize Sample Extract Solvent Extraction Homogenize->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate Inject Inject Sample into HPLC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

References

Synergistic Neurotoxicity of Clothianidin and Microplastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the combined neurotoxic effects of the neonicotinoid insecticide clothianidin and microplastics, supported by experimental data from zebrafish models.

The widespread environmental contamination by both pesticides and microplastics has raised significant concerns about their potential combined effects on ecosystems and animal health. This guide provides a comprehensive evaluation of the synergistic neurotoxicity observed following co-exposure to this compound, a common neonicotinoid insecticide, and microplastics. The data presented is primarily derived from a key study on larval zebrafish (Danio rerio), a well-established model organism for neurotoxicity studies.[1]

Comparative Analysis of Neurotoxic Effects

Exposure to a combination of this compound and photoaged polystyrene microplastics has been shown to elicit more potent neurotoxic effects than exposure to either substance alone. This synergy is particularly evident in behavioral changes, neuroendocrine disruption, and alterations in neurotransmitter levels. Photoaging of microplastics appears to enhance their capacity to adsorb this compound, leading to a more pronounced toxicological impact.[1]

Behavioral and Neuroendocrine Disruption

Co-exposure to this compound and photoaged polystyrene (P-PS) microplastics significantly reduces locomotor activity in zebrafish larvae, indicating a synergistic neurotoxic effect.[1] This is accompanied by disruptions to the hypothalamic-pituitary-interrenal (HPI) axis, the primary neuroendocrine system responsible for the stress response in fish.

Treatment GroupLocomotor Activity (Total Distance Moved)Cortisol LevelAdrenocorticotropic Hormone (ACTH) Level
ControlBaselineBaselineBaseline
This compound (CLO)ReducedElevatedElevated
Polystyrene MP (PS)Slightly ReducedSlightly ElevatedSlightly Elevated
Photoaged PS (P-PS)ReducedElevatedElevated
PS + CLOSignificantly ReducedSignificantly ElevatedSignificantly Elevated
P-PS + CLOMost Significantly ReducedMost Significantly ElevatedMost Significantly Elevated

Table 1: Summary of the synergistic effects of this compound and microplastics on locomotor activity and key HPI axis hormones in zebrafish larvae. The data indicates a more pronounced effect in the presence of photoaged microplastics.[1]

Neurotransmitter Imbalances

The synergistic neurotoxicity is further confirmed by significant alterations in the levels of key neurotransmitters in the brains of zebrafish larvae.

Treatment GroupAcetylcholine (ACh)Dopamine (DA)Serotonin (5-HT)γ-aminobutyric acid (GABA)
ControlBaselineBaselineBaselineBaseline
P-PS + CLOSignificantly AlteredSignificantly AlteredSignificantly AlteredSignificantly Altered

Table 2: Co-exposure to photoaged polystyrene microplastics and this compound leads to significant changes in major neurotransmitters, indicating broad disruption of neuronal signaling.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Zebrafish Larvae Exposure

Healthy zebrafish embryos are collected and raised in standard laboratory conditions. At 5 days post-fertilization (dpf), larvae are exposed to different treatment groups for a specified duration, typically 24 to 96 hours. The treatment groups generally include:

  • A control group (no contaminants).

  • This compound (CLO) alone at a specific concentration.

  • Pristine polystyrene microplastics (PS) alone.

  • Photoaged polystyrene microplastics (P-PS) alone.

  • A combination of PS and CLO.

  • A combination of P-PS and CLO.

Photoaging of microplastics is typically achieved by exposing them to UV radiation for a set period to mimic environmental weathering.

Locomotor Activity Assay

The locomotor activity of individual zebrafish larvae is monitored using an automated video tracking system. Larvae are placed in individual wells of a multi-well plate and their movement is recorded over a defined period, often including alternating light and dark cycles to stimulate activity. The total distance moved is a key parameter for assessing neurotoxicity.

Neuroendocrine Analysis (HPI Axis)

The levels of cortisol and adrenocorticotropic hormone (ACTH) in whole-body homogenates of zebrafish larvae are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits. Gene expression of key stress-related genes in the HPI axis is analyzed using quantitative real-time polymerase chain reaction (qRT-PCR).

Neurotransmitter Quantification

The concentrations of acetylcholine (ACh), dopamine (DA), serotonin (5-HT), and γ-aminobutyric acid (GABA) in the brains of zebrafish larvae are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific quantification of multiple neurotransmitters simultaneously.

Visualizing the Pathways and Workflows

Experimental Workflow

G cluster_materials Materials cluster_exposure Exposure Groups cluster_analysis Neurotoxicity Assessment CLO This compound (CLO) CLO_exp CLO CLO->CLO_exp PS_CLO PS + CLO CLO->PS_CLO PPS_CLO P-PS + CLO CLO->PPS_CLO PS Polystyrene Microplastics (PS) PS_exp PS PS->PS_exp PS->PS_CLO PPS Photoaged PS (P-PS) PPS_exp P-PS PPS->PPS_exp PPS->PPS_CLO ZF Zebrafish Larvae (5 dpf) Control Control Locomotor Locomotor Activity Assay Control->Locomotor HPI HPI Axis Analysis (Cortisol, ACTH, Gene Expression) Control->HPI Neurotrans Neurotransmitter Profiling (ACh, DA, 5-HT, GABA) Control->Neurotrans CLO_exp->Locomotor CLO_exp->HPI PS_exp->Locomotor PS_exp->HPI PPS_exp->Locomotor PPS_exp->HPI PS_CLO->Locomotor PS_CLO->HPI PPS_CLO->Locomotor PPS_CLO->HPI PPS_CLO->Neurotrans Coexposure This compound + Microplastics Hypothalamus Hypothalamus Coexposure->Hypothalamus Stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Interrenal Interrenal Gland Pituitary->Interrenal ACTH Cortisol Cortisol Release Interrenal->Cortisol Stress Stress Response Cortisol->Stress

References

A Comparative Analysis of Clothianidin and Fipronil on Non-Target Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the ecotoxicological impacts of two systemic insecticides.

Clothianidin, a neonicotinoid, and fipronil, a phenylpyrazole, are two widely utilized systemic insecticides valued for their efficacy against a broad spectrum of agricultural and urban pests.[1][2] Their systemic nature, allowing for uptake and distribution throughout the plant, provides prolonged protection.[2] However, this same characteristic leads to the unintended exposure of non-target invertebrates through various routes, including contaminated pollen, nectar, guttation fluid, and soil.[1][3] This guide provides a comparative overview of the documented effects of this compound and fipronil on several vital non-target invertebrate groups, supported by experimental data and methodological insights.

Mechanisms of Action: A Tale of Two Targets

This compound and fipronil disrupt the central nervous system of invertebrates, but through different mechanisms. This compound acts as an agonist of nicotinic acetylcholine receptors (nAChRs). Like the neurotransmitter acetylcholine, it binds to these receptors, but acetylcholinesterase cannot break it down, leading to persistent stimulation, paralysis, and death. In contrast, fipronil is an antagonist of the gamma-aminobutyric acid (GABA) receptor, blocking the influx of chloride ions and resulting in neuronal hyperexcitation. The selective toxicity of both compounds towards invertebrates is attributed to a higher binding affinity to insect receptors compared to their vertebrate counterparts.

Fig 1. Mechanisms of action for this compound and fipronil.

Lethal and Sublethal Effects on Key Invertebrate Groups

The impact of these insecticides extends beyond immediate mortality, with sublethal effects posing a significant threat to the health and functioning of invertebrate populations. These can manifest as impaired foraging, reduced reproductive success, and altered behavior.

Honey Bees (Apis mellifera)

Honey bees are critical pollinators, and their exposure to systemic insecticides is a major concern. Both this compound and fipronil are highly toxic to honey bees. Sublethal doses of this compound have been shown to impair learning, memory, and foraging efficiency.

InsecticideExposure RouteMetricValueSpeciesReference
This compoundOral48-h LC500.53 ppmApis mellifera
This compoundOral24-h LD5022 ng/beeApis mellifera
This compoundContact48-h LD5044 ng/beeApis mellifera
FipronilContact48-h LD500.0014-0.278 µ g/bee Apis cerana
Earthworms

As ecosystem engineers, earthworms are vital for soil health. Neonicotinoids, including this compound, are generally considered highly toxic to earthworms. In contrast, studies have found fipronil to be substantially less lethal to earthworms than neonicotinoids. Sublethal effects of this compound on earthworms include reduced weight, cocoon production, and juvenile production. Chronic exposure to field-realistic doses of this compound has been shown to have a significant but temporary effect on food consumption and can impact mortality.

InsecticideMetricValueSpeciesReference
This compound-Most toxic of 45 pesticides tested in soil bioassaysEisenia fetida
FipronilSurvival>300 ppmPheretima group
Aquatic Invertebrates

Due to their high water solubility, neonicotinoids like this compound can contaminate aquatic environments through runoff, posing a risk to a wide range of aquatic invertebrates. Fipronil and its degradates are also common in urban waterways and can be toxic to aquatic life at very low concentrations. Aquatic insects are generally more sensitive to neonicotinoids than other aquatic species.

InsecticideMetricValueSpeciesReference
This compoundLC500.002 - 1.2 ppmVarious aquatic invertebrates
This compound28-d LC501.36 ppbDeleatidium nymphs
Fipronil & Degradates96-h EC507-10 ng/LChironomus dilutus

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from a variety of experimental designs. Understanding these methodologies is crucial for interpreting the results and designing future research.

Acute Toxicity Testing

Acute toxicity is typically determined through standardized bioassays to calculate the median lethal dose (LD50) or median lethal concentration (LC50).

  • Oral Toxicity (e.g., for bees): Involves feeding the invertebrates a sucrose solution containing a known concentration of the insecticide. The mortality is then recorded over a specific period (e.g., 24, 48, or 72 hours).

  • Contact Toxicity (e.g., for bees): A defined dose of the insecticide, usually dissolved in a solvent like acetone, is topically applied to the dorsal thorax of the invertebrate.

  • Soil Bioassays (e.g., for earthworms): Earthworms are introduced into artificial soil treated with different concentrations of the insecticide. Mortality and sublethal endpoints like weight change are monitored.

  • Aquatic Toxicity Tests: Aquatic invertebrates are exposed to various concentrations of the insecticide in a controlled aquatic environment. The LC50 is determined based on mortality over a set period (e.g., 96 hours).

Toxicity Testing Workflow Start Start Dose_Prep Prepare Serial Dilutions of Insecticide Start->Dose_Prep Exposure Expose Test Organisms (Oral, Contact, Soil, Aquatic) Dose_Prep->Exposure Control Concurrent Control Group (No Insecticide) Dose_Prep->Control Observation Observe for a Defined Period (e.g., 24, 48, 96 hours) Exposure->Observation Control->Observation Data_Collection Record Mortality and Sublethal Effects Observation->Data_Collection Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection->Analysis Endpoint Determine LC50/LD50 Analysis->Endpoint End End Endpoint->End

Fig 2. Generalized workflow for acute toxicity testing.
Sublethal Effects Assessment

Evaluating sublethal impacts requires more nuanced experimental designs that focus on behavior, physiology, and reproduction.

  • Foraging Behavior: For bees, this can involve training them to associate an odor with a reward and then testing their ability to learn and remember this association after exposure to the insecticide.

  • Feeding Rate: For aquatic predators, this can be measured by providing a known number of prey items after insecticide exposure and quantifying consumption over time.

  • Reproductive Effects: For earthworms, this involves long-term exposure to environmentally relevant concentrations and monitoring cocoon production and the number of juveniles hatched.

Conclusion

The available evidence clearly indicates that both this compound and fipronil can have significant detrimental effects on a wide range of non-target invertebrates. While their modes of action differ, both insecticides are highly toxic to many beneficial insects, such as honey bees. For soil-dwelling organisms like earthworms, this compound appears to pose a greater risk than fipronil. In aquatic ecosystems, both compounds are a concern, with aquatic insects being particularly vulnerable. The sublethal effects of these insecticides, which can impair vital functions and behaviors, are a critical area of ongoing research and must be considered in ecological risk assessments. This guide provides a foundational comparison to aid researchers in understanding the broader ecological implications of these widely used insecticides.

References

Unveiling Nature's Arsenal: A Comparative Analysis of Microbial Strains for Clothianidin Bioremediation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of various microbial strains in degrading the neonicotinoid pesticide clothianidin, this guide offers a comparative analysis of their performance, metabolic pathways, and the experimental protocols underpinning these findings. Intended for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes key data to facilitate informed decisions in the pursuit of sustainable agricultural practices and environmental remediation.

The widespread use of neonicotinoid insecticides, such as this compound, has raised environmental concerns due to their persistence and potential impact on non-target organisms. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a promising and eco-friendly approach to mitigate this contamination. This guide provides a comparative overview of different microbial strains that have demonstrated the ability to degrade this compound, supported by experimental data from various studies.

Performance Comparison of Microbial Strains in this compound Degradation

The efficiency of this compound degradation varies significantly among different microbial species and even strains. Factors such as the initial concentration of the pesticide, temperature, pH, and the availability of other nutrients play a crucial role in the degradation process. The following table summarizes the degradation performance of several microbial strains as reported in the scientific literature.

Microbial StrainInitial this compound Concentration (mg/L)Degradation Efficiency (%)Incubation Time (days)Optimal Temperature (°C)Optimal pHKey MetabolitesReference
Pseudomonas stutzeri smk10~62%143072-chloro-5-methyl thiazole (CMT), Methyl 3-[thiazole-yl] methyl guanidine (TMG), Methyl nitroguanidine (MNG)[1][2][3][4]
Phanerochaete sordidaNot Specified37%2030Not SpecifiedThiazolylmethylurea (TZMU)[2]
Paracoccus sp.30088.96%8Not SpecifiedNot SpecifiedNot Specified
Enterobacter sp.30085.92%8Not SpecifiedNot SpecifiedNot Specified
Mixed bacterial culture (Ochrobactrum anthropi, Acinetobacter johnsonii, Pseudomonas sp., Stenotrophomonas maltophilia)Not Specified79.3%15Not SpecifiedNot SpecifiedNot Specified
Anaerobic microbial consortia (from rice field soil)Not SpecifiedHalf-life of 9.7 days-35Not SpecifiedNot Specified
Anaerobic microbial consortia (from rice field soil)Not SpecifiedHalf-life of 28.3 days-25Not SpecifiedNot Specified
Endogenous honeybee gut bacteria (e.g., Edwardsiella sp., Serratia sp.)0.00015Degradation observed3Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following sections detail the generalized methodologies employed in studies investigating the microbial degradation of this compound.

Microbial Isolation and Identification
  • Enrichment and Isolation : Bacteria capable of degrading this compound are often isolated from pesticide-contaminated agricultural soil. The soil samples are used to inoculate a mineral salt medium (MSM) containing this compound as the sole source of carbon and nitrogen. This enrichment culture is incubated for several days to allow for the proliferation of this compound-degrading microorganisms. Following enrichment, the culture is serially diluted and plated on MSM agar plates containing this compound to obtain isolated colonies.

  • Identification : The isolated bacterial strains are identified based on their morphological, cultural, and biochemical characteristics. Further identification is typically performed using 16S rRNA gene sequencing and phylogenetic analysis.

Biodegradation Experiments
  • Culture Preparation : A single colony of the isolated bacterium is inoculated into a liquid medium (e.g., Luria-Bertani broth) and incubated to obtain a seed culture.

  • Degradation Assay : The biodegradation experiments are generally conducted in flasks containing MSM supplemented with a specific concentration of this compound. An aliquot of the seed culture is inoculated into the flasks. Control flasks without the microbial inoculum are also prepared to assess abiotic degradation.

  • Incubation : The flasks are incubated under controlled conditions of temperature and shaking (e.g., 30°C and 120 rpm).

  • Sampling and Analysis : Samples are withdrawn at regular intervals to monitor bacterial growth (measured as optical density at 600 nm) and the concentration of this compound.

  • Extraction and Quantification : The residual this compound and its metabolites are extracted from the culture medium using an organic solvent like ethyl acetate. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the compounds.

Visualizing the Processes

To better understand the experimental procedures and the metabolic fate of this compound, the following diagrams illustrate a typical workflow and a proposed degradation pathway.

experimental_workflow cluster_isolation Microbial Isolation cluster_degradation Biodegradation Assay cluster_analysis Analytical Methods soil Contaminated Soil Sample enrichment Enrichment Culture (MSM + this compound) soil->enrichment isolation Isolation on Agar Plates enrichment->isolation identification 16S rRNA Sequencing & Identification isolation->identification seed_culture Seed Culture Preparation identification->seed_culture degradation_flask Degradation Flask (MSM + this compound + Inoculum) seed_culture->degradation_flask incubation Incubation (Controlled Temperature & Shaking) degradation_flask->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC & LC-MS Analysis extraction->analysis data Degradation Rate & Metabolite Identification analysis->data

Experimental workflow for studying this compound degradation.

degradation_pathway cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_pathway3 Pathway 3 This compound This compound n_demethylation N-demethylation This compound->n_demethylation Pseudomonas stutzeri cleavage Cleavage of nitroguanidine moiety This compound->cleavage Pseudomonas stutzeri denitrification_dehalogenation Denitrification & Dehalogenation This compound->denitrification_dehalogenation Pseudomonas stutzeri metabolite1 N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidine n_demethylation->metabolite1 metabolite2 N-methyl-N-nitroguanidine cleavage->metabolite2 metabolite3 2-chloro-5-methyl thiazole (CMT) denitrification_dehalogenation->metabolite3 metabolite4 Methyl 3-[thiazole-yl] methyl guanidine (TMG) denitrification_dehalogenation->metabolite4

Proposed degradation pathways of this compound by P. stutzeri.

Conclusion

The microbial degradation of this compound is a viable and environmentally sound approach for the remediation of contaminated sites. A variety of microbial strains, including bacteria and fungi, have demonstrated the capacity to break down this persistent pesticide. Pseudomonas stutzeri, Paracoccus sp., and Enterobacter sp. have shown particularly high degradation efficiencies. The degradation process is influenced by environmental conditions, and the metabolic pathways can lead to the formation of various intermediate metabolites. Further research into optimizing the degradation conditions for these promising strains and exploring synergistic effects in microbial consortia could pave the way for effective in-situ bioremediation strategies.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of clothianidin is critical for ensuring laboratory safety and environmental protection. As a neonicotinoid insecticide, this compound is classified as an environmentally hazardous substance due to its high toxicity to aquatic life and pollinators.[1][2][3] Adherence to strict disposal protocols is mandatory to prevent contamination and mitigate potential harm.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound waste in a laboratory setting. The procedures are based on regulatory guidelines and safety data sheets.

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • Lab coat or protective clothing[4]

  • Handling Practices:

    • Avoid all personal contact, including inhalation of dust.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands and any exposed skin thoroughly after handling.

    • Prevent any release of the substance into the environment.

Step-by-Step Disposal Procedures

All waste containing this compound must be treated as hazardous waste. Disposal must be carried out in strict accordance with all applicable local, regional, national, and international regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound waste streams to ensure correct handling. Never mix incompatible wastes.

  • Unused or Surplus this compound: Pure, unadulterated this compound that is no longer needed.

  • Contaminated Materials: Items such as disposable labware (e.g., pipette tips, weighing boats), used PPE, and absorbent materials from spill cleanups.

  • Empty Containers: Original containers that held this compound.

  • Aqueous Waste: Contaminated rinse water from cleaning glassware or containers.

Step 2: Waste Collection and Storage
  • Collect all this compound waste in designated, sturdy, and chemically compatible containers.

  • Label the waste container clearly with a "Hazardous Waste" label, specifying "this compound" and its approximate concentration.

  • Keep waste containers tightly sealed except when adding waste.

  • Store the sealed waste containers in a designated, locked, and well-ventilated secondary containment area away from incompatible materials.

Step 3: Managing Specific Waste Streams

A. Unused or Surplus this compound:

  • Do not attempt to dispose of solid this compound down the drain or in regular trash.

  • Collect the material in its original container if possible, or in a clearly labeled, sealed hazardous waste container.

  • Arrange for disposal through a licensed hazardous waste disposal company.

B. Contaminated Labware and PPE:

  • Collect all solid contaminated materials in a designated, leak-proof hazardous waste container.

  • Seal the container and manage it for pickup by a certified waste contractor.

C. Empty Chemical Containers:

  • Thoroughly empty the container of all contents.

  • Triple-rinse the container with a suitable solvent (e.g., water). Crucially, the first rinseate is considered hazardous waste and must be collected. Subsequent rinses may also need to be collected depending on local regulations.

  • Collect all rinse water in a labeled hazardous waste container for aqueous waste.

  • After rinsing, puncture the container to prevent reuse.

  • The rinsed, punctured container may be disposed of in regular trash or offered for recycling, but only if permitted by local regulations.

D. Spill Cleanup:

  • In case of a spill, prevent further spread and avoid generating dust.

  • Wearing appropriate PPE, use an inert absorbent material to clean up the spill.

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Wash the spill area with soap and water, collecting the wash water as hazardous aqueous waste.

Step 4: Final Disposal
  • Arrange for a licensed hazardous waste contractor to collect and dispose of all this compound waste.

  • Ensure all waste is properly packaged and labeled according to transportation regulations.

  • Maintain copies of all waste transfer and consignment notes for a minimum of three years, as you are legally responsible for the waste from generation to final disposal.

This compound Hazard and Transportation Data

The following table summarizes key quantitative data for the handling and transport of this compound.

ParameterValueSource
UN Number 3077
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)
Hazard Class 9
Packing Group III
Marine Pollutant Yes
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)

Experimental Protocols

The disposal procedures outlined in this document are based on established safety guidelines and regulatory requirements found in Safety Data Sheets and environmental protection agency recommendations. These sources do not cite specific experimental studies for the described disposal methodologies; rather, they represent standardized best practices for chemical waste management. For laboratory-specific protocols, such as chemical neutralization, it is recommended to consult specialized literature on hazardous chemical disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Clothianidin_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment & Segregation cluster_procedures Handling & Collection Procedures cluster_disposal Final Disposal start This compound Waste Generated (Unused Product, Contaminated Material, Empty Container) assess Identify Waste Type start->assess solid_waste Solid Waste (Unused Product, Contaminated PPE/Labware) assess->solid_waste Unused Product or Contaminated Solids container_waste Empty Container assess->container_waste Empty Container spill_waste Spill Residue assess->spill_waste Spill Cleanup collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Container Collect First Rinseate as Hazardous Waste container_waste->triple_rinse spill_waste->collect_solid store Store in Secondary Containment (Locked & Ventilated Area) collect_solid->store puncture Puncture Container to Prevent Reuse triple_rinse->puncture recycle_trash Recycle or Dispose of Rinsed Container (If Permitted by Local Regulations) puncture->recycle_trash contractor Arrange Pickup by Licensed Hazardous Waste Contractor store->contractor final_disposal Dispose per Local/National Regulations contractor->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.